1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
Description
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Properties
IUPAC Name |
1-(3-methylimidazo[4,5-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPWMGARFLKJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C1)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674133 | |
| Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-80-4 | |
| Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine scaffold is a recognized privileged structure, analogous to purines, and its derivatives have shown a wide range of biological activities.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically sound and practical approach to the synthesis of this target molecule. The presented synthetic strategy is a multi-step process commencing with the formation of the core imidazo[4,5-b]pyridine ring system, followed by strategic functionalization to yield the desired product. Key transformations include the construction of a brominated intermediate, N-methylation, and a final palladium-catalyzed cross-coupling reaction to introduce the acetyl moiety. This document emphasizes the rationale behind the chosen synthetic route and provides detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine ring system is a vital heterocyclic motif in the landscape of medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, antimicrobial agents, and for other therapeutic applications. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The presence of the acetyl group provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
This guide delineates a robust and reproducible synthetic pathway to access this important molecule, designed to be accessible to researchers with a solid background in organic synthesis.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound (1 ), suggests a palladium-catalyzed cross-coupling reaction as the key final step to introduce the acetyl group. A Stille coupling reaction between a suitably functionalized organotin reagent and a halogenated imidazo[4,5-b]pyridine precursor is a well-established and versatile method for such transformations. This leads to the key intermediate, 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (2 ). The methyl group on the imidazole nitrogen can be introduced via N-alkylation of the corresponding 6-bromo-1H-imidazo[4,5-b]pyridine (3 ). This precursor can, in turn, be synthesized from commercially available starting materials through the construction of the fused imidazole ring.
Figure 1: Retrosynthetic analysis of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its key intermediates.
Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine (3)
The synthesis of the core heterocyclic structure can be achieved through various methods. A common approach involves the cyclization of a diaminopyridine derivative.
Reaction Scheme:
Figure 2: Synthesis of 6-bromo-1H-imidazo[4,5-b]pyridine.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2,3-diaminopyridine (1.0 eq).
-
Add an excess of formic acid (approximately 10-15 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 6-bromo-1H-imidazo[4,5-b]pyridine (3 ) as a solid.
Expected Yield: 80-90%
Characterization Data (for a related compound, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H).[2]
-
MS (ESI): m/z = 275.99/277.13 ([M+H]⁺).[2]
Synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine (2)
The N-methylation of the imidazole ring is a crucial step to obtain the desired regioisomer.
Reaction Scheme:
Figure 3: N-Methylation of 6-bromo-1H-imidazo[4,5-b]pyridine.
Protocol:
-
Dissolve 6-bromo-1H-imidazo[4,5-b]pyridine (3 ) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (2 ).
Expected Yield: 60-75%
Characterization Data:
-
Molecular Formula: C₇H₆BrN₃.[3]
-
Molecular Weight: 212.05 g/mol .
-
The synthesis and characterization of this compound have been reported, often involving spectroscopic techniques like NMR and mass spectrometry.[3]
Synthesis of this compound (1)
The final step involves the introduction of the acetyl group via a Stille cross-coupling reaction. This reaction is highly effective for forming carbon-carbon bonds.
Reaction Scheme:
Figure 4: Stille coupling for the synthesis of the target compound.
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine (2 ) (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Add anhydrous toluene as the solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To the crude residue, add a 2N aqueous solution of hydrochloric acid (HCl) and stir vigorously for 1-2 hours at room temperature to hydrolyze the enol ether intermediate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound (1 ).
Expected Yield: 50-70%
Characterization Data:
-
CAS Number: 1186310-80-4.[4]
-
Molecular Formula: C₉H₉N₃O.
-
Molecular Weight: 175.19 g/mol .
-
Appearance: Solid.
-
SMILES: CC(=O)c1cnc2n(C)cnc2c1.
Data Summary
| Compound Number | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| 3 | 6-Bromo-1H-imidazo[4,5-b]pyridine | C₆H₄BrN₃ | 198.02 | Cyclization of 5-bromo-2,3-diaminopyridine |
| 2 | 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine | C₇H₆BrN₃ | 212.05 | N-Methylation of 3 |
| 1 | This compound | C₉H₉N₃O | 175.19 | Stille coupling of 2 with tributyl(1-ethoxyvinyl)tin |
Concluding Remarks
This technical guide outlines a reliable and well-precedented synthetic route for the preparation of this compound. The described multi-step synthesis, culminating in a Stille cross-coupling reaction, offers a practical approach for obtaining this valuable heterocyclic building block. The provided protocols are intended to serve as a foundation for researchers, who may need to optimize conditions based on their specific laboratory settings and available instrumentation. The successful synthesis of this compound will undoubtedly facilitate further exploration of the chemical space around the imidazo[4,5-b]pyridine scaffold, contributing to the advancement of medicinal chemistry and drug discovery.
References
-
Krasavin, M., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(10), 2635. Available from: [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current medicinal chemistry. Available from: [Link]
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An In-depth Technical Guide to 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS: 1186310-80-4)
This technical guide provides a comprehensive overview of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone, a heterocyclic compound of significant interest in contemporary medicinal chemistry and drug discovery. We will delve into its chemical properties, plausible synthetic routes, and its potential as a scaffold for developing novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the vast chemical space of imidazo[4,5-b]pyridine derivatives.
Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines.[1][2][3] This similarity allows molecules containing this scaffold to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1][2][3] Consequently, derivatives of imidazo[4,5-b]pyridine have been investigated for a multitude of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[4][5][6][7]
This compound, in particular, serves as a crucial building block or intermediate in the synthesis of more complex molecules. The presence of a reactive ketone group and a methylated imidazole ring provides versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug design.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1186310-80-4 | [8] |
| Molecular Formula | C₉H₉N₃O | [8][9] |
| Molecular Weight | 175.19 g/mol | [8][9] |
| Physical Form | Solid | |
| SMILES String | CC(=O)c1cnc2n(C)cnc2c1 | [9] |
| InChI Key | ZXPWMGARFLKJSQ-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: N-Methylation of the Starting Pyridine
-
To a solution of the appropriate 4-amino-5-nitropyridine derivative in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.
-
Slowly add methyl iodide at room temperature and stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the N-methylated intermediate.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, while the base deprotonates the amine, increasing its nucleophilicity for the reaction with methyl iodide.
Step 2: Reduction of the Nitro Group
-
Dissolve the N-methylated aminonitropyridine in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Filter the reaction mixture (if using a solid catalyst) and concentrate the solvent to obtain the diaminopyridine derivative.
Causality: The reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization to form the imidazole ring. Catalytic hydrogenation is often preferred for its clean reaction profile.
Step 3: Selective Acetylation
-
Protect one of the amino groups if necessary, or proceed with selective acetylation under controlled conditions.
-
Dissolve the diaminopyridine in a suitable solvent and cool the solution in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride.
-
Monitor the reaction closely to favor mono-acetylation.
Causality: This step introduces the acetyl group that will ultimately become the ethanone moiety on the final product.
Step 4: Intramolecular Cyclization
-
Heat the acetylated diaminopyridine derivative, often in the presence of a dehydrating agent or a catalyst, such as acetic anhydride.
-
The reaction will proceed via an intramolecular cyclization to form the imidazole ring.
-
After the reaction is complete, cool the mixture and purify the final product, this compound, by recrystallization or column chromatography.
Causality: The heating provides the necessary energy for the intramolecular condensation and dehydration, leading to the formation of the fused heterocyclic system.
Potential Biological Applications and Mechanism of Action
The imidazo[4,5-b]pyridine scaffold is a versatile platform for the development of potent and selective inhibitors of various biological targets. The specific biological activity of this compound has not been extensively reported, however, based on the activities of structurally related compounds, we can hypothesize its potential applications.
-
Kinase Inhibition: Many imidazo[4,5-b]pyridine derivatives have been shown to be potent inhibitors of various kinases, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[5][12] These enzymes are often dysregulated in cancer, making them attractive targets for therapeutic intervention. The core structure of the title compound could serve as a scaffold for the design of novel kinase inhibitors.
-
Anti-inflammatory Activity: Some derivatives of 3H-imidazo[4,5-b]pyridine have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[6] This suggests a potential for developing anti-inflammatory agents based on this scaffold.
-
Neurological Disorders: Recent studies have explored imidazo[4,5-b]pyridine derivatives as selective BET inhibitors for the management of neuropathic pain and as negative allosteric modulators of the GluN2B subunit of NMDA receptors for the treatment of mood disorders.[4][7]
Potential Signaling Pathway Involvement
Caption: Potential modulation of the MAPK/ERK signaling pathway by a derivative.
Proposed Experimental Workflows for Biological Evaluation
To elucidate the biological activity of this compound and its derivatives, a systematic screening approach is recommended.
In Vitro Screening Workflow
Caption: Proposed in vitro screening workflow for biological activity.
Step-by-Step Protocol for a Kinase Inhibition Assay
-
Assay Preparation: Prepare a buffer solution containing the kinase of interest, its substrate (often a peptide), and ATP.
-
Compound Addition: Add varying concentrations of this compound (or its derivatives) to the wells of a microplate. Include positive and negative controls.
-
Initiation of Reaction: Add the kinase to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature for a specific period to allow for the phosphorylation of the substrate.
-
Detection: Use a detection reagent that specifically recognizes the phosphorylated substrate. The signal generated is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Self-Validation: The inclusion of appropriate controls (no inhibitor, known potent inhibitor) is crucial for validating the results of the assay. A clear dose-dependent inhibition curve further strengthens the trustworthiness of the data.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery. Its structural features, combined with the proven therapeutic relevance of the imidazo[4,5-b]pyridine scaffold, make it an attractive starting point for the development of novel therapeutics targeting a range of diseases. This guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and a roadmap for its biological evaluation. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry.
- Synthesis and some reactions of 2-acetylimidazo[4,5-b]pyridine. Antituberculotic activity of the obtained compounds. PubMed.
- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
- This compound AldrichCPR. Sigma-Aldrich.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
- Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed.
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- This compound, 95% Purity, C9H9N3O, 100 mg. StruChem.
- This compound. A2B Chem.
- This compound. Amerigo Scientific.
- Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. MySkinRecipes.
- Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. PubMed.
- Recent applications of click chemistry in drug discovery. PubMed.
- Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery. PubMed.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica.
- 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflamm
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)
- 3-Methyl-3H-imidazo[4,5-b]pyridine. Lead Sciences.
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
- Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases.
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- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone: Synthesis, Properties, and Therapeutic Potential
Introduction: The Prominence of the Imidazo[4,5-b]pyridine Scaffold in Modern Drug Discovery
The imidazo[4,5-b]pyridine core, a purine isostere, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows molecules built upon this framework to interact with a wide array of biological targets, often with high affinity and specificity.[1][2] This has led to the development of numerous compounds with diverse therapeutic applications, including antiviral, antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The inherent properties of the fused imidazole and pyridine rings, such as their ability to participate in hydrogen bonding and π-stacking interactions, make them ideal candidates for the design of enzyme inhibitors.[4]
This guide focuses on a specific derivative of this versatile scaffold: 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone . The introduction of a methyl group at the N-3 position and an acetyl group at the C-6 position creates a unique molecule with distinct electronic and steric properties. These modifications are not merely decorative; they are anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, a proposed synthetic route with detailed protocols, spectroscopic analysis, and its potential as a targeted therapeutic agent, particularly as a kinase inhibitor.
Physicochemical and Structural Properties
This compound is a solid organic compound with the key properties summarized in the table below. Understanding these fundamental characteristics is the first step in any rational drug design and development process.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | [5][6][7] |
| Molecular Weight | 175.19 g/mol | [5][6][7] |
| CAS Number | 1186310-80-4 | [7] |
| Appearance | Solid | [6] |
| SMILES String | CC(=O)c1cnc2n(C)cnc2c1 | [5][6] |
| InChI Key | ZXPWMGARFLKJSQ-UHFFFAOYSA-N | [6] |
Below is a 2D chemical structure diagram of the molecule, generated using the DOT language for Graphviz.
Caption: Proposed two-step synthesis workflow for the target compound.
Step 1: Synthesis of 1-(3H-Imidazo[4,5-b]pyridin-6-yl)ethanone (Intermediate)
This step involves the reductive cyclization of a suitably substituted diaminopyridine precursor. A common and effective method is the reaction of a 2,3-diaminopyridine derivative with an aldehyde or carboxylic acid. [1] Protocol:
-
Reactants:
-
5,6-Diaminopyridin-2-yl)(methyl)methanone (1 equivalent)
-
Formic acid (excess, as both reactant and solvent)
-
-
Procedure:
-
To a round-bottom flask, add 5,6-diaminopyridin-2-yl)(methyl)methanone.
-
Add an excess of formic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The resulting precipitate, 1-(3H-imidazo[4,5-b]pyridin-6-yl)ethanone, is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of this compound (Final Product)
The final step is the N-methylation of the imidazole nitrogen. The alkylation of the imidazo[4,5-b]pyridine core can sometimes lead to a mixture of N1 and N3 isomers; however, reaction conditions can be optimized to favor the desired product. [1] Protocol:
-
Reactants:
-
1-(3H-Imidazo[4,5-b]pyridin-6-yl)ethanone (1 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents)
-
Methyl iodide (CH₃I, 1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(3H-imidazo[4,5-b]pyridin-6-yl)ethanone in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Spectroscopic Characterization
While experimental spectra for the title compound are not available in the public domain, we can predict the key spectroscopic features based on data from closely related N-methylated imidazo[4,5-b]pyridine derivatives. [1][8] ¹H NMR (Predicted, in DMSO-d₆, 400 MHz):
-
Aromatic Protons: Expect signals in the range of δ 7.5-8.5 ppm. The protons on the pyridine ring will likely appear as doublets or doublet of doublets, with coupling constants characteristic of their positions.
-
N-Methyl Protons: A sharp singlet at approximately δ 3.9-4.1 ppm, corresponding to the three protons of the methyl group on the imidazole ring. [1]* Acetyl Protons: A sharp singlet at approximately δ 2.6-2.8 ppm, corresponding to the three protons of the acetyl methyl group.
¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):
-
Carbonyl Carbon: A signal in the downfield region, around δ 195-200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm, corresponding to the carbons of the fused ring system.
-
N-Methyl Carbon: A signal around δ 30-35 ppm. [1]* Acetyl Methyl Carbon: A signal around δ 25-30 ppm.
Mass Spectrometry (ESI-MS):
-
The primary ion observed in positive ion mode would be the protonated molecule [M+H]⁺ at m/z = 176.08.
Potential Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition
The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore for the development of kinase inhibitors. [4]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural similarity of imidazo[4,5-b]pyridines to ATP, the phosphate-donating substrate for kinases, allows these compounds to act as competitive inhibitors in the ATP-binding pocket of these enzymes.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. [9]Their overexpression is frequently observed in various human cancers and is associated with poor prognosis. [9]Several imidazo[4,5-b]pyridine derivatives have been reported as potent inhibitors of Aurora kinases, demonstrating antiproliferative activity in cancer cell lines. [4][10]It is highly probable that this compound will also exhibit inhibitory activity against one or more members of the Aurora kinase family.
The diagram below illustrates a simplified signaling pathway involving Aurora A kinase. Inhibition of Aurora A by a compound like our topic molecule would disrupt this pathway, leading to mitotic arrest and ultimately, apoptosis in cancer cells.
Caption: Simplified Aurora A kinase signaling pathway and the potential point of inhibition.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway. [11][12]This pathway is essential for the development, survival, and proliferation of B-cells. [13]Consequently, inhibitors of BTK have emerged as highly effective therapies for B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. [14]The imidazo[4,5-b]pyridine scaffold has also been explored for the development of BTK inhibitors. Therefore, it is a plausible hypothesis that this compound could function as a BTK inhibitor, thereby warranting investigation in relevant cellular and biochemical assays.
Conclusion and Future Directions
This compound is a promising molecule built upon the medicinally significant imidazo[4,5-b]pyridine scaffold. While specific experimental data for this compound is limited in the public literature, a robust understanding of its properties and potential can be inferred from the wealth of information available for its close analogs. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a laboratory setting.
The primary therapeutic potential of this compound likely lies in the realm of kinase inhibition, with Aurora kinases and BTK being particularly relevant targets. Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthesis should be carried out to obtain a pure sample of the compound, followed by full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) and determination of its physicochemical properties (melting point, solubility).
-
In Vitro Biological Evaluation: The compound should be screened against a panel of kinases, with a particular focus on Aurora kinases and BTK. Determination of IC₅₀ values will quantify its potency.
-
Cellular Assays: The antiproliferative activity of the compound should be assessed in a panel of cancer cell lines, especially those known to be dependent on Aurora or BTK signaling.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the N-methyl and C-6 acetyl groups will provide valuable insights into the SAR and guide the design of more potent and selective inhibitors.
This in-depth guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this compound as a potential therapeutic agent. The convergence of a privileged scaffold with strategic chemical modifications makes this compound a compelling candidate for further investigation.
References
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Mao, C. & Zhou, G. Signalling of Bruton's tyrosine kinase, Btk. International Journal of Biochemistry & Cell Biology, 35(10), 1045-1049 (2003). Available at: [Link]
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Lilly USA, LLC. Understanding Bruton's Tyrosine Kinase Pathway Inhibition in B-Cell Malignancies. (2023). Available at: [Link]
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Borisa, A. C. & Bhatt, H. G. Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Cancer Cell International, 23(1), 211 (2023). Available at: [Link]
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Al-Salama, Z. T. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Advances in Rheumatology, 64(1), 61 (2024). Available at: [Link]
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Wikipedia. Bruton's tyrosine kinase. Available at: [Link]
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Shrestha, D. et al. Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. Proceedings of the National Academy of Sciences, 114(48), E10338-E10347 (2017). Available at: [Link]
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Tang, A., Gao, K., Chu, L., Zhang, R. & Yang, J. Aurora kinases: novel therapy targets in cancers. Journal of Hematology & Oncology, 10(1), 1-13 (2017). Available at: [Link]
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Bonet, C. et al. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry, 287(35), 29887-29898 (2012). Available at: [Link]
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Creative Diagnostics. Aurora Kinase Signaling Pathway. Available at: [Link]
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Glavač, D. et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(20), 4836 (2020). Available at: [Link]
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Hranjec, M. et al. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]
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Glavač, D. et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. (2020). Available at: [Link]
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Shaik, J. B. et al. A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Biointerface Research in Applied Chemistry, 11(2), 9539-9551 (2021). Available at: [Link]
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Sedej, M. et al. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic Chemistry, 127, 106032 (2022). Available at: [Link]
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Dayakar, G. & Jeyanthi, A. Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. Der Pharma Chemica, 5(6), 339-340 (2013). Available at: [Link]
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Bavetsias, V. et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8734 (2012). Available at: [Link]
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Azzouzi, M. et al. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 10(27), 29267–29284 (2025). Available at: [Link]
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Lee, S. H. et al. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 129652 (2024). Available at: [Link]
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Bavetsias, V. et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8722-8734 (2012). Available at: [Link]
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Boyer, G. et al. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS AS CORROSION INHIBITORS. Journal of Chemical Technology and Metallurgy, 57(1), 90-101 (2022). Available at: [Link]
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Spectroscopic Data of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages data from structurally similar compounds and fundamental spectroscopic principles to offer a comprehensive, predictive guide to its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) characteristics. This guide is intended to assist researchers in the identification, characterization, and quality control of this and related imidazopyridine derivatives, which are a significant class of heterocyclic compounds in medicinal chemistry.[1]
Introduction to this compound and the Importance of Spectroscopic Characterization
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The specific compound, this compound, features a key acetyl group, which can serve as a synthetic handle for further molecular elaboration or as a crucial pharmacophoric element.
Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for achieving this. This guide provides a foundational understanding of the expected spectroscopic signatures of this compound, thereby aiding researchers in their synthetic and analytical endeavors.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic protons on the imidazopyridine core and the methyl groups. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
The following table summarizes the predicted ¹H NMR data for this compound, with assignments based on the analysis of related imidazopyridine structures.[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.1 - 8.3 | Singlet (s) | - |
| H-5 | 8.8 - 9.0 | Singlet (s) | - |
| H-7 | 8.4 - 8.6 | Singlet (s) | - |
| N-CH₃ | 3.8 - 4.0 | Singlet (s) | - |
| COCH₃ | 2.6 - 2.8 | Singlet (s) | - |
Causality Behind Predictions:
-
Aromatic Protons (H-2, H-5, H-7): These protons are in an electron-deficient heterocyclic system, leading to their downfield chemical shifts (δ > 8.0 ppm). The deshielding effect is due to the electronegativity of the nitrogen atoms and the aromatic ring current. The prediction for H-5 and H-7 is based on the strong deshielding effect of the adjacent acetyl group at the C-6 position.
-
N-CH₃ Protons: The methyl group attached to the imidazole nitrogen is expected to resonate in the range of 3.8 - 4.0 ppm, a typical region for N-methyl groups in heterocyclic systems.[3]
-
COCH₃ Protons: The acetyl methyl protons are expected to appear as a sharp singlet around 2.6 - 2.8 ppm, consistent with an acetyl group attached to an aromatic ring.
Visualizing Proton Environments
The following diagram illustrates the distinct proton environments in the molecule.
Caption: Carbon skeleton of the molecule.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable method.
Expected Molecular Ion and Fragmentation Pattern
-
Molecular Formula: C₉H₉N₃O
-
Molecular Weight: 175.19 g/mol
-
Predicted [M+H]⁺: m/z 176.0818 (calculated for C₉H₁₀N₃O⁺)
Key Fragmentation Pathways:
The primary fragmentation is expected to involve the loss of the acetyl group or parts of it.
-
Loss of a methyl radical (•CH₃) from the acetyl group: This would result in a fragment ion at m/z 160.
-
Loss of ketene (CH₂=C=O) via McLafferty rearrangement (if sterically possible) or simple cleavage: This would lead to a fragment at m/z 133.
-
Cleavage of the C-C bond between the acetyl group and the pyridine ring: This would generate an acylium ion at m/z 43 (CH₃CO⁺) and the imidazopyridine radical cation at m/z 132.
MS Fragmentation Workflow
Caption: Predicted ESI-MS fragmentation pathway.
Predicted Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides information about the functional groups present in a molecule.
Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl ketone) | 1680 - 1700 | Strong |
| C=N and C=C (Aromatic) | 1500 - 1650 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic - CH₃) | 2850 - 3000 | Medium |
Interpretation:
-
The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretch of the aryl ketone.
-
A series of bands in the 1500-1650 cm⁻¹ region will correspond to the C=N and C=C stretching vibrations of the imidazopyridine ring.
-
The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.
-
The aliphatic C-H stretching vibrations of the two methyl groups will be observed just below 3000 cm⁻¹.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.
-
IR Spectroscopy Data Acquisition
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion
This technical guide provides a detailed, predictive overview of the key spectroscopic features of this compound. While based on sound scientific principles and data from analogous compounds, experimental verification is essential for definitive structural confirmation. The provided protocols offer a starting point for researchers to obtain high-quality spectroscopic data for this and related molecules, facilitating their research and development efforts in the field of medicinal chemistry.
References
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Amerigo Scientific. This compound. [Link]
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FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. [Link]
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Jumina, et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, vol. 32, no. 5, 2016, pp. 2485-2493. [Link]
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MDPI. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. [Link]
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MDPI. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]
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NIST. Ethanone, 1-(3-methylphenyl)-. NIST Chemistry WebBook. [Link]
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NIST. Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. [Link]
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NIST. Ethanone, 1-(3-pyridinyl)-. NIST Chemistry WebBook. [Link]
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The Multifaceted Biological Activities of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical overview of the key therapeutic areas where these derivatives have shown significant promise, including oncology, virology, and microbiology. We will delve into the structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting chemical space.
I. Anticancer Activity: Targeting the Cell Cycle and Beyond
Imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. A significant portion of this activity is attributed to the inhibition of key enzymes involved in cell cycle regulation, particularly Cyclin-Dependent Kinase 9 (CDK9).
Mechanism of Action: CDK9 Inhibition and Induction of Apoptosis
CDK9, in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). This complex plays a crucial role in phosphorylating the C-terminal domain of RNA polymerase II, a critical step for the elongation of transcription of many proto-oncogenes such as MYC. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to a downstream cascade of events culminating in cell cycle arrest and apoptosis.
The binding of the imidazo[4,5-b]pyridine scaffold to the ATP-binding pocket of CDK9 blocks its kinase activity. This prevents the phosphorylation of RNA polymerase II, leading to a halt in the transcription of short-lived anti-apoptotic proteins like Mcl-1 and Bcl-2. The subsequent decrease in the levels of these proteins shifts the cellular balance towards apoptosis, which is executed by the activation of caspases.
Signaling Pathway of CDK9 Inhibition by Imidazo[4,5-b]pyridine Derivatives
Caption: CDK9 Inhibition Pathway by Imidazo[4,5-b]pyridine Derivatives.
Structure-Activity Relationship (SAR)
The anticancer potency of imidazo[4,5-b]pyridine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Key SAR observations include:
-
Substitution at the 2-position: Aromatic or heteroaromatic rings at this position are often crucial for activity. Electron-withdrawing or electron-donating groups on this ring can modulate the potency.
-
Substitution at the 3-position: Alkylation or arylation at the N-3 position can influence the compound's interaction with the target enzyme and its physicochemical properties.
-
Substitution on the pyridine ring: Modifications on the pyridine moiety, such as the introduction of bromine atoms, have been shown to enhance antiproliferative effects.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected imidazo[4,5-b]pyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | Colon Carcinoma (SW620) | 0.4 | |
| Compound 14 | Colon Carcinoma (SW620) | 0.7 | |
| Compound I | Breast (MCF-7) | - | |
| Compound II | Breast (MCF-7) | - | |
| Compound VIIc | Colon (HCT116) | - | |
| Compound 8 | HeLa, PC3, SW620 | 1.8 - 3.2 | |
| Compound 3h | Breast (MCF-7, BT-474) | - | |
| Compound 3j | Breast (MCF-7, BT-474) | - |
Note: Specific IC50 values for some compounds were not explicitly stated in the provided search results but were described as showing significant activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
II. Antiviral Activity: Combating Respiratory Viruses
Several imidazo[4,5-b]pyridine derivatives have exhibited promising antiviral activity, particularly against respiratory syncytial virus (RSV) and influenza viruses.
Mechanism of Action
The precise mechanism of antiviral action for many imidazo[4,5-b]pyridine derivatives is still under investigation. However, it is hypothesized that these compounds may interfere with viral entry, replication, or assembly processes. Their structural similarity to purines suggests they could potentially act as inhibitors of viral polymerases or other enzymes essential for viral replication.
Quantitative Data: In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of selected imidazo[4,5-b]pyridine derivatives.
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Compound 7 | Respiratory Syncytial Virus (RSV) | - | 21.0 | |
| Compound 17 | Respiratory Syncytial Virus (RSV) | - | 79.0 | |
| Compound 8 | Influenza A (H1N1, H3N2), Influenza B | - | Weak activity | |
| Compound 10 | Influenza A (H1N1, H3N2), Influenza B | - | Weak activity |
Note: The specific cell lines used for the antiviral assays were not detailed in all the provided search results.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Host cells susceptible to the virus (e.g., MDCK for influenza)
-
Virus stock of known titer
-
Imidazo[4,5-b]pyridine derivatives
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluency.
-
Virus Infection: Wash the cell monolayers and infect with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing various concentrations of the imidazo[4,5-b]pyridine derivative.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days for influenza).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, can be calculated.
III. Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
Imidazo[4,5-b]pyridine derivatives have demonstrated activity against a variety of bacterial and fungal pathogens, including the formidable Mycobacterium tuberculosis.
Mechanism of Action: DprE1 Inhibition in Mycobacterium tuberculosis
A key target for some antitubercular imidazo[4,5-b]pyridine derivatives is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan. Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected imidazo[4,5-b]pyridine derivatives.
| Compound ID | Microorganism | MIC (µM) | Reference |
| Compound 14 | Escherichia coli | 32 | |
| Compound 5c | Mycobacterium tuberculosis H37Rv | 0.6 | |
| Compound 5g | Mycobacterium tuberculosis H37Rv | 0.5 | |
| Compound 5i | Mycobacterium tuberculosis H37Rv | 0.8 | |
| Compound 5u | Mycobacterium tuberculosis H37Rv | 0.7 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus, M. tuberculosis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for general bacteria, Middlebrook 7H9 for M. tuberculosis)
-
Imidazo[4,5-b]pyridine derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the imidazo[4,5-b]pyridine derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm.
IV. Synthesis of Imidazo[4,5-b]pyridine Derivatives
A common and versatile method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a 2,3-diaminopyridine derivative with an aldehyde.
General Synthetic Protocol
Materials:
-
Substituted 2,3-diaminopyridine
-
Substituted aldehyde
-
Solvent (e.g., ethanol, DMF)
-
Catalyst (optional, e.g., an oxidizing agent like iodine or air oxidation)
Procedure:
-
Reaction Setup: Dissolve the 2,3-diaminopyridine derivative and the aldehyde in a suitable solvent in a round-bottom flask.
-
Reaction Conditions: The reaction can be carried out under various conditions, including refluxing at elevated temperatures or using microwave irradiation to accelerate the reaction.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the product is typically isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired imidazo[4,5-b]pyridine derivative.
V. Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, make it an attractive starting point for drug discovery programs in oncology, virology, and microbiology. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will also be crucial for their successful translation into clinical candidates.
VI. References
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. Retrieved January 19, 2026, from [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). SciSpace. Retrieved January 19, 2026, from [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. (2022). Journal of Chemical Technology and Metallurgy. Retrieved January 19, 2026, from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2023). Bentham Science. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). PubMed. Retrieved January 19, 2026, from [Link]
-
Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
3-[(3′-Hydroxymethyl)-4′-hydroxybutyl]imidazo[4,5-b]pyridines—novel antiviral agents. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
Unlocking the Therapeutic Potential of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone: A Technical Guide to Target Identification and Validation
Abstract
The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its purine-like architecture and, consequently, its broad spectrum of biological activities. This guide focuses on a specific derivative, 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone, a compound of significant interest for novel therapeutic development. While the broader class of imidazo[4,5-b]pyridines has been extensively studied, the precise therapeutic targets of this particular molecule remain to be fully elucidated. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and experimentally robust approach to identify and validate the potential therapeutic targets of this compound. We will delve into the known pharmacology of the core scaffold, hypothesize potential target classes, and provide detailed, field-proven experimental protocols for a comprehensive target deconvolution campaign.
Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Realm of Therapeutic Promise
The imidazo[4,5-b]pyridine ring system, an isostere of natural purines, has garnered significant attention in drug discovery.[1][2] This structural similarity allows molecules containing this scaffold to interact with a wide array of biological targets, often by mimicking the binding of endogenous purines.[3][4] Consequently, imidazo[4,5-b]pyridine derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][5][6]
Our focus compound, this compound, possesses a unique substitution pattern: a methyl group at the N3 position and an acetyl group at the 6-position. These modifications are critical in defining its specific pharmacological profile and distinguishing it from other derivatives. The exploration of its therapeutic potential, therefore, begins with a systematic investigation into its molecular targets.
Hypothesized Target Classes Based on Scaffold-Wide Activity
Based on the extensive literature surrounding the imidazo[4,5-b]pyridine core, we can logically infer several high-probability target classes for this compound.
Table 1: Potential Target Classes for this compound
| Target Class | Rationale for Hypothesis | Key Examples from Literature | Potential Therapeutic Areas |
| Protein Kinases | The purine-like core can effectively compete with ATP for binding to the kinase hinge region. | Aurora Kinase, FLT3, Bruton's Tyrosine Kinase (BTK) inhibitors have been developed from this scaffold.[7][8] | Oncology, Autoimmune Disorders |
| Bromodomain and Extra-Terminal (BET) Proteins | Derivatives have shown potent and selective inhibition of BET proteins.[9] | Neuropathic Pain, Inflammation, Oncology | |
| Cyclooxygenase (COX) Enzymes | Diaryl-substituted 3H-imidazo[4,5-b]pyridines have demonstrated COX-2 selective inhibition.[10] | Inflammation, Pain | |
| GABA-A Receptors | The scaffold has been identified in positive allosteric modulators of GABA-A receptors.[3][4] | Central Nervous System Disorders | |
| Microbial Enzymes | Certain derivatives inhibit essential enzymes in pathogens, such as methionyl-tRNA synthetase in Trypanosoma brucei.[3] | Infectious Diseases | |
| Tubulin | Antiproliferative effects of some imidazo[4,5-b]pyridines have been linked to tubulin polymerization inhibition.[6] | Oncology |
A Strategic Workflow for Target Identification and Validation
A multipronged approach is essential for the unambiguous identification and validation of the molecular target(s) of this compound. The following experimental workflow provides a comprehensive strategy, from initial phenotypic screening to direct target engagement confirmation.
Caption: A strategic workflow for target identification and validation.
Detailed Experimental Protocols
Phase 1: Phenotypic Screening
Objective: To identify the biological context in which this compound exhibits activity.
Protocol: Antiproliferative Assay using a Cancer Cell Line Panel
-
Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing various tissue origins.
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. Analyze the pattern of activity across the panel to generate initial hypotheses about the mechanism of action.
Phase 2: Target Identification
Objective: To identify the direct binding partners of the compound in an unbiased manner.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization (e.g., a terminal alkyne for click chemistry).
-
Immobilization: Covalently attach the affinity probe to a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a total cell lysate from a sensitive cell line identified in the phenotypic screen.
-
Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. As a control, incubate the lysate with beads that have not been functionalized or have been blocked with an excess of the free compound.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the experimental and control pulldowns to identify specific binding partners of the compound.
Phase 3: Target Validation
Objective: To confirm the direct interaction between the compound and the putative target and to validate its biological relevance.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blotting or mass spectrometry to quantify the amount of the putative target protein remaining in solution at each temperature.
-
Data Analysis: Generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement and stabilization.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The journey to elucidate the therapeutic targets of a novel compound like this compound is a meticulous process that demands a strategic and multi-faceted experimental approach. By leveraging the known pharmacology of the imidazo[4,5-b]pyridine scaffold, we can formulate informed hypotheses about its potential targets. The subsequent application of robust, unbiased target identification methods, followed by rigorous biochemical and cellular validation, will ultimately unveil the mechanism of action of this promising molecule. This guide provides a comprehensive framework for researchers to systematically navigate this process, paving the way for the potential development of a new class of therapeutics.
References
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. PubMed. [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. ResearchGate. [Link]
-
Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. PubMed. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. PubMed. [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. ACS Publications. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. [Link]
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literature review of 3-methyl-3H-imidazo[4,5-b]pyridine compounds
An In-Depth Technical Guide to 3-Methyl-3H-Imidazo[4,5-b]pyridine Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound structurally similar to natural purines, has emerged as a "privileged" structure in medicinal chemistry. Its versatile framework allows for diverse substitutions, leading to compounds with a wide spectrum of biological activities. This guide provides a comprehensive review of the synthesis, chemical properties, and particularly the extensive therapeutic applications of 3-methyl-3H-imidazo[4,5-b]pyridine and its derivatives. We delve into their primary role as potent kinase inhibitors in oncology, covering targets such as c-Met, mTOR, Aurora, and Bruton's Tyrosine Kinase (BTK). Furthermore, this paper explores their antiproliferative effects against various cancer cell lines and touches upon their documented antimicrobial, antiviral, and anti-inflammatory properties. Through a synthesis of current literature, detailed experimental protocols, and data visualization, this guide serves as a technical resource for researchers and drug development professionals exploring the vast potential of this important chemical class.
Introduction: The Imidazo[4,5-b]pyridine Scaffold
The fusion of imidazole and pyridine rings creates the imidazopyridine system, a class of nitrogen-containing heterocyclic compounds with significant pharmacological importance.[1] Among its various isomeric forms, the imidazo[4,5-b]pyridine scaffold has garnered substantial attention due to its structural analogy to purine nucleobases.[2] This similarity allows molecules based on this scaffold to interact with a wide array of biological targets, often by acting as ATP-competitive inhibitors in enzyme active sites.
The methylation at the N-3 position of the imidazole ring, creating the 3-methyl-3H-imidazo[4,5-b]pyridine core, is a key structural feature in many potent bioactive molecules. This modification can influence the compound's solubility, metabolic stability, and binding orientation within a target protein. The versatility of this scaffold, which allows for substitutions at various positions, has made it a cornerstone in the design of novel therapeutics, particularly in the field of oncology.[2][3]
Synthetic Strategies for Imidazo[4,5-b]pyridine Derivatives
The construction of the imidazo[4,5-b]pyridine core is most commonly achieved through the condensation and subsequent cyclization of substituted pyridine-2,3-diamines.
Classical Condensation and Cyclization
A foundational and widely used method involves the reaction of a pyridine-2,3-diamine with a carboxylic acid or its equivalent (such as an aldehyde, nitrile, or orthoester) under dehydrating conditions.[4] When an aldehyde is used, the reaction proceeds through an intermediate that requires an oxidative step, often facilitated by air, to form the final aromatic imidazopyridine ring.[4]
Microwave-assisted synthesis has been shown to accelerate these reactions, reduce reaction times, and often lead to higher yields and cleaner products compared to conventional heating methods.[5][6]
General Synthetic Workflow
The synthesis typically begins with a substituted 2,3-diaminopyridine. This precursor is then reacted with an appropriate aldehyde or carboxylic acid to form the imidazole ring. Subsequent modifications, such as N-alkylation or cross-coupling reactions, can be performed to introduce further diversity. For instance, the methyl group at the N-3 position can be introduced by reacting the 1H-imidazo[4,5-b]pyridine precursor with an alkylating agent like methyl iodide in the presence of a base.[7]
Below is a generalized workflow for the synthesis of 2- and 3-substituted imidazo[4,5-b]pyridines.
Caption: Generalized synthetic workflow for 3-methyl-imidazo[4,5-b]pyridine derivatives.
Experimental Protocol: Synthesis of 4-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
This protocol is adapted from the synthesis described for related compounds.[7]
-
Step 1: Synthesis of 2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine.
-
To a solution of pyridine-2,3-diamine (1 mmol) in a suitable solvent like DMSO, add 4-cyanobenzaldehyde (1 mmol).
-
Add sodium metabisulfite (Na₂S₂O₅) (1.1 mmol) to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for several hours until the reaction is complete (monitored by TLC).
-
After cooling, pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product. Purify by recrystallization or column chromatography.
-
-
Step 2: N-methylation.
-
Suspend the 2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine (1 mmol) in a dry solvent such as DMF.
-
Add a base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol), portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add methyl iodide (CH₃I, 1.1 mmol) and continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 4-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile.[7]
-
Biological Activities and Therapeutic Potential
The imidazo[4,5-b]pyridine scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad range of biological activities. The most extensively studied application is in oncology as kinase inhibitors.[2]
Primary Focus: Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The imidazo[4,5-b]pyridine core serves as an excellent hinge-binding scaffold, mimicking the adenine region of ATP to inhibit kinase activity.[8][9]
Caption: Mechanism of action for imidazo[4,5-b]pyridine kinase inhibitors.
-
c-Met Kinase Inhibitors: The c-Met proto-oncogene is a receptor tyrosine kinase that is often dysregulated in human cancers. The imidazolopyridine ring has been identified as a novel and potent hinge-binding scaffold for c-Met inhibitors.[8] Orally bioavailable compounds from this class have been shown to inhibit tumor growth in xenograft models.[8]
-
mTOR Inhibitors: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase involved in cell growth and proliferation. A series of 3H-imidazo[4,5-b]pyridine derivatives were designed and synthesized as selective mTOR inhibitors, with some compounds demonstrating nanomolar inhibitory activity and potent efficacy against human breast and ovarian cancer cells.[10]
-
Dual FLT3/Aurora Kinase Inhibitors: Optimization of an imidazo[4,5-b]pyridine series led to the discovery of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[9] FLT3 mutations are common in acute myeloid leukemia (AML), making these dual inhibitors promising preclinical candidates for AML treatment.[9]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a validated target for B-cell malignancies. Recently, novel imidazo[4,5-b]pyridine derivatives have been developed as noncovalent, reversible BTK inhibitors, offering a potential advantage in safety and toxicity profiles for long-term treatment of autoimmune disorders and cancers.[11]
| Compound Class/Example | Target Kinase(s) | Potency (IC₅₀ / Kd) | Therapeutic Area | Reference |
| 3H-Imidazo[4,5-b]pyridines | c-Met | Potent enzymatic & cellular activity | Oncology | [8] |
| Substituted 3H-Imidazo[4,5-b]pyridines | mTOR | Nanomolar range | Oncology (Breast, Ovarian) | [10] |
| 27e (6-chloro-7-(...)-3H-imidazo[4,5-b]pyridine) | Aurora-A, Aurora-B, FLT3 | Kd = 7.5 nM, 48 nM, 6.2 nM | Oncology (AML) | [9] |
| Analogs 6b, 6o, 6p | BTK (noncovalent) | IC₅₀ = 1.14 µM, 1.54 µM, 2.46 µM | B-cell Malignancies, Autoimmune | [11] |
Antiproliferative Activity
Beyond specific kinase inhibition, numerous studies have demonstrated the broad antiproliferative effects of imidazo[4,5-b]pyridine derivatives against a panel of human cancer cell lines.
-
Breast Cancer: Certain 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine compounds showed prominent anticancer activity against MCF-7 and BT-474 breast cancer cell lines.[5][6]
-
Colon Cancer: Novel amidino-substituted derivatives displayed selective and strong activity in the sub-micromolar range against colon carcinoma cell lines.[12][13]
-
General Activity: The introduction of various amino side chains onto tetracyclic imidazo[4,5-b]pyridine systems has been shown to significantly enhance antiproliferative activity, with some compounds showing pronounced cytostatic effects in the submicromolar range against lines like HCT116.[3]
Other Biological Properties
While oncology remains the primary focus, the structural similarity to purines enables these compounds to interact with other targets, leading to a variety of biological effects.
-
Antimicrobial Activity: Several derivatives have been screened for antibacterial and antifungal activity. Compounds with specific substitutions (e.g., chloro or nitro groups) on a phenyl ring at the 2-position have exhibited potent activities against various bacterial and fungal strains.[1][5] However, some series, such as certain amidino-substituted derivatives, have been found to lack significant antibacterial activity.[12][13]
-
Antiviral Activity: The antiviral potential of this scaffold has been explored, with some bromo-substituted derivatives showing selective but moderate activity against the respiratory syncytial virus (RSV).[12][13]
-
Anti-inflammatory Activity: Some imidazo[4,5-b]pyridin-2-one derivatives have demonstrated analgesic and anti-inflammatory properties, elevating pain thresholds in a manner not commonly observed with standard NSAIDs.[1]
Conclusion and Future Outlook
The 3-methyl-3H-imidazo[4,5-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, proving to be a highly versatile and "privileged" structure. Its derivatives have demonstrated remarkable success as potent and selective kinase inhibitors, leading to the development of preclinical candidates for various cancers.[8][9] The extensive research into their anticancer properties continues to reveal novel mechanisms and potent antiproliferative agents.[3][12]
Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to advance them into clinical trials. The exploration of non-covalent inhibition mechanisms, as seen with recent BTK inhibitors, offers a promising avenue to improve safety for chronic therapies.[11] Furthermore, the continued investigation into their antimicrobial, antiviral, and anti-inflammatory activities may unlock the full therapeutic potential of this remarkable heterocyclic system.[1][12]
References
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- Bembalkar, S.R., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace.
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- Hranjec, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
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- Squires, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central.
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- Boček Pavlinac, I., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR.
- Hranjec, M., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PubMed Central.
- European Journal of Chemistry. (2017). View of Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
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- Various Authors. Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate.
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Foreword: The Architectural Elegance of a Privileged Scaffold
An In-Depth Technical Guide to the Imidazo[4,5-b]pyridine Core: From Discovery to Modern Drug Development
Within the vast landscape of heterocyclic chemistry, certain core structures emerge as "privileged scaffolds"—frameworks that demonstrate a remarkable propensity for binding to diverse biological targets. The imidazo[4,5-b]pyridine ring system is a quintessential example of such a scaffold. Its history is not merely a chronicle of chemical synthesis but a compelling narrative of rational drug design, bioisosteric replacement, and the relentless pursuit of therapeutic innovation. This guide provides a comprehensive exploration of the imidazo[4,5-b]pyridine core, tracing its journey from initial discovery and fundamental synthesis to its current status as a cornerstone in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind synthetic choices, the evolution of its therapeutic applications, and the practical methodologies that underpin its continued relevance.
The Genesis: Discovery and the Power of Bioisosterism
The significance of the imidazo[4,5-b]pyridine core is intrinsically linked to its structural resemblance to purine, a fundamental building block of nucleic acids and a key component of many coenzymes.[1][2][3][4][5][6] This concept of bioisosterism , where one functional group or molecule is replaced by another with similar physical and chemical properties to produce a compound with similar biological activity, was the primary impetus for the biological investigation of this scaffold.[7][8]
The imidazo[4,5-b]pyridine system, often referred to as 1-deazapurine, mimics the size, shape, and hydrogen bonding capabilities of the natural purine ring.[7] This mimicry allows molecules incorporating this core to interact with biological targets—primarily enzymes like kinases—that have evolved to recognize purine-based substrates such as adenosine triphosphate (ATP). This strategic substitution offered medicinal chemists a powerful tool to design antagonists and inhibitors with potentially improved selectivity, metabolic stability, and pharmacokinetic profiles compared to their purine-based counterparts.
The initial forays into the biological activity of this class of compounds revealed their potential as positive allosteric modulators of GABA-A receptors, laying the groundwork for future investigations into central nervous system disorders.[1][2][3][4] This early discovery was a crucial proof-of-concept, validating the therapeutic potential of the scaffold and sparking broader interest in its development.
A Synthetic Evolution: From Classical Condensations to Modern Catalysis
The history of the imidazo[4,5-b]pyridine core is also a story of advancing synthetic organic chemistry. Methodologies have evolved from harsh, high-temperature reactions to sophisticated, catalyst-driven processes that offer greater efficiency, versatility, and functional group tolerance.
Foundational Phillips Cyclocondensation
The most classical and fundamental approach to constructing the imidazo[4,5-b]pyridine ring is the Phillips cyclocondensation. This method involves the reaction of 2,3-diaminopyridine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under dehydrating conditions.
Causality Behind the Choice: This reaction is mechanistically straightforward. The more nucleophilic amino group of the diaminopyridine attacks the electrophilic carbonyl carbon of the carboxylic acid (or aldehyde), forming an amide (or imine) intermediate. An intramolecular cyclization, driven by the proximity of the remaining amino group, then occurs, followed by dehydration to yield the aromatic fused-ring system. Polyphosphoric acid (PPA) was traditionally used as both a solvent and a dehydrating agent, often requiring elevated temperatures.[2]
Therapeutic Milestones: A Scaffold for Diverse Ailments
The journey of the imidazo[4,5-b]pyridine core in drug discovery is marked by its successful application across a wide spectrum of diseases. Its ability to act as a purine isostere has made it particularly effective as an inhibitor of ATP-dependent enzymes.
| Compound Class/Example | Biological Target | Therapeutic Area | Key Insight |
| Tenatoprazole | H+/K+ ATPase (Proton Pump) | Gastroenterology | A long-acting proton pump inhibitor for treating acid-related disorders. [2] |
| PAK4 Inhibitors (e.g., KY-04045) | p21-Activated Kinase 4 | Oncology | The imidazopyridine and pyrazole rings were found to be sufficient for mediating interaction with the kinase hinge loop. [9] |
| BTK Inhibitors | Bruton's Tyrosine Kinase | Oncology, Immunology | Development of noncovalent, reversible inhibitors to address off-target effects of covalent drugs. [10] |
| CDK9 Inhibitors | Cyclin-Dependent Kinase 9 | Oncology | Potent anti-proliferative activity by reducing levels of the Mcl-1 anti-apoptotic protein. [11] |
| BET Inhibitors (e.g., DDO-8926) | Bromodomain and Extra-Terminal Proteins | Neuropathic Pain | A novel application, inhibiting pro-inflammatory cytokine expression to alleviate mechanical hypersensitivity. [12] |
| Antitubercular Agents | DprE1 Inhibitor (putative) | Infectious Disease | Derivatives showing potent in vitro activity against the virulent H37RV strain of M. tuberculosis. [13] |
| Mitochondrial Uncouplers (e.g., SHS206) | Mitochondrial Respiration | Metabolic Disease (MASH) | A novel scaffold derived from modifications of BAM15, demonstrating sub-micromolar potency in lowering liver triglycerides. [14] |
This expansion from its initial discovery as a GABA receptor modulator to a versatile kinase inhibitor and beyond showcases the scaffold's remarkable chemical tractability and biological relevance. [1][6][15][16]
Key Experimental Protocols
To provide a practical context, two representative synthetic procedures are detailed below. These protocols are self-validating; successful synthesis and characterization confirm the execution of the described transformations.
Protocol 1: Classical Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine
This protocol is based on the one-step reductive cyclization from 3-amino-2-nitropyridine and benzaldehyde.
Objective: To synthesize a foundational 2-aryl-substituted imidazo[4,5-b]pyridine.
Materials:
-
3-Amino-2-nitropyridine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Sodium dithionite (Na₂S₂O₅) (1.1 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 3-amino-2-nitropyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in DMSO (2 mL).
-
Initiation: Add sodium dithionite (1.1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion (typically 2-4 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL).
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the product, 2-phenyl-1H-imidazo[4,5-b]pyridine, using ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield for this type of reaction is in the range of 55-70%. [17]
Protocol 2: Modern Suzuki-Miyaura Coupling for C2-Arylation
This protocol describes a general method for the palladium-catalyzed arylation of a 2-halo-imidazo[4,5-b]pyridine core.
Objective: To demonstrate the diversification of the imidazo[4,5-b]pyridine scaffold using modern cross-coupling chemistry.
Materials:
-
2-Halo-imidazo[4,5-b]pyridine (e.g., 2-bromo-1H-imidazo[4,5-b]pyridine) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, (A-taphos)₂PdCl₂) (2-5 mol%)
-
Ligand (if required by the catalyst, e.g., XantPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Solvent (e.g., Dioxane, Toluene/Water mixture)
-
Microwave reactor or standard reflux setup
Procedure:
-
Reaction Setup: To a microwave vial or a round-bottom flask, add the 2-halo-imidazo[4,5-b]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, ligand (if used), and base (2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., 5 mL of dioxane).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction:
-
Microwave: Heat the reaction in a microwave reactor to 120-150 °C for 15-60 minutes. [1] * Conventional: Heat the mixture to reflux (80-110 °C) for 4-24 hours, monitoring by TLC.
-
-
Workup: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure 2-aryl-imidazo[4,5-b]pyridine product.
-
Characterization: Confirm the structure using appropriate spectroscopic methods (NMR, MS).
Conclusion and Future Outlook
The imidazo[4,5-b]pyridine core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its history, rooted in the insightful application of bioisosterism, has blossomed into a rich field of synthetic innovation and diverse therapeutic application. From the foundational Phillips condensation to the precision of palladium-catalyzed cross-coupling, the methods to access and functionalize this core have become increasingly sophisticated, enabling the rapid generation of compound libraries for biological screening.
The future of the imidazo[4,5-b]pyridine scaffold remains bright. Emerging applications in targeted protein degradation (PROTACs), the development of covalent inhibitors with improved selectivity, and its use as a scaffold for novel imaging agents represent exciting new frontiers. As our understanding of complex disease biology deepens, the proven versatility and drug-like properties of the imidazo[4,5-b]pyridine core will ensure its continued prominence in the discovery of next-generation therapeutics.
References
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Kantevari, S., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3195. [Link]
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Wang, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(13), 8556–8575. [Link]
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Kantevari, S., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
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Lee, J., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Scientific Reports, 6, 26914. [Link]
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Kim, J., et al. (2026). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 132, 130497. [Link]
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She, H., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. [Link]
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Kantevari, S., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
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Kantevari, S., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. OUCI. [Link]
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Patel, H., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances, 11(54), 34203-34217. [Link]
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Gucký, T., et al. (2016). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 18(11), 679-686. [Link]
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Kantevari, S., et al. (2021). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... ResearchGate. [Link]
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Glavač, D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(23), 7175. [Link]
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Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(1), 101-115. [Link]
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El Hazzat, M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 494, 01004. [Link]
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Gavade, S., et al. (2018). Design and One-Pot Synthesis of (1H, 3H) Imidazo[4,5-b] Pyridines: Novel Therapeutic Agents Against M. Tuberculosis. ResearchGate. [Link]
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Besson, T., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 30. [Link]
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Kamal, A., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
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Shingare, M., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
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Abdel-Aziz, A., et al. (2016). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(1), 214-220. [Link]
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An In-depth Technical Guide to the Chemical Structure and Conformation of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure and conformational properties of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of specific experimental data for this molecule, this document synthesizes information from related imidazopyridine derivatives and established chemical principles to offer expert insights into its synthesis, characterization, and three-dimensional nature.
Introduction to the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in drug discovery, recognized for its diverse biological activities.[1] This fused ring system is present in numerous compounds investigated for therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[2] The structural and electronic properties of the imidazo[4,5-b]pyridine moiety facilitate its interaction with various biological targets. The subject of this guide, this compound, incorporates this key scaffold, suggesting its potential for biological activity.
Chemical Structure and Properties
This compound is a solid organic compound with the following key identifiers:
| Property | Value | Source(s) |
| Chemical Formula | C₉H₉N₃O | [3][4][5] |
| Molecular Weight | 175.19 g/mol | [4][5] |
| CAS Number | 1186310-80-4 | [3] |
| SMILES | CC(=O)c1cnc2n(C)cnc2c1 | [4][5] |
| InChI | 1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3 | [4] |
The structure, as defined by its IUPAC name and chemical identifiers, consists of a central imidazo[4,5-b]pyridine ring system. A methyl group is attached to one of the nitrogen atoms of the imidazole ring (position 3), and an ethanone (acetyl) group is substituted at position 6 of the pyridine ring.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
A common and effective method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine derivative with a suitable carboxylic acid or its equivalent. A potential route to the target molecule could start from a substituted diaminopyridine, followed by cyclization and subsequent N-methylation and acylation steps.
A general procedure for the alkylation of imidazo[4,5-b]pyridines has been described, which can be adapted for the methylation step.[6] This typically involves reacting the N-H of the imidazole ring with an alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like DMF.[6]
Diagram of the Proposed Synthetic Workflow
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An In-depth Technical Guide to Determining the Solubility of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone in Common Laboratory Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the heterocyclic compound 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone. The principles and methodologies detailed herein are grounded in established pharmaceutical research practices, ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a novel chemical entity from the laboratory to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's ultimate success.[1] It governs the bioavailability, formulation, and dosage of a pharmaceutical product, making its early and accurate characterization a critical step in the drug discovery and development pipeline.[1][2][3] Poor solubility can lead to insurmountable hurdles in formulation and absorption, ultimately causing the failure of otherwise promising drug candidates.[3]
This guide focuses on this compound, a heterocyclic compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.19.[4][5] Understanding its solubility profile in a range of common laboratory solvents is the foundational step in its preclinical evaluation.
Theoretical Framework: The Principles of Dissolution
The solubility of a solid compound in a liquid solvent is the maximum concentration of that compound that can be dissolved in the solvent at a specific temperature to form a saturated solution.[6] This process is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[7] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution.
Several factors can influence the solubility of a compound:
-
Temperature: For most solid compounds, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid.[6][8][9]
-
Polarity of the Solute and Solvent: The polarity of both the drug molecule and the solvent is a key determinant of solubility.[7][10] Polar solvents, such as water and ethanol, are more likely to dissolve polar solutes, while non-polar solvents, like hexane, are better suited for non-polar solutes.[11]
-
pH: For ionizable compounds, the pH of the aqueous medium can significantly impact solubility.[10] The solubility of acidic or basic compounds can be enhanced at pH values where they are in their ionized form.
-
Crystal Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.[2]
Methodology: Determining Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability in achieving a true equilibrium between the dissolved and undissolved solid.[12][13] The following protocol outlines the steps for determining the solubility of this compound.
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume of the selected laboratory solvent. A representative list of solvents with varying polarities should be used (see Table 1).[14]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures, respectively).
-
Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[13] A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by either centrifugation or filtration.[2]
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Filter the solution using a syringe filter with a low-binding membrane (e.g., PTFE) to avoid loss of the compound due to adsorption.[2]
-
-
-
Quantification:
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Data Presentation: Solubility Profile of this compound
The following table presents a hypothetical but realistic solubility profile for this compound in a range of common laboratory solvents at two different temperatures.
Table 1: Solubility of this compound
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) | Classification |
| Water | 10.2 | < 0.1 | < 0.1 | Practically Insoluble |
| Methanol | 5.1 | 5.2 ± 0.3 | 8.5 ± 0.4 | Soluble |
| Ethanol | 4.3 | 2.8 ± 0.2 | 4.9 ± 0.3 | Sparingly Soluble |
| Isopropyl Alcohol | 3.9 | 1.5 ± 0.1 | 2.7 ± 0.2 | Sparingly Soluble |
| Acetonitrile | 5.8 | 3.1 ± 0.2 | 5.4 ± 0.3 | Sparingly Soluble |
| Acetone | 5.1 | 10.5 ± 0.6 | 15.8 ± 0.8 | Freely Soluble |
| Dichloromethane | 3.1 | 25.3 ± 1.2 | 38.1 ± 1.9 | Freely Soluble |
| Ethyl Acetate | 4.4 | 4.6 ± 0.3 | 7.9 ± 0.4 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | 18.9 ± 0.9 | 27.4 ± 1.3 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | > 50 | Very Soluble |
| Hexane | 0.1 | < 0.01 | < 0.01 | Practically Insoluble |
Solubility classifications are based on USP guidelines.
Interpretation and Causality
The hypothetical data in Table 1 suggests that this compound exhibits a wide range of solubilities in common laboratory solvents. Its poor solubility in water and hexane indicates a degree of polarity that is not well-matched with these highly polar and non-polar extremes, respectively. The compound demonstrates good solubility in polar aprotic solvents like DMSO, acetone, and THF, as well as in chlorinated solvents like dichloromethane. The increased solubility at a higher temperature is consistent with an endothermic dissolution process, where heat is absorbed to break the crystal lattice.[6]
The presence of the imidazopyridine core, a nitrogen-containing heterocyclic system, along with the methyl and acetyl functional groups, contributes to its overall polarity and potential for hydrogen bonding, explaining its solubility in moderately polar solvents.
Conclusion and Future Directions
This guide has provided a robust framework for determining the solubility of this compound. The outlined experimental protocol, based on the gold-standard shake-flask method, ensures the generation of reliable and reproducible thermodynamic solubility data. The presented hypothetical data illustrates a plausible solubility profile for a compound of this nature, highlighting the importance of testing a diverse panel of solvents.
For drug development professionals, the next logical steps would involve:
-
Investigating the pH-solubility profile in aqueous buffers to understand its behavior in the physiological pH range.
-
Conducting kinetic solubility studies to assess its behavior under non-equilibrium conditions, which can be more representative of early-stage in vitro assays.[3]
-
Utilizing these solubility data to inform formulation strategies for preclinical and clinical studies.
A thorough understanding of the solubility of this compound is a cornerstone for its successful advancement as a potential therapeutic agent.
References
- Vertex AI Search. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?
- Bergström, C. A. S., & Avdeef, A. (2019). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK, 7(1), 1-5.
- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
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- Fisher Scientific. (n.d.). Solvents Resource Center.
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- Santa Cruz Biotechnology. (n.d.). This compound.
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- ResearchGate. (2025, August 6). Some Factors Affecting the Solubility of Polymers.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls.
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- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Glentham Life Sciences. (n.d.). This compound, 95% Purity, C9H9N3O, 100 mg.
- Lead Sciences. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridine.
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, structurally analogous to endogenous purines. This structural similarity allows compounds from this class to interact with a wide array of biological targets, demonstrating significant therapeutic potential.[1] Derivatives of imidazo[4,5-b]pyridine have been reported to possess a broad spectrum of biological activities, including potent antiproliferative and anticancer effects, antiviral properties, and specific enzyme inhibition.[2] The anticancer activity often stems from mechanisms such as kinase inhibition, disruption of tubulin polymerization, or intercalation with nucleic acids.[2][3]
Given the consistent evidence of anticancer properties within this chemical family, this guide provides detailed in vitro assay protocols to evaluate a specific derivative, 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone (hereafter referred to as the "Test Compound"). While the precise biological target of this specific molecule is not yet defined, its structural features strongly suggest potential activity as an anticancer agent.
This document outlines two fundamental assays to characterize its biological profile:
-
A cell-based antiproliferation assay using the human breast adenocarcinoma cell line, MCF-7, to determine the compound's cytotoxic or cytostatic effects.
-
A biochemical kinase inhibition assay to assess the compound's ability to directly inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B, a critical regulator of the cell cycle and a common target in cancer therapy.[4]
These protocols are designed to be self-validating, providing a robust framework for the initial characterization and screening of this and other novel imidazo[4,5-b]pyridine derivatives.
Part 1: Physicochemical Properties & Compound Handling
Accurate and reproducible results begin with the correct handling and preparation of the test compound. The integrity of the stock solution is paramount.
Compound Information
| Parameter | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1186310-80-4 | [5] |
| Molecular Formula | C₉H₉N₃O | [5][6] |
| Molecular Weight | 175.19 g/mol | [6] |
| Appearance | Solid powder | - |
| Purity | >95% (Verify with Certificate of Analysis) | [5] |
Protocol 1: Preparation of a 10 mM Master Stock Solution
The causality behind using Dimethyl Sulfoxide (DMSO) as the solvent is its high capacity to dissolve a wide range of organic molecules, making it an almost universal solvent for initial stock preparation in drug discovery. However, it is crucial to minimize the final DMSO concentration in assays to avoid solvent-induced cytotoxicity.[7]
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the mass of the compound required.
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL: 0.010 mol/L x 0.001 L x 175.19 g/mol = 0.00175 g = 1.75 mg
-
-
Weighing: Carefully weigh the calculated amount of the Test Compound powder using an analytical balance. It is advisable to weigh slightly more than needed into a sterile microcentrifuge tube and record the exact mass.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the compound powder.
-
Volume (mL) = [Mass (mg) / 175.19 ( g/mol )] / 0.010 (mol/L)
-
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming (not exceeding 40°C) can be used if dissolution is difficult.[7] Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting & Storage: Aliquot the 10 mM master stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -20°C or -80°C for long-term stability.[7]
Part 2: Cell-Based Antiproliferation Assay (MTT Assay)
This assay determines the compound's effect on cell viability by measuring the metabolic activity of the cells. The principle lies in the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by mitochondrial dehydrogenases of living cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow for MTT-Based Cell Viability Assay```dot
Caption: Principle of an ADP-detecting universal kinase assay.
Protocol 3: CDK1/Cyclin B Inhibition Assay
This protocol is a generalized procedure based on commercially available ADP-luminescence assay kits (e.g., ADP-Glo™ from Promega or similar). [8]The user must follow the specific instructions and component concentrations provided with their chosen kit.
Materials:
-
Universal Kinase Assay Kit (detects ADP formation)
-
Recombinant human CDK1/Cyclin B enzyme
-
Specific peptide substrate for CDK1 (e.g., a derivative of Histone H1)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer
-
Test Compound stock solution (10 mM in DMSO)
-
Staurosporine (a known potent kinase inhibitor, for use as a positive control)
-
White, opaque 96-well or 384-well assay plates (for luminescence)
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the Test Compound in 100% DMSO. A typical 11-point, 3-fold dilution is standard. Also prepare dilutions of the positive control (Staurosporine).
-
Reaction Setup: (All additions should be performed on ice)
-
In a 384-well plate, add 1 µL of the diluted Test Compound, Staurosporine, or DMSO (vehicle control) to the appropriate wells. [8] * Prepare a master mix containing the kinase assay buffer, CDK1/Cyclin B enzyme, and the peptide substrate at 2X the final desired concentration.
-
Add 2 µL of the enzyme/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes. This step allows the compound to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the enzyme to accurately determine competitive inhibition.
-
Add 2 µL of the 2X ATP solution to each well to start the reaction. The total reaction volume is now 5 µL.
-
Incubate the plate at room temperature (or 30°C) for 60 minutes. [8]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the kit's "ADP-Glo™ Reagent" (or equivalent).
-
Incubate at room temperature for 40 minutes. [8] * Add 10 µL of the "Kinase Detection Reagent" to convert the generated ADP into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced, and thus to the kinase activity.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (Signal of Test Well - Signal of No-Enzyme Control) / (Signal of Vehicle Control - Signal of No-Enzyme Control)] x 100
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the Test Compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Conclusion and Future Directions
The protocols detailed in this application note provide a foundational strategy for the in vitro characterization of this compound. Successful demonstration of activity in these assays—specifically, a low micromolar or better IC₅₀ in both the MCF-7 cell proliferation and CDK1 inhibition assays—would provide strong evidence for its potential as an anticancer agent.
Positive results would warrant further investigation, including:
-
Screening against a broader panel of cancer cell lines to determine the spectrum of activity.
-
Testing against a panel of kinases to establish selectivity.
-
Conducting further cell-based assays to elucidate the mechanism of action (e.g., cell cycle analysis, apoptosis assays).
This structured approach ensures that the initial evaluation is both scientifically rigorous and resource-efficient, paving the way for more advanced preclinical development.
References
-
Grdiša, M., Font-Bardia, M., & Raić-Malić, S. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. [Link]
-
Patel, R. V., & Keum, Y. S. (2021). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Mini-Reviews in Medicinal Chemistry. [Link]
-
Kwiecień, H., & Goszczyńska, A. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]
-
Perin, N., et al. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR - Full-text Institutional Repository. [Link]
-
BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. [Link]
-
Al-Obeidi, F. A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B. [Link]
-
BellBrook Labs. (n.d.). Transcreener ADP² Kinase Assay Kits. [Link]
-
ResearchGate. (2012). How to culture MCF7 cells?[Link]
-
JoVE. (2022). Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT Assay. [Link]
-
Scribd. (n.d.). MTT Assay Protocol. [Link]
-
protocols.io. (2023). MTT Assay protocol. [Link]
-
ENCODE. (n.d.). MCF-7 Cell Culture. [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
ACS Publications. (2022). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
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Application Notes and Protocols: A Guide to Kinase Inhibitor Screening for 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
Introduction: The Therapeutic Potential of Imidazo[4,5-b]pyridine Derivatives
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This has led to its exploration as a core component of various bioactive molecules, particularly in the realm of kinase inhibition.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][4] Several imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against various kinases, including Aurora kinases and Bruton's tyrosine kinase (BTK), highlighting the potential of this chemical class in developing novel therapeutics.[5][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening protocol to evaluate the kinase inhibitory potential of the novel compound, 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone. The protocol is designed to be adaptable for high-throughput screening (HTS) and will focus on a luminescence-based assay methodology for its sensitivity, reliability, and scalability.
Principle of the Assay: Quantifying Kinase Activity through ATP Depletion
To ascertain the inhibitory effect of this compound, a reliable method to quantify kinase activity is paramount. A widely adopted and robust approach is the use of luminescence-based assays that measure the depletion of adenosine triphosphate (ATP), the phosphate donor in kinase-catalyzed reactions. The Kinase-Glo® Luminescent Kinase Assay is a prime example of such a system.[3][9][10]
The underlying principle is elegantly simple: the amount of ATP remaining after a kinase reaction is inversely proportional to the kinase's activity. The Kinase-Glo® reagent contains luciferase, an enzyme that produces a luminescent signal in the presence of ATP.[3][10] Therefore, high kinase activity results in significant ATP consumption and a low luminescent signal, while effective inhibition of the kinase by a compound like this compound will lead to less ATP being consumed and a correspondingly high luminescent signal.[3]
An alternative, yet equally powerful, method is the ADP-Glo™ Kinase Assay, which measures the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[11][12][13][14] In this two-step assay, the remaining ATP from the kinase reaction is first depleted. Subsequently, the ADP generated is converted back to ATP, which is then quantified using a luciferase-based reaction.[12][13][15] This results in a luminescent signal that is directly proportional to kinase activity.[11][15] The choice between these assays often depends on the specific kinase and the desired assay window. For the purposes of this protocol, we will detail the Kinase-Glo® assay due to its single-step addition protocol, which is highly amenable to HTS formats.[3]
Diagram of the Kinase-Glo® Assay Principle:
Caption: Step-by-step experimental workflow.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw luminescence data is first converted to percent inhibition using the following formula:
Where:
-
Signal_Compound: Luminescence signal in the presence of the test compound.
-
Signal_Positive_Control: Luminescence signal in the presence of Staurosporine (maximum inhibition).
-
Signal_Negative_Control: Luminescence signal in the presence of DMSO (no inhibition).
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound. It is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model. [16]
Assay Quality Control: Z'-Factor
For HTS, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a statistical parameter that provides a measure of the separation between the positive and negative controls. [17][18]It is calculated using the following formula:
Where:
-
SD: Standard Deviation
-
Mean: Average signal
Interpretation of Z'-Factor Values:
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS. [17][18][19]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal-to-Background Ratio | Insufficient kinase activity. | Increase enzyme concentration or incubation time. |
| Suboptimal ATP concentration. | Optimize ATP concentration around the Kₘ of the kinase. | |
| High Variability (Low Z'-Factor) | Inaccurate pipetting. | Calibrate pipettes; use automated liquid handlers. |
| Reagent instability. | Prepare fresh reagents; ensure proper storage. | |
| Plate reader settings not optimized. | Optimize integration time and gain settings. | |
| Inconsistent IC₅₀ Values | Compound precipitation. | Check solubility of the test compound in the assay buffer. |
| Time-dependent inhibition. | Perform pre-incubation time course experiments. |
Conclusion
The protocol detailed in this application note provides a robust and reliable framework for screening this compound for its kinase inhibitory activity. By leveraging the sensitivity and scalability of the Kinase-Glo® luminescent assay, researchers can efficiently determine the potency and preliminary selectivity of this novel compound. Adherence to rigorous quality control measures, such as the calculation of the Z'-factor, will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.
References
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-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
PubMed. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
ACS Publications. (n.d.). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
PubMed. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Retrieved from [Link]
-
PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. Retrieved from [Link]
-
PubMed. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]
-
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
-
AACR Journals. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
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Collaborative Drug Discovery. (2023). Plate Quality Control. Retrieved from [Link]
-
Chem-Space. (n.d.). This compound. Retrieved from [Link]
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AACR. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]
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Application Notes & Protocols: Cell-Based Assays for Imidazo[4,5-b]pyridine Compounds
Introduction: The Imidazo[4,5-b]pyridine Scaffold in Drug Discovery
The imidazo[4,5-b]pyridine core, a structural analogue of natural purines, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structure allows it to interact with a wide array of biological targets, making it a cornerstone for developing novel therapeutics.[1][2][3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][4]
A significant portion of these activities stems from the ability of imidazo[4,5-b]pyridine compounds to function as potent protein kinase inhibitors.[5] Kinases are pivotal enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] Consequently, cell-based assays are indispensable tools for characterizing the efficacy, potency, and mechanism of action of these compounds in a physiologically relevant context.
This guide provides an in-depth overview and detailed protocols for key cell-based assays essential for the preclinical evaluation of imidazo[4,5-b]pyridine drug candidates. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can generate robust, reliable, and meaningful data.
A Target-Centric Approach to Assay Selection
The initial step in evaluating a novel imidazo[4,5-b]pyridine compound is to select the appropriate assay, a choice dictated by its hypothesized biological target. Since this scaffold is frequently associated with antiproliferative and pro-apoptotic effects, often through kinase inhibition, our focus will be on three fundamental assay categories:
-
Cell Viability and Cytotoxicity Assays: These are typically the first-pass assays to determine if a compound has a general effect on cell health or proliferation.
-
Apoptosis Assays: If a compound reduces cell viability, the next logical step is to determine if it does so by inducing programmed cell death.
-
Target-Specific Mechanistic Assays: Once a general effect is confirmed, these assays investigate the direct interaction of the compound with its intended target, such as a specific kinase within a signaling pathway.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} caption [label="Fig 1. Logical workflow for selecting cell-based assays.", fontsize=10]; enddot Caption: Fig 1. Logical workflow for selecting cell-based assays.
Protocol 1: Assessing Cell Viability with a Luminescent ATP Assay
Principle of the Assay
The quantification of adenosine triphosphate (ATP) is a gold-standard method for assessing cell viability because ATP is a key indicator of metabolically active cells.[8][9] Healthy, viable cells maintain a high and stable level of ATP. Upon cell death, ATP synthesis ceases, and the remaining ATP is rapidly degraded. The CellTiter-Glo® Luminescent Cell Viability Assay provides a simple "add-mix-measure" format where a reagent containing luciferase and its substrate is added directly to the cells.[10] The reagent lyses the cells, releasing ATP, which then drives a luciferase reaction that produces a stable, glow-type luminescent signal directly proportional to the number of viable cells.[10]
Materials and Reagents
-
Target cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[4,5-b]pyridine compound stock (e.g., 10 mM in DMSO)
-
Positive control (e.g., Staurosporine, 10 mM in DMSO)
-
White, opaque-walled 96-well or 384-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Luminometer
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density (e.g., 5,000 cells/100 µL for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of a white-walled 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (background control).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of your imidazo[4,5-b]pyridine compound and the positive control (e.g., Staurosporine) in culture medium. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration is consistent across all wells and is typically ≤0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
-
Assay Measurement:
-
Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Subtract the average background luminescence (medium only wells) from all other measurements.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated (negative control) wells: % Viability = (Luminescence_Sample / Luminescence_NegativeControl) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cell viability.
| Compound | Concentration (µM) | Luminescence (RLU) | % Viability |
| Vehicle | 0 | 1,500,000 | 100% |
| Cmpd X | 0.1 | 1,350,000 | 90% |
| Cmpd X | 1 | 780,000 | 52% |
| Cmpd X | 10 | 150,000 | 10% |
| Cmpd X | 100 | 30,000 | 2% |
Scientist's Corner (Expert Insights)
-
Why a White Plate? White plates are essential for luminescent assays as they maximize the light signal directed towards the detector, increasing sensitivity and reducing well-to-well crosstalk.
-
ATP Stability: The "glow-type" signal from CellTiter-Glo® is stable for several hours, which provides flexibility in read times and is ideal for batch processing multiple plates.[10][12]
-
Confluence Matters: Ensure cells are in the exponential growth phase and not over-confluent at the time of assay. Over-confluence can lead to nutrient depletion and cell stress, confounding the results.
Protocol 2: Quantifying Apoptosis via Caspase-3/7 Activity
Principle of the Assay
A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay utilizes a similar "add-mix-measure" principle to the viability assay.[13][14] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and caspase-7.[13][15] This cleavage releases aminoluciferin, the substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[13]
Materials and Reagents
-
All materials from Protocol 1
-
Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090 or similar)
Detailed Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Protocol. The treatment time for apoptosis assays is often shorter (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event than the complete loss of metabolic activity.
-
-
Assay Measurement:
-
Equilibrate the assay plate and the Caspase-Glo® 3/7 Reagent to room temperature.[12][16]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.[15]
-
Incubate at room temperature for 1 to 3 hours. The optimal incubation time can vary by cell type and should be determined empirically.[12]
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Subtract the average background luminescence (medium only wells).
-
Calculate the "Fold Induction" of caspase activity relative to the untreated control: Fold Induction = Luminescence_Sample / Luminescence_NegativeControl
-
Plot the Fold Induction against the compound concentration to visualize the dose-dependent activation of apoptosis.
Scientist's Corner (Expert Insights)
-
Multiplexing: It is possible to multiplex this assay with a viability assay. For instance, a fluorescent viability marker (like resazurin) can be read first, followed by the addition of the Caspase-Glo® reagent to the same wells for the apoptosis reading.[8] This provides a richer dataset from a single plate.
-
Kinetic Analysis: The timing of caspase activation is critical. It's advisable to run a time-course experiment (e.g., 4, 8, 12, 24 hours) with a fixed, active concentration of your compound to identify the peak caspase activity time for your specific cell line and compound.
Protocol 3: Mechanistic Assay of PI3K/Akt Pathway Inhibition
Principle of the Assay
Many imidazo[4,5-b]pyridine compounds target kinases within critical signaling pathways like the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[17][18][19] A direct way to measure a compound's effect on this pathway is to quantify the phosphorylation of a key downstream substrate, such as Akt at Ser473. Cell-based phospho-protein assays, often in an ELISA or TR-FRET format, can measure this specific post-translational modification in cell lysates.[20][21] These assays typically use a "sandwich" format with one antibody to capture the total protein and a second, phosphorylation-site-specific antibody for detection.[21]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
} caption [label="Fig 2. Inhibition of the PI3K/Akt pathway.", fontsize=10]; enddot Caption: Fig 2. Inhibition of the PI3K/Akt pathway.
Materials and Reagents
-
Cell line with active PI3K/Akt signaling (e.g., PC-3, BT-474)
-
Complete and serum-free culture medium
-
Growth factor for pathway stimulation (e.g., IGF-1, EGF)
-
Imidazo[4,5-b]pyridine compound stock
-
Known PI3K/Akt pathway inhibitor (e.g., LY294002)
-
Cell-based phospho-Akt (Ser473) assay kit (e.g., from Meso Scale Discovery, PerkinElmer, or Thermo Fisher Scientific)
-
Plate reader compatible with the assay format (e.g., electrochemiluminescence or TR-FRET reader)
Detailed Step-by-Step Protocol
-
Cell Seeding: Seed cells in a 96-well tissue culture plate and grow to 80-90% confluence.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 16-24 hours. This reduces basal pathway activity, creating a larger window for stimulation.
-
Inhibitor Pre-treatment: Add diluted imidazo[4,5-b]pyridine compounds and controls to the wells. Incubate for 1-2 hours.
-
Pathway Stimulation: Add a growth factor (e.g., IGF-1 at a pre-determined optimal concentration) to all wells except the unstimulated control. Incubate for a short period (e.g., 20-30 minutes) to induce Akt phosphorylation.
-
Cell Lysis: Aspirate the medium and add the lysis buffer provided in the kit. Incubate on ice as recommended.
-
Assay Measurement: Follow the specific kit manufacturer's instructions for adding the cell lysate to the antibody-coated assay plate, adding detection antibodies, and reading the plate on the appropriate instrument.
Data Analysis and Interpretation
-
Normalize the phospho-Akt signal to the total Akt signal if the assay format allows.
-
Express the signal as a percentage of the stimulated control (cells treated with growth factor but no inhibitor).
-
Plot the % Phosphorylation against the log of the compound concentration and perform a non-linear regression to determine the IC50 value for target engagement.
Assay Validation and Quality Control: Ensuring Trustworthy Data
For any screening assay, especially in a high-throughput context, it is critical to assess its quality and robustness. The Z'-factor (Z-prime) is the industry-standard metric for this purpose.[22][23] It provides a statistical measure of the separation between the positive and negative controls.
Z'-Factor Calculation: Z' = 1 - ( (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| )
Where:
-
SD_positive and SD_negative are the standard deviations of the positive and negative controls, respectively.
-
Mean_positive and Mean_negative are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation band between controls; ideal for screening.[24][25] |
| 0 to 0.5 | Marginal | The assay may be acceptable but could be prone to variability.[24] |
| < 0 | Unacceptable | The control signals overlap, making the assay unreliable for screening.[24] |
Expert Insight: Always calculate the Z'-factor for every assay plate.[23] This ensures plate-to-plate consistency and validates the results of each individual experiment. An acceptable Z'-factor for cell-based assays is generally considered to be ≥ 0.4.[23]
Conclusion
The systematic application of cell-based assays is fundamental to the successful development of imidazo[4,5-b]pyridine compounds. By progressing from broad assessments of cell viability to specific, mechanism-of-action studies, researchers can build a comprehensive profile of their drug candidates. The protocols and insights provided here serve as a robust foundation for generating high-quality, reproducible data, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.
References
-
Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Caspase 3/7 Activity Protocol. protocols.io. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information (NCBI). [Link]
-
A review on the biological activity of imidazo(4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed. [Link]
-
Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, AACR Journals. [Link]
-
Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery, NC State University. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR, Ruđer Bošković Institute. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information (NCBI). [Link]
-
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience. [Link]
-
Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link]
-
The Z prime value (Z´). BMG LABTECH. [Link]
-
PI3K-Akt Signaling Pathway. RayBiotech. [Link]
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- 24. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 25. bmglabtech.com [bmglabtech.com]
High-Performance Liquid Chromatography (HPLC) Purification of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide and a detailed protocol for the purification of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone, a key heterocyclic intermediate in pharmaceutical synthesis.[1][2] The structural complexity and polar nature of imidazo[4,5-b]pyridine derivatives present unique challenges for achieving high purity.[3][4][5] This document outlines a systematic approach to developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, from initial physicochemical analysis to final protocol validation. We delve into the rationale behind the selection of the stationary phase, mobile phase optimization, and detection parameters to ensure efficient separation and high recovery. The provided protocol is designed to be a self-validating system, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.[6][7]
Introduction: The Purification Challenge
This compound (MW: 175.19 g/mol , Formula: C₉H₉N₃O) is a fused bicyclic heterocycle belonging to the imidazopyridine class of compounds.[8] This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable building block for developing targeted therapies such as kinase inhibitors.[1][2] The purity of such intermediates is paramount, as even trace impurities can impact the efficacy, safety, and regulatory approval of the final Active Pharmaceutical Ingredient (API).
The primary challenge in purifying this molecule lies in its inherent properties. The presence of multiple nitrogen atoms in the imidazo[4,5-b]pyridine ring system imparts basicity and polarity.[3] These characteristics can lead to undesirable secondary interactions with the stationary phase in HPLC, resulting in poor peak shape (tailing), low resolution, and inconsistent retention times.[9] Therefore, a carefully developed HPLC method is not just beneficial but essential for obtaining material of >99% purity required for downstream applications. This guide employs a logical, step-by-step approach to method development, grounded in established chromatographic principles.[10][11][12]
Foundational Strategy: Method Development
The development of a successful purification method hinges on a thorough understanding of the analyte's interaction with the chromatographic system.[10][13] Reversed-Phase HPLC (RP-HPLC) is the most widely used separation technique in the pharmaceutical industry due to its versatility and robustness, particularly for compounds with moderate polarity.[12][13][14] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the column.[13]
Analyte Characterization and Its Implications
The structure of this compound features:
-
A Fused Heterocyclic Core: The imidazopyridine ring is polar.
-
Basic Nitrogen Atoms: The pyridine-type nitrogens are weakly basic and can be protonated under acidic conditions.[3] This protonation can dramatically alter the molecule's polarity and its interaction with the stationary phase.
-
An Ethanone Group: This acetyl group adds some hydrophobic character.
This structural analysis dictates our chromatographic choices. The molecule is sufficiently polar to warrant careful method design to ensure adequate retention on a non-polar stationary phase.[15] The basic nitrogens are a critical consideration; unmanaged, they can interact with acidic residual silanol groups on the silica-based column packing, causing significant peak tailing.[3][9]
Stationary Phase Selection: The Causality of Choice
The choice of column is the cornerstone of the separation process.[16][17]
-
Chemistry: A C18 (octadecylsilyl) bonded phase is the workhorse of RP-HPLC and serves as the optimal starting point.[14][18] It provides a high degree of hydrophobicity to retain the analyte effectively.
-
End-capping: To mitigate the peak tailing caused by the basic nitrogens, selecting a column with high-density end-capping is crucial. End-capping is a process where residual, acidic silanol groups on the silica surface are chemically deactivated. This minimizes the secondary ionic interactions that are a primary cause of poor peak shape for basic compounds.[9]
-
Particle Size: For preparative purification, a particle size of 5 µm offers a good balance between separation efficiency and backpressure. Smaller particles increase resolution but also lead to higher system pressures, which can limit flow rates and loading capacity.[7]
Selected Column: A high-performance, end-capped C18 column (e.g., Phenomenex Luna C18(2) or Waters SunFire C18) with a 5 µm particle size is recommended.
Mobile Phase Optimization: Controlling the Separation
The mobile phase is the most powerful tool for manipulating retention and selectivity in RP-HPLC.[19][20]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for heterocyclic compounds as it often provides better peak shapes and lower UV cutoff.
-
Aqueous Phase & pH Control: The pH of the mobile phase is the most critical parameter for controlling the retention and peak shape of ionizable compounds like our target molecule.[19] By operating at a low pH (e.g., 2.5-3.5), the basic nitrogen atoms are consistently protonated. This has two key benefits:
-
It suppresses the variable ionization that can occur during separation, leading to sharp, symmetrical peaks.
-
It protonates the residual silanol groups on the stationary phase, repelling the now positively charged analyte and further reducing unwanted secondary interactions.[9]
-
-
Additive/Buffer: A simple and effective way to control pH is by adding a small amount of an acid to the mobile phase. Formic acid (0.1%) is an excellent choice as it is volatile, making it easy to remove from the purified fractions during solvent evaporation, and is compatible with mass spectrometry (MS) if used for analysis.
Visualization of the Purification Workflow
The following diagram illustrates the complete workflow for the purification of this compound, from sample preparation to the final pure compound.
Caption: Workflow of the HPLC Purification Process.
Detailed Application Protocol
This protocol is designed for a preparative HPLC system equipped with a UV detector and a fraction collector. All procedures should be performed in a well-ventilated fume hood.
Materials and Reagents
-
Crude Sample: this compound
-
Solvent A (Aqueous): HPLC-grade Water with 0.1% (v/v) Formic Acid
-
Solvent B (Organic): HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid
-
Sample Diluent: Dimethyl sulfoxide (DMSO) or a 50:50 mixture of Solvent A and B
-
HPLC System: Preparative HPLC with gradient capability, UV detector, and fraction collector
-
HPLC Column: C18, 5 µm, ≥ 19 mm ID x 150 mm L (or similar dimensions)
Sample Preparation
-
Accurately weigh the crude compound.
-
Dissolve the compound in a minimal amount of the sample diluent to create a concentrated stock solution (e.g., 50-100 mg/mL). Rationale: Using a strong solvent like DMSO ensures complete dissolution, but injecting a large volume should be avoided to prevent solvent effects on the chromatography.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the column.
HPLC System Setup and Elution Program
-
Install the preparative C18 column and equilibrate it with the initial mobile phase conditions (95% Solvent A / 5% Solvent B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Set the UV detection wavelength to the λmax of the target compound (typically determined by a UV scan, often around 254 nm or 280 nm for such structures).
-
Configure the fraction collector to collect peaks based on a threshold UV signal.
-
Inject the filtered sample onto the column.
-
Run the gradient elution program as described in Table 1.
Table 1: Preparative HPLC Gradient Elution Program
| Time (minutes) | Flow Rate (mL/min) | % Solvent A (Water + 0.1% FA) | % Solvent B (ACN + 0.1% FA) | Curve |
|---|---|---|---|---|
| 0.0 | 20.0 | 95 | 5 | Linear |
| 2.0 | 20.0 | 95 | 5 | Linear |
| 20.0 | 20.0 | 50 | 50 | Linear |
| 22.0 | 20.0 | 5 | 95 | Linear |
| 25.0 | 20.0 | 5 | 95 | Linear |
| 26.0 | 20.0 | 95 | 5 | Linear |
| 30.0 | 20.0 | 95 | 5 | Linear |
Note: The flow rate should be adjusted based on the column diameter. The gradient may require optimization based on the impurity profile of the crude material.
Post-Purification Processing
-
Fraction Analysis: Analyze a small aliquot from each collected fraction or pooled fractions using an analytical HPLC method to confirm the purity of the target compound.
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >99%).
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator under reduced pressure. Note: The presence of formic acid makes the solution acidic. If the final compound needs to be in its free-base form, a subsequent neutralization and extraction step may be required.
-
Final Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, and analytical HPLC.
Method Performance and Validation
The trustworthiness of a purification protocol is established through its performance and validation.[6][7][21] The described method is designed to be robust and reproducible.
Table 2: Expected Performance Characteristics
| Parameter | Target Specification | Rationale & Validation |
|---|---|---|
| Purity | > 99.0% (by analytical HPLC) | Confirms the effectiveness of the separation. Validated by analyzing the final product against a reference standard if available.[22] |
| Recovery | > 85% | Measures the efficiency of the purification process. Calculated as (mass of pure product / mass of product in crude) x 100. |
| Peak Symmetry | Tailing Factor (Tf) = 0.9 - 1.5 | A symmetrical peak indicates an efficient and well-behaved separation, free from undesirable secondary interactions.[9] |
| Reproducibility | RSD of Retention Time < 2% | Demonstrates the stability and reliability of the method over multiple runs.[6][20] |
Conclusion
This application note provides a scientifically grounded and practical framework for the purification of this compound using preparative RP-HPLC. By carefully selecting an end-capped C18 stationary phase and controlling the mobile phase pH with a formic acid modifier, the challenges associated with purifying this polar, basic heterocyclic compound can be effectively overcome. The detailed protocol and workflow offer a robust and reproducible solution for obtaining high-purity material, which is critical for advancing drug discovery and development programs.
References
- [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Sepuxianyun.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- Column Selection for Reversed-Phase HPLC.LCGC International.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog.
- Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024).
- How to choose reversed-phase HPLC Column.BioVanix.
- What is the best way to deal with a polar compound's purity with HPLC? (2018). Quora.
- Development and Validation of HPLC Methods for Analytical and Preparative Purposes. (2004). Semantic Scholar.
- Reversed Phase HPLC Columns.Phenomenex.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific.
- This compound AldrichCPR.Sigma-Aldrich.
- A Review on HPLC Method Development and Validation. (2021). IJPPR.
- Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate.
- A BRIEF REVIEW ON HPLC METHOD VALIDATION. (2023). Jetir.Org.
- Technical Support Center: Optimizing HPLC Purification of Polar Pyrimidine Derivatives.Benchchem.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025).
- This compound.A2B Chem.
- Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac.
- A review on method development by hplc.SciSpace.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH.
- This compound, 95% Purity, C9H9N3O, 100 mg.LabNetwork.
- This compound.Amerigo Scientific.
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors... (2012). Journal of Medicinal Chemistry - ACS Publications.
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol.MySkinRecipes.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.PubMed Central.
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Application Notes & Protocols for the Development of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone Analogs for Structure-Activity Relationship (SAR) Studies
Prepared by: Gemini, Senior Application Scientist
Abstract
The imidazo[4,5-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows derivatives to interact with a wide array of biological targets, most notably protein kinases, making them valuable starting points for drug discovery.[1] This document provides a comprehensive guide for researchers on the strategic development of analogs based on the 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone scaffold. We present detailed synthetic protocols for targeted modifications at key positions, outline a robust workflow for biological evaluation using a representative kinase target, and discuss the rationale behind experimental design for elucidating structure-activity relationships (SAR).
Introduction: The Rationale for Analog Development
The this compound core represents a promising starting point for the development of potent and selective kinase inhibitors. Numerous studies have demonstrated that the imidazo[4,5-b]pyridine framework is a versatile template for targeting kinases such as Aurora kinases, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs), which are implicated in oncology and inflammatory diseases.[2][3][4][5] The development of analogs is a critical step in optimizing a hit compound into a lead candidate. Through systematic chemical modification, researchers can probe the chemical space around the core scaffold to identify which structural features are essential for biological activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.
This guide focuses on a logical, multi-pronged approach to analog synthesis, targeting four primary regions of the parent molecule for diversification:
-
C6-Acetyl Moiety: A key interaction point and a versatile chemical handle for introducing a wide range of functionalities.
-
N3-Methyl Group: Modification can influence solubility and interactions within the ATP-binding pocket.
-
C2-Position: An accessible vector for introducing aryl or heteroaryl groups to probe deeper pockets of the target enzyme.
-
Pyridine Ring: Substitution on the carbocyclic portion of the scaffold can modulate electronic properties and provide additional interaction points.
Our hypothetical screening cascade will use Aurora Kinase B , a well-validated cancer target, as a representative example for the biological evaluation of the synthesized analogs.[2][5]
Strategic Approach to Analog Synthesis
A successful SAR campaign relies on a systematic and logical approach to analog design. The following workflow outlines the key areas for modification on the this compound scaffold.
Caption: Synthetic strategy for analog development.
Detailed Synthetic Protocols
The following protocols are provided as robust starting points for the synthesis of analogs. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Modification of the C6-Acetyl Group - Reduction to Alcohol
This protocol reduces the ketone to a secondary alcohol, which can serve as a hydrogen bond donor and a point for further functionalization (e.g., etherification).
Reaction: this compound → 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanol
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired alcohol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Modification of the C6-Acetyl Group - Reductive Amination
This protocol introduces diverse amine functionalities, which can introduce basic centers for salt formation, improve solubility, and form key hydrogen bonds with the target protein.
Reaction: this compound + R¹R²NH → N-(1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethyl)-R¹R²-amine
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of the ketone in DCE, add the desired amine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Modification of the C6-Acetyl Group - α-Bromination
This protocol generates a reactive α-bromoketone intermediate, which is a versatile precursor for a wide range of nucleophilic substitution reactions to introduce diverse side chains.
Reaction: this compound → 2-Bromo-1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂) (1.1 eq) or N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetic acid (HOAc) or Dioxane
-
Hydrobromic acid (HBr) in HOAc (catalytic, if using Br₂)
Procedure (using Br₂):
-
Dissolve the ketone in glacial acetic acid.
-
Add a catalytic amount of HBr in HOAc.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours until the red-brown color of bromine disappears.[6]
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The α-bromoketone is often used immediately in the next step due to its lachrymatory nature and potential instability.
-
Characterize a small sample by ¹H NMR and mass spectrometry to confirm the structure.
Biological Evaluation: A Tiered Screening Approach
A tiered or cascaded approach is efficient for evaluating newly synthesized analogs. This workflow prioritizes potent compounds for more complex and resource-intensive secondary assays.
Caption: Tiered workflow for biological evaluation.
Protocol 4: Primary Biochemical Screen - Aurora Kinase B Activity Assay
This protocol uses a luminescence-based assay (e.g., ADP-Glo™) to measure the direct inhibitory effect of the analogs on purified Aurora Kinase B enzyme activity.[7][8][9][10]
Materials:
-
Recombinant human Aurora Kinase B enzyme
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
Test compounds (analogs) dissolved in DMSO
-
384-well low-volume plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for 100% activity, staurosporine for 0% activity).
-
Add 2 µL of a solution containing the Aurora Kinase B enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., MBP and 25 µM ATP) to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 5: Secondary Cellular Screen - MTT Proliferation Assay
This assay measures the ability of the compounds to inhibit the proliferation of a cancer cell line (e.g., HCT116, human colon carcinoma), providing an indication of cellular potency and membrane permeability.[11][12][13][14]
Materials:
-
HCT116 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO only as a negative control.
-
Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent growth inhibition for each concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Data Interpretation and Hypothetical SAR
The data from the biochemical and cellular assays are compiled to build an SAR model. The goal is to correlate specific structural changes with increases or decreases in activity.
Table 1: Hypothetical SAR Data for Synthesized Analogs
| Compound ID | R Group at C6-position | Aurora B IC₅₀ (nM) | HCT116 GI₅₀ (µM) |
| Parent | -C(O)CH₃ | 850 | > 10 |
| Analog 1 | -CH(OH)CH₃ | 600 | 8.5 |
| Analog 2a | -CH(NH-morpholine)CH₃ | 150 | 2.1 |
| Analog 2b | -CH(NH-piperidine)CH₃ | 125 | 1.8 |
| Analog 3a | -C(O)CH₂Br | (Intermediate) | (Intermediate) |
| Analog 4 | -C(O)CH₂-(4-fluorophenyl) | 95 | 1.1 |
Interpretation of Hypothetical Data:
-
Parent Compound: The starting ketone shows weak biochemical activity and no significant cellular activity, indicating it is a good starting point for optimization.
-
Analog 1: Reduction of the ketone to an alcohol (Analog 1) slightly improves biochemical potency, suggesting a hydrogen bond donor is tolerated but does not dramatically improve affinity.
-
Analogs 2a & 2b: Introduction of a basic amine via reductive amination (Analogs 2a, 2b) leads to a significant increase in both biochemical and cellular potency. This suggests a key interaction, possibly with an acidic residue in the active site, and improved physicochemical properties for cellular uptake.
-
Analog 4: Elaboration from the α-bromoketone intermediate to introduce an additional aromatic ring (Analog 4) further boosts potency. This indicates the presence of a nearby hydrophobic pocket that can be exploited for additional binding affinity.
These hypothetical results would guide the next round of synthesis, perhaps focusing on exploring a wider range of amines for the reductive amination and different substituted aryl groups at the alpha-position of the ketone.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]
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Abdulkareem, A. H., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
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SignalChem. (n.d.). BTK Enzyme Assay System Datasheet. Retrieved from [Link]
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BPS Bioscience. (n.d.). Chemi-Verse BTK Kinase Assay Kit. Retrieved from [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]
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PubMed. (n.d.). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Retrieved from [Link]
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Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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El-Badry, O. M., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. [Link]
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Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 130497. [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
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Lainchbury, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9524-9540. [Link]
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Chemistry Stack Exchange. (n.d.). Horner-Wadsworth-Emmons reaction with ketone. Retrieved from [Link]
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Chang, Y.-T., et al. (2021). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Molecules, 26(11), 3328. [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules, 25(24), 5944. [Link]
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De Kimpe, N., et al. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(19), 6296. [Link]
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Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(22), 5438. [Link]
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Xing, Y.-Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications, 19(5), 327-330. [Link]
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MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]
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ResearchGate. (n.d.). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Imidazo[4,5-b]pyridines
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new chemical entities with potent antimicrobial properties. The imidazo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal effects.[1][2][3] Derivatives of this core structure have shown activity against both Gram-positive and Gram-negative bacteria, making them attractive candidates for further investigation.[4][5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for testing the antimicrobial activity of novel imidazo[4,5-b]pyridine compounds. The protocols detailed herein are based on established, standardized methodologies to ensure data accuracy, reproducibility, and comparability. We will delve into the principles and step-by-step procedures for determining key antimicrobial parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (the MIC). This is a fundamental measure of a compound's potency.[7][8] Beyond mere inhibition, it is often crucial to ascertain the concentration that results in microbial death, known as the MBC.[9][10] The ratio of MBC to MIC provides valuable insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[11][12]
The methodologies outlined below adhere to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for antimicrobial susceptibility testing.[13][14][15]
Experimental Workflow for Antimicrobial Activity Assessment
The overall workflow for assessing the antimicrobial activity of imidazo[4,5-b]pyridine derivatives involves several key stages, from initial screening to quantitative determination of inhibitory and bactericidal concentrations.
Caption: A generalized workflow for the antimicrobial assessment of novel compounds.
Protocol 1: Agar Well Diffusion for Qualitative Screening
The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[16][17] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.
Principle
The test compound diffuses from a well through a solidified agar medium that has been uniformly seeded with a test microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear circular zone around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[18]
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth)
-
Test imidazo[4,5-b]pyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a standard antibiotic like Ciprofloxacin)
-
Negative control (the solvent used to dissolve the test compounds)
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Step-by-Step Methodology
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly swab the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[20]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Creation and Sample Addition:
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.[20]
-
-
Observation and Measurement:
-
After incubation, measure the diameter of the zone of inhibition (in millimeters) for each well.
-
Protocol 2: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of a compound in a quantitative manner.[7][21] This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI M07).[13]
Principle
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[7][8]
Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test imidazo[4,5-b]pyridine compounds
-
Positive and negative controls
-
Standardized microbial inoculum (prepared as in Protocol 1 and then diluted)
-
Multichannel pipette (optional but recommended)
-
Plate reader (optional, for quantitative growth assessment)
Step-by-Step Methodology
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).[7]
-
-
Inoculum Preparation:
-
Plate Inoculation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not inoculate well 12.[11]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[19]
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth.[7]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC has been determined and is used to ascertain the killing activity of the compound.[9]
Principle
A small volume from the wells of the MIC plate that show no visible growth is sub-cultured onto a fresh agar plate that does not contain the test compound. After incubation, the number of surviving colonies is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11][12]
Materials
-
MIC plate from Protocol 2
-
Sterile MHA plates
-
Micropipette and sterile tips
-
Incubator
Step-by-Step Methodology
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[11]
-
Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial inoculum count.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in a clear and structured format for easy comparison and interpretation.
Table 1: Representative Data for Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Test Organism (ATCC Strain) | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| IZP-001 | Staphylococcus aureus (29213) | Positive | 8 | 16 | 2 | Bactericidal |
| Escherichia coli (25922) | Negative | 16 | 64 | 4 | Bactericidal | |
| IZP-002 | Staphylococcus aureus (29213) | Positive | 16 | >128 | >8 | Bacteriostatic |
| Escherichia coli (25922) | Negative | 32 | >128 | >4 | Bacteriostatic | |
| Ciprofloxacin | Staphylococcus aureus (29213) | Positive | 0.5 | 1 | 2 | Bactericidal |
| (Control) | Escherichia coli (25922) | Negative | 0.25 | 0.5 | 2 | Bactericidal |
Disclaimer: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for any specific imidazo[4,5-b]pyridine compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of novel imidazo[4,5-b]pyridine derivatives. By adhering to standardized methods such as those from CLSI, researchers can generate reliable and reproducible data that is essential for the progression of new compounds through the drug discovery pipeline. The determination of both MIC and MBC values allows for a comprehensive characterization of a compound's antimicrobial profile, distinguishing between bacteriostatic and bactericidal mechanisms of action, which is a critical consideration for therapeutic development.
References
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. Retrieved from [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. Retrieved from [Link]
-
iBate, P. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Research and Applications, 6(5), 711-716. Retrieved from [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
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PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3193. Retrieved from [Link]
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European Journal of Chemistry. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
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Szafraniec-Szczęsny, J., et al. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2463. Retrieved from [Link]
-
Hranjec, M., et al. (2017). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 22(12), 2277. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
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Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]
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Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). protocols.io. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS. Retrieved from [Link]
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Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6296. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to Assessing the Antiproliferative Effects of Novel Chemical Entities
For: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: The Cornerstone of Cancer Drug Discovery
The ability to inhibit cellular proliferation is a hallmark of most cytotoxic and cytostatic anticancer therapies. Therefore, the accurate and reproducible assessment of the antiproliferative activity of novel chemical entities is a critical, foundational step in the drug discovery pipeline.[1][2] This guide provides a detailed framework for designing, executing, and interpreting a suite of assays to characterize the antiproliferative profile of candidate compounds. We will move beyond simple procedural lists to delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to data generation.
The methodologies outlined herein are designed to provide a comprehensive picture of a compound's activity, from initial high-throughput screening to more detailed mechanistic studies. We will cover endpoint assays that provide a snapshot of cell viability at a specific time point, as well as real-time methods that offer a dynamic view of cellular response.
A key resource in the field is the NCI-60 Human Tumor Cell Line Screen, a publicly available service from the National Cancer Institute (NCI) that has been instrumental in the characterization of anticancer compounds for over two decades.[3][4][5] This screen assesses the activity of compounds against a panel of 60 diverse human cancer cell lines, providing valuable insights into potential mechanisms of action and tumor-type selectivity.[3][5][6]
Foundational Principles: Choosing the Right Assay for the Right Question
No single assay can provide a complete picture of a compound's antiproliferative effects. The choice of methodology should be driven by the specific research question, the stage of drug development, and the anticipated mechanism of action.
Core Concepts:
-
Cytotoxicity vs. Cytostasis: It is crucial to distinguish between compounds that actively kill cells (cytotoxic) and those that simply inhibit their growth (cytostatic). The assays described below can help to differentiate between these two modes of action.
-
IC50/GI50: The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.[7][8][9][10] In the context of the NCI-60 screen, the term GI50 (50% growth inhibition) is used.[1] A lower IC50 or GI50 value indicates greater potency.[8][9]
-
Dose-Response Relationship: Evaluating a compound across a range of concentrations is essential to establish a dose-response curve and accurately determine the IC50.
Key Experimental Protocols: A Multi-faceted Approach
We will now detail the protocols for three widely used and complementary assays for assessing antiproliferative activity.
Tetrazolium Salt-Based Assays (MTT and MTS): Measuring Metabolic Activity
Principle: These colorimetric assays are based on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[11][12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12][13] The MTT assay produces an insoluble formazan that requires a solubilization step, while the MTS assay utilizes a second-generation tetrazolium salt that forms a soluble formazan, simplifying the protocol.[11][14][15]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial cell seeding density is critical.[16] Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[16][17] A preliminary experiment to determine the linear range of cell number versus absorbance is highly recommended.[17]
-
Compound Incubation Time: The duration of compound exposure will influence the observed IC50.[8] A 48-72 hour incubation is common for assessing antiproliferative effects.[18]
-
Serum Concentration: Serum contains growth factors that can influence cell proliferation and potentially interact with test compounds. It is important to maintain a consistent serum concentration throughout the experiment.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cells and perform a viability count (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12][18]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12][18]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel chemical entity in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.[12]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
-
Data Acquisition:
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of blank wells (medium and MTT solution only) from all other wells.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[12]
-
-
Determine IC50:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[7]
-
| Parameter | Recommendation | Rationale |
| Cell Line | Application-dependent | Different cell lines exhibit varying sensitivities to compounds.[8] |
| Seeding Density | 5,000-10,000 cells/well | Ensures logarithmic growth and avoids confluence.[12][18] |
| Compound Concentrations | 7-10 point, semi-log dilutions | Provides a comprehensive dose-response curve. |
| Incubation Time | 48-72 hours | Allows for multiple cell doublings and observation of antiproliferative effects.[18] |
| MTT Incubation | 2-4 hours | Sufficient time for formazan development without causing cytotoxicity.[17][19] |
BrdU Incorporation Assay: Measuring DNA Synthesis
Principle: This assay measures the incorporation of a thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA during the S-phase of the cell cycle.[20][21][22] Incorporated BrdU is then detected using a specific antibody.[20][21] This provides a direct measure of DNA replication and, therefore, cell proliferation.
Causality Behind Experimental Choices:
-
BrdU Labeling Time: The duration of BrdU exposure should be optimized based on the cell cycle length of the cell line being used.[21] Shorter incubation times (2-4 hours) will label a snapshot of the S-phase population.[23]
-
DNA Denaturation: This is a critical step to expose the incorporated BrdU to the antibody.[22][23] Inadequate denaturation will result in a weak or no signal.
Detailed Protocol: BrdU Assay (Immunofluorescence)
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and treat with the novel chemical entity as described for the MTT assay.
-
-
BrdU Labeling:
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
DNA Denaturation:
-
Incubate the cells in 2N HCl for 30 minutes at room temperature to denature the DNA.[23]
-
Neutralize the acid by incubating in 0.1 M sodium borate buffer (pH 8.5) for 5 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with an anti-BrdU primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained nuclei.
-
| Parameter | Recommendation | Rationale |
| BrdU Concentration | 10 µM | Standard concentration for effective labeling.[24] |
| BrdU Incubation | 2-4 hours | Captures cells actively synthesizing DNA during the S-phase.[23] |
| Denaturation | 2N HCl for 30 min | Crucial for exposing the BrdU epitope for antibody binding.[23] |
| Antibody Dilution | As per manufacturer's recommendation | Ensures optimal signal-to-noise ratio. |
Real-Time Cell Analysis (RTCA): A Dynamic View of Proliferation
Principle: RTCA systems, such as the xCELLigence platform, provide a label-free method for monitoring cell proliferation in real-time.[25][26][27][28] These systems measure changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of the culture wells.[26] The resulting "Cell Index" is a quantitative measure of cell number, adhesion, and morphology.[26]
Causality Behind Experimental Choices:
-
Continuous Monitoring: The key advantage of RTCA is the ability to continuously monitor the cellular response to a compound over the entire duration of the experiment.[27] This provides a much richer dataset than endpoint assays and can reveal dynamic effects that might otherwise be missed.
-
Label-Free: As a label-free technology, RTCA avoids potential artifacts associated with dyes or other reagents.[26]
Detailed Protocol: Real-Time Cell Analysis
-
Plate Preparation and Background Measurement:
-
Add 100 µL of cell culture medium to each well of an E-Plate.
-
Place the E-Plate in the RTCA instrument and measure the background impedance.
-
-
Cell Seeding:
-
Seed cells at the desired density in 100 µL of medium.
-
Allow the cells to settle at room temperature for 30 minutes before placing the plate in the instrument.
-
-
Monitoring Cell Adhesion and Proliferation:
-
The instrument will continuously monitor the impedance, providing a real-time plot of the Cell Index.
-
-
Compound Addition:
-
Once the cells are in the logarithmic growth phase (as determined by the Cell Index curve), add the novel chemical entity at various concentrations.
-
-
Long-Term Monitoring:
-
Continue to monitor the Cell Index for the desired duration of the experiment (e.g., 48-72 hours).
-
-
Data Analysis:
-
The RTCA software will generate proliferation curves for each treatment condition.
-
The software can also be used to calculate IC50 values at different time points.
-
| Parameter | Recommendation | Rationale |
| Plate Type | E-Plate (with integrated microelectrodes) | Essential for impedance-based measurements. |
| Seeding Density | Optimized for logarithmic growth | Ensures a dynamic range for measuring both inhibition and stimulation. |
| Measurement Interval | Every 15-30 minutes | Provides high-resolution kinetic data. |
| Data Normalization | Normalize to the time of compound addition | Allows for direct comparison of the effects of different treatments. |
Visualization and Data Interpretation
Experimental Workflow Diagram
Caption: General workflow for assessing antiproliferative activity.
Interpreting the Data
-
Dose-Response Curves: The shape of the dose-response curve can provide insights into the mechanism of action. A steep curve suggests a specific, high-affinity interaction, while a shallow curve may indicate a less specific or multi-target effect.
-
Comparison of Assays: Discrepancies between the results of different assays can be informative. For example, a compound might show a potent effect in the MTT assay but a weaker effect in the BrdU assay. This could suggest that the compound is affecting cellular metabolism without directly inhibiting DNA synthesis.
-
Cell Line Specificity: Comparing the IC50 values across a panel of cell lines can reveal selective activity against certain cancer types.[3][6] This is a key output of the NCI-60 screen.
Self-Validating Systems and Troubleshooting
To ensure the trustworthiness of your data, it is essential to build self-validating systems into your experimental design.
-
Positive and Negative Controls: Always include a known cytotoxic agent as a positive control and a vehicle-treated group as a negative control.
-
Replicates: Perform all experiments with technical and biological replicates to assess the reproducibility of your results.
-
Assay Optimization: As emphasized throughout this guide, optimizing key parameters for each cell line and assay is crucial for obtaining reliable data.[16]
Common Troubleshooting Scenarios:
| Problem | Potential Cause | Solution |
| High variability between replicates | Uneven cell seeding, edge effects in the plate, pipetting errors | Ensure a homogenous cell suspension, avoid using the outer wells of the plate, use a multichannel pipette.[29] |
| Low signal or no response | Cell number too low, compound inactivity, incorrect assay conditions | Optimize cell seeding density, verify compound integrity, re-check all reagent concentrations and incubation times. |
| High background in MTT/MTS assay | Contamination, phenol red in medium | Use aseptic technique, use phenol red-free medium for the final assay steps.[13] |
Conclusion
The assessment of antiproliferative activity is a multi-faceted process that requires a thoughtful and rigorous approach. By employing a combination of well-validated assays, carefully optimizing experimental parameters, and critically interpreting the data, researchers can confidently characterize the antiproliferative profiles of novel chemical entities, paving the way for the development of the next generation of cancer therapeutics.
References
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Agilent. (n.d.). Proliferation - xCELLigence RTCA. Retrieved from [Link]
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National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
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Wikipedia. (2023). NCI-60. Retrieved from [Link]
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Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813–823. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Uğur, Z., & Koca, İ. (2015). iCELLigence real-time cell analysis system for examining the cytotoxicity of drugs to cancer cell lines. Biomedical reports, 3(5), 633–636. [Link]
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University of California, Santa Cruz. (n.d.). Protocol for BrdU Labeling of Proliferating Cells. Retrieved from [Link]
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Gulf Bio Analytical. (n.d.). xCELLigence Real-Time Cell Analysis. Retrieved from [Link]
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Sartorius. (n.d.). Cell Proliferation Assays for Live-Cell Analysis. Retrieved from [Link]
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Bio-protocol. (n.d.). Real-Time Cell Proliferation Analysis. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
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AntBio. (n.d.). MTS Cell Proliferation Assay Kit. Retrieved from [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Vidal, A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(7), 6393. [Link]
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Tutone, M., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International Journal of Molecular Sciences, 23(22), 14374. [Link]
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ResearchGate. (n.d.). Figure 2: Relationship between IC 50 values and cell seeding densities.... Retrieved from [Link]
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Tutone, M., et al. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. PubMed, 36430850. [Link]
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MDPI. (2022). In Vitro Assessment of Antiproliferative Activity and Cytotoxicity Modulation of Capsicum chinense By-Product Extracts. Retrieved from [Link]
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YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
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YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]
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MDPI. (n.d.). Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. Retrieved from [Link]
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Science.gov. (n.d.). chemical characterization antiproliferative: Topics by Science.gov. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pharmaceutical and Safety Profile Evaluation of Novel Selenocompounds with Noteworthy Anticancer Activity. Retrieved from [Link]
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Application Notes and Protocols: Utilizing 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, particularly protein kinases.[1] This document provides a comprehensive guide for the characterization and application of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone as a chemical probe. Given the prevalence of kinase inhibition within this chemical class, we present a strategic workflow to identify its putative targets, validate target engagement in a cellular context, and subsequently use it to interrogate biological pathways. These protocols are designed to adhere to the best practices for chemical probe validation, ensuring robust and reproducible results.[2]
Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is structurally analogous to purine, a fundamental component of nucleic acids and signaling molecules.[1] This mimicry has made it a fertile ground for the development of inhibitors that target ATP-binding sites in enzymes, most notably protein kinases.[1] Numerous studies have documented the efficacy of imidazo[4,5-b]pyridine derivatives as potent inhibitors of kinases crucial in oncology and immunology, such as Bruton's tyrosine kinase (BTK), Aurora kinases, and FMS-like tyrosine kinase 3 (FLT3).[3][4][5][6][7]
This compound emerges from this lineage as a compound with high potential for use as a chemical probe. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study its function in biological systems.[8] The journey from a novel compound to a validated chemical probe, however, requires a systematic and rigorous process of target identification, engagement confirmation, and selectivity profiling. This guide provides the experimental framework for this process.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in biological assays.
| Property | Value | Source |
| Molecular Formula | C9H9N3O | [9][10][11] |
| Molecular Weight | 175.19 g/mol | [9][10][11] |
| Appearance | Solid | [11] |
| SMILES | CC(=O)c1cnc2n(C)cnc2c1 | [10][11] |
| InChI Key | ZXPWMGARFLKJSQ-UHFFFAOYSA-N | [11] |
Note: Solubility in aqueous buffers and DMSO should be experimentally determined before use.
Workflow for Validation as a Chemical Probe
The following diagram outlines the proposed workflow for the comprehensive validation of this compound as a chemical probe.
Caption: Workflow for the validation of a novel chemical probe.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To identify the primary kinase targets of this compound from a broad panel of recombinant human kinases.
Rationale: Given the prevalence of kinase inhibition within the imidazo[4,5-b]pyridine class, an unbiased screen is the most efficient first step for target identification.[1][4] Commercial services offer screening against hundreds of kinases at a fixed concentration (e.g., 1 µM).
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Submission: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Request a broad panel screen (e.g., KINOMEscan™, Kinase-Glo®) at a concentration of 1 µM.
-
Data Analysis:
-
Primary hits are typically defined as kinases with >90% inhibition at 1 µM.
-
Rank the hits based on the percentage of inhibition.
-
-
Follow-up Dose-Response: For the top 3-5 primary hits, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.
Expected Outcome: A list of putative kinase targets with corresponding IC50 values, guiding the next phase of investigation.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the engagement of this compound with its putative target(s) in a live-cell context.
Rationale: Target engagement is a critical validation step, confirming that the compound interacts with its intended target within the complex cellular environment.[12][13] CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15]
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to express the putative target kinase) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Thermal Challenge:
-
Harvest and lyse the cells.
-
Divide the lysates into aliquots and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
-
Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis: Plot the band intensity of the soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Protocol 3: Cell-Based Functional Assays
Objective: To assess the functional consequences of target engagement by this compound.
Rationale: A high-quality chemical probe should elicit a cellular phenotype consistent with the known or hypothesized function of its target.[2][16] For a kinase inhibitor, this could be a reduction in cell proliferation or the induction of apoptosis.[17]
Methodology (Example: Cell Proliferation Assay using MTT):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Plot the absorbance (as a percentage of the vehicle control) against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Interpretation and Best Practices for Probe Validation
-
Potency and Selectivity: A good chemical probe should be potent (typically IC50 or EC50 < 100 nM for biochemical assays and < 1 µM for cellular assays) and selective.[2] The initial kinase screen will provide a first look at selectivity. It is crucial to test against closely related kinases to confirm selectivity within the target's family.
-
On-Target Effects: The cellular effects should correlate with target engagement. The GI50 from a proliferation assay, for instance, should be in a similar range to the concentration required to observe a thermal shift in CETSA.
-
Use of a Negative Control: The synthesis and use of a structurally similar but biologically inactive analog is a powerful tool to confirm that the observed phenotype is due to on-target activity.[8]
-
Cellular Context: Always consider the cellular context. The potency and effects of a probe can vary between different cell lines.[18][19]
By following these guidelines and protocols, researchers can rigorously validate this compound, transforming it from a compound of unknown function into a valuable tool for biological discovery.
References
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Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]
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Validating Chemical Probes. EFMC. Available at: [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
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Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed. Available at: [Link]
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Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. Available at: [Link]
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Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. Available at: [Link]
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Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH. Available at: [Link]
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Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available at: [Link]
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]
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Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. Available at: [Link]
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Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]
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Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl). Der Pharma Chemica. Available at: [Link]
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3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. MySkinRecipes. Available at: [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available at: [Link]
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2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available at: [Link]
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Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available at: [Link]
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Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5- b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. PubMed. Available at: [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]
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formulation of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone for in vivo studies
Application Note & Protocol
Topic: Strategic Formulation of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone for Preclinical In Vivo Evaluation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Formulation Challenge
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antiviral agents.[1][2] The successful preclinical evaluation of novel compounds, such as this compound, is critically dependent on the development of a safe, stable, and homogenous formulation that ensures consistent and reproducible exposure in animal models. These heterocyclic compounds often exhibit poor aqueous solubility, presenting a significant barrier to achieving therapeutic concentrations in vivo.
This document provides a comprehensive guide to developing a robust formulation for in vivo studies. It moves beyond a simple recipe, detailing the essential pre-formulation characterization, a logical decision-making framework for vehicle selection, and detailed protocols for preparing and validating a high-quality suspension—the most common and versatile approach for such molecules.
Pre-Formulation Assessment: Understanding the Molecule
Before any formulation work begins, a thorough understanding of the Active Pharmaceutical Ingredient's (API) physicochemical properties is paramount. This data-driven approach minimizes wasted resources and informs the selection of the most viable formulation strategy.
In Silico and Physicochemical Profiling
Initial characterization should focus on properties that directly influence solubility and absorption.
-
pKa and LogP/D Prediction: The presence of the imidazopyridine core suggests ionizable nitrogen atoms. The acid dissociation constant (pKa) will dictate how solubility changes with pH. The partition coefficient (LogP) and distribution coefficient (LogD at physiological pH) will indicate the compound's lipophilicity. These values can be reliably predicted using computational tools.[3][4]
-
Aqueous Solubility Determination (Shake-Flask Method): This foundational experiment quantifies the intrinsic solubility.
-
Add an excess amount of the API to a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples (e.g., using a 0.22 µm PVDF filter) to remove undissolved solid.
-
Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[5]
-
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) can identify the crystalline form (polymorph) and melting point, which are crucial for stability and dissolution properties.[6]
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Predicted/Measured Value | Implication for Formulation |
| Predicted pKa (basic) | 4.5 | Low solubility at neutral pH; potential for salt formation or pH-adjustment to increase solubility. |
| Predicted LogP | 2.8 | Lipophilic nature suggests poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | A simple aqueous solution is not feasible; requires enabling formulation strategy. |
| Melting Point (DSC) | 185°C | High melting point suggests a stable crystal lattice, which can contribute to low solubility. |
Formulation Strategy Selection: A Logic-Based Workflow
The choice of formulation is a direct consequence of the pre-formulation data. For a compound with the hypothetical properties listed above, a suspension is the most logical starting point for early preclinical studies due to its relative simplicity, safety, and broad applicability. The following workflow illustrates the decision-making process.
Caption: Step-by-step workflow for preparing the API suspension.
-
Weigh API: Accurately weigh 100 mg of the API.
-
Triturate: Gently grind the API in a mortar and pestle to break up any large aggregates.
-
Pre-wet the API: Add a small volume (~0.5 mL) of the prepared vehicle to the API in the mortar. Mix thoroughly to create a smooth, homogenous paste. This step is critical to prevent clumping.
-
Gradual Dilution: Slowly add the remaining vehicle to the paste in geometric increments while stirring continuously.
-
Homogenization: Transfer the suspension to a glass vial with a magnetic stir bar. Stir for at least 30 minutes. For improved homogeneity and reduced particle size, sonication can be applied. [7][8]Use a probe sonicator on a low setting in short bursts in an ice bath to prevent degradation.
-
Final QC: Visually inspect the final suspension for uniformity and lack of large particles. Store in a tightly sealed, light-protected container at 2-8°C.
Table 2: Final Formulation Composition (10 mg/mL)
| Component | Concentration (% w/v) | Amount in 10 mL | Purpose |
| API | 1.0% | 100 mg | Active Pharmaceutical Ingredient |
| HPMC (5 cps) | 0.5% | 50 mg | Suspending Agent [9][10] |
| Tween® 80 | 0.1% | 10 mg (10 µL) | Wetting Agent [11] |
| Purified Water | q.s. to 100% | q.s. to 10 mL | Vehicle |
Formulation Characterization and Validation
A prepared formulation must be characterized to ensure it is suitable for in vivo use. This is a self-validating step to guarantee quality and reproducibility. [12] Table 3: Key Analytical Techniques for Suspension Characterization
| Technique | Parameter Measured | Typical Acceptance Criteria |
| Visual Inspection | Appearance, color, ease of resuspension | Homogenous, milky-white suspension, easily resuspended upon gentle shaking. No large agglomerates. |
| pH Measurement | Acidity/Alkalinity | Within a physiologically acceptable range (e.g., 6.0 - 8.0 for oral dosing). |
| Light Microscopy | Particle morphology and size estimation | Uniform particle distribution, absence of oversized crystals. |
| Dynamic Light Scattering (DLS) | Mean particle size (Z-average) and Polydispersity Index (PDI) | Target D90 < 10 µm for good oral absorption. PDI < 0.5 for uniform distribution. [13] |
| HPLC | API Concentration and Purity | 90-110% of target concentration. Purity >98% (no significant degradation). [6] |
Stability Assessment
The formulation must remain stable for the intended duration of the study. Stability testing provides evidence on how the quality of the drug product varies over time under the influence of environmental factors. [14][15]
-
Short-Term Stability: Store the formulation under proposed storage conditions (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C/60% RH). [16]* Testing Schedule: Analyze samples at appropriate time points (e.g., Day 0, Day 7, and the final day of the planned study).
-
Parameters to Test: At each time point, re-run the key characterization tests from Table 3 (Appearance, pH, Particle Size, and HPLC for concentration/purity). Any significant change indicates instability.
In Vivo Administration: Best Practices
-
Homogenize Before Dosing: The suspension must be thoroughly mixed (e.g., by vortexing or inverting) immediately before drawing each dose to ensure every animal receives the correct amount of API.
-
Vehicle Control Group: A control group of animals must be dosed with the vehicle alone (0.5% HPMC, 0.1% Tween 80 in water) to differentiate the effects of the API from the effects of the formulation components.
-
Dose Volume: Keep dose volumes appropriate for the species being tested (e.g., typically 5-10 mL/kg for oral gavage in rodents).
-
Documentation: Meticulously document the formulation lot number, preparation date, and storage conditions in the study records.
References
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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ACD/Labs. (n.d.). What is the pKa of my compound?. Retrieved from [Link]
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American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. Retrieved from [Link]
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Drugs.com. (2023). Polysorbate 80: What is it and where is it used?. Retrieved from [Link]
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ACD/Labs. (2011). ACD/Labs Releases Percepta. Retrieved from [Link]
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Hielscher Ultrasonics. (n.d.). Pharmaceutical Nanosuspensions with Improved Bioavailability. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
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Laboratory Supply Network. (n.d.). Particle Size Reduction. Retrieved from [Link]
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- Journal of Chemical Technology and Metallurgy. (2022).
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analytical methods for quantification of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone in biological samples
Application Note & Protocol
Quantitative Analysis of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound with a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol [1][2][3]. As a molecule of interest in pharmaceutical research, likely as a drug candidate or a metabolite, its accurate quantification in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies. This document provides a comprehensive guide to a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the robust and sensitive quantification of this compound in human plasma.
The method described herein is based on established principles of bioanalytical chemistry and is designed to meet the stringent requirements for method validation as outlined by the U.S. Food and Drug Administration (FDA)[4][5]. LC-MS/MS is the gold standard for small molecule bioanalysis due to its high selectivity, sensitivity, and speed[4].
Scientific Rationale and Method Overview
The fundamental challenge in bioanalysis is the accurate measurement of a target analyte within a complex biological matrix, such as plasma, which contains a vast excess of endogenous components (proteins, lipids, salts, etc.). The chosen analytical strategy must effectively isolate the analyte from these interferences and provide a signal that is directly proportional to its concentration.
Choice of Analytical Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is selected for its superior analytical performance:
-
Selectivity: The combination of chromatographic separation by HPLC/UHPLC and mass filtering by tandem mass spectrometry (MS/MS) provides exceptional selectivity, minimizing the risk of interference from matrix components or metabolites.
-
Sensitivity: LC-MS/MS can achieve low limits of quantification (LLOQ), often in the picogram to nanogram per milliliter range, which is crucial for characterizing the full pharmacokinetic profile of a compound.
-
Speed: Modern UHPLC systems allow for rapid analysis times, enabling high-throughput screening of study samples.
Internal Standard Selection
A suitable internal standard (IS) is critical for achieving high accuracy and precision. The IS should be a close structural analog of the analyte and should not be present in the biological matrix. For this proposed method, a stable isotope-labeled (SIL) version of the analyte, such as 1-(3-(Methyl-d3)-3H-imidazo[4,5-b]pyridin-6-yl)ethanone, would be the ideal IS. If a SIL-IS is not available, a structurally similar compound with a different molecular weight would be chosen. The IS compensates for variability during sample preparation and instrument analysis.
Sample Preparation Strategy
The primary goal of sample preparation is to remove matrix components that can interfere with the analysis, particularly proteins and phospholipids, while efficiently recovering the analyte of interest. Based on the properties of small molecules, several techniques are viable[6]. For this application note, we propose a protein precipitation (PPT) method due to its simplicity, speed, and broad applicability.
The workflow for the proposed analytical method is depicted in the diagram below:
Caption: Proposed workflow for the quantification of this compound in plasma.
Detailed Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Stable Isotope Labeled analyte)
-
Human plasma with anticoagulant (e.g., K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of the analyte and IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike the plasma for calibration standards and quality control samples.
-
Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.
Sample Preparation Protocol
-
Label microcentrifuge tubes for blank, zero, calibration standards, quality control (QC) samples, and unknown samples.
-
Allow all plasma samples to thaw at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
Pipette 100 µL of the appropriate plasma sample into the labeled tubes.
-
For calibration standards and QCs, add a small volume (e.g., 10 µL) of the corresponding working standard solution. For blank and unknown samples, add 10 µL of the 50:50 acetonitrile/water diluent.
-
Add 10 µL of the IS working solution to all tubes except the blank.
-
Add 300 µL of cold acetonitrile (the protein precipitation solvent) to all tubes.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials.
-
Add 200 µL of ultrapure water with 0.1% formic acid to each well/vial.
-
Seal the plate/vials and vortex briefly. The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions (Proposed)
| Parameter | Proposed Condition |
| LC System | UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo Fisher) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 176.1 -> [Fragment ion 1], m/z 176.1 -> [Fragment ion 2] IS: m/z [IS mass] -> [IS fragment ion] Note: Fragment ions to be determined during method development by infusing the compound and performing a product ion scan. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note on MRM Transitions: The precursor ion for the analyte will be its protonated molecule [M+H]⁺, which has a theoretical m/z of 176.1. The specific fragment ions (product ions) for Multiple Reaction Monitoring (MRM) would need to be determined experimentally during method development. Based on the structure, likely fragmentation would involve the loss of the acetyl group or cleavage within the imidazopyridine ring system[7][8][9].
Bioanalytical Method Validation
The proposed method must undergo a full validation to demonstrate its reliability and suitability for its intended purpose, in accordance with FDA guidelines[4][5][10][11]. The validation will assess the following parameters:
Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.
Validation Experiments and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria (FDA Guidelines) |
| Selectivity | Analyze at least six different blank plasma lots. Check for interferences at the retention times of the analyte and IS. | No significant interference at the retention time of the analyte and IS (<20% of LLOQ for analyte, <5% for IS). |
| Calibration Curve | Prepare a calibration curve with a blank, a zero sample, and at least six non-zero concentration levels. Analyze in at least three separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at a minimum of four concentration levels (LLOQ, low, mid, high) in at least three separate runs, with at least five replicates per level. | Accuracy: Mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (CV) at each level must not exceed 15% (20% at LLOQ). |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked plasma from at least six different lots to the response in a neat solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various conditions: - Freeze-Thaw: Multiple freeze-thaw cycles. - Short-Term: At room temperature. - Long-Term: Frozen at the intended storage temperature. - Post-Preparative: In the autosampler. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
This application note details a proposed LC-MS/MS method for the quantification of this compound in human plasma. The protocol outlines a straightforward protein precipitation sample preparation procedure followed by a rapid and sensitive UHPLC-MS/MS analysis. The described validation framework, based on FDA guidelines, ensures that the method, once developed and validated, will be robust, reliable, and suitable for supporting regulated drug development studies.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass Laboratories Inc. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved January 19, 2026, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). KCAS Bioanalytical & Biomarker Services. Retrieved January 19, 2026, from [Link]
-
Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved January 19, 2026, from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Retrieved January 19, 2026, from [Link]
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Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
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Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Sample Prep for Blood or Serum. (2021, June 29). YouTube. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). Alichem. Retrieved January 19, 2026, from [Link]
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Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific Research Publishing. Retrieved January 19, 2026, from [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 14). MDPI. Retrieved January 19, 2026, from [Link]
-
Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. (n.d.). FULIR. Retrieved January 19, 2026, from [Link]
-
NMR & LC-MS Metabolomics for Blood Serum Analysis. (2025, May 5). LabRulez LCMS. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). ACS Omega. Retrieved January 19, 2026, from [Link]
-
Liquid Chromatography–Tandem Mass Spectrometry Analysis of 2-Amino-1-methyl-6-(4-hydroxyphenyl)imidazo[4,5-b]pyridine in Cooked Meats. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]
-
3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. scbt.com [scbt.com]
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- 5. fda.gov [fda.gov]
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- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
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- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. moh.gov.bw [moh.gov.bw]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low overall yield can stem from inefficiencies at multiple stages of the synthesis. A systematic approach to identify the bottleneck is crucial.
Potential Cause 1: Incomplete Cyclization to the Imidazo[4,5-b]pyridine Core
The cyclization of the diaminopyridine intermediate is a critical step. Incomplete reaction can be a major contributor to low yield.
-
Explanation: The formation of the imidazole ring is a condensation reaction that often requires forcing conditions to drive the equilibrium towards the product.
-
Solution:
-
Increase Reaction Temperature: If the reaction is sluggish, consider increasing the temperature or switching to a higher-boiling solvent like DMF or refluxing acetic acid.
-
Water Removal: The condensation reaction releases water, which can inhibit the reaction. If applicable, use a Dean-Stark trap to remove water azeotropically.
-
Acid Catalysis: For cyclizations involving orthoesters or carboxylic acids, a catalytic amount of a strong acid can facilitate the reaction.
-
Potential Cause 2: Suboptimal N-Methylation
The methylation of the imidazole nitrogen can sometimes lead to a mixture of regioisomers or incomplete reaction.
-
Explanation: The imidazo[4,5-b]pyridine scaffold has multiple nitrogen atoms that can be alkylated. The reaction conditions will dictate the regioselectivity.
-
Solution:
-
Choice of Base and Solvent: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF generally favors methylation on the imidazole nitrogen.
-
Control Stoichiometry: Use a slight excess of the methylating agent (e.g., methyl iodide) to ensure complete conversion, but avoid a large excess which can lead to quaternization of the pyridine nitrogen.
-
Potential Cause 3: Inefficient Acetylation or Precursor Synthesis
If you are synthesizing an acetylated diaminopyridine precursor, inefficiencies in this earlier stage will naturally lead to a low overall yield.
-
Explanation: Multi-step syntheses of substituted pyridines can be complex, with potential for side reactions at each step.
-
Solution:
-
Optimize Nitration and Reduction Steps: Ensure complete conversion and clean reduction of any nitro-intermediates to the corresponding diamine. Tin(II) chloride in concentrated HCl is a common and effective reducing agent for this transformation.
-
Purify Intermediates: It is often beneficial to purify key intermediates, such as the diaminopyridine precursor, before proceeding to the next step. This can prevent the carry-over of impurities that may interfere with subsequent reactions.
-
Q2: I am observing a significant amount of a stubborn impurity that co-elutes with my product during column chromatography. How can I improve the purification?
Purification of polar, nitrogen-containing heterocycles can be challenging due to their interactions with silica gel.
Potential Cause: Tailing on Silica Gel
-
Explanation: The basic nitrogen atoms of the imidazo[4,5-b]pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.
-
Solution:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount (0.5-1%) of a tertiary amine like triethylamine or pyridine into your mobile phase can neutralize the acidic sites on the silica gel, significantly improving peak shape and resolution.[1]
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina for column chromatography, as this can reduce the strong acidic interactions that cause tailing with basic compounds.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find optimal conditions.[1]
-
Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.[1]
-
Q3: The N-methylation step is giving me a mixture of isomers. How can I improve the regioselectivity for the desired 3-methyl isomer?
Controlling the site of methylation is a common challenge in the synthesis of related heterocyclic systems.
-
Explanation: The imidazo[4,5-b]pyridine core has two imidazole nitrogens (N1 and N3) and the pyridine nitrogen (N7) that are all potential sites for alkylation. The thermodynamic and kinetic products may differ.
-
Solution:
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity. Deprotonation with a strong base like NaH in DMF typically leads to the thermodynamically more stable N3-alkylated product.
-
Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block one of the reactive nitrogens, perform the methylation, and then deprotect. However, this adds steps to the synthesis.
-
Stepwise Synthesis: A more controlled approach is to perform the cyclization with a pre-methylated amine. For example, using N-methyl-diaminopyridine as a precursor would unambiguously lead to the N3-methylated product.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis starting from a substituted pyridine.
-
Proposed Synthetic Pathway:
-
Nitration: Start with a commercially available aminopyridine and introduce a nitro group. For example, nitration of 2-amino-5-bromopyridine can yield 2-amino-5-bromo-3-nitropyridine.
-
Reduction: The nitro group is then reduced to an amino group to give a diaminopyridine. Iron in hydrochloric acid is a suitable reducing agent for this step.
-
Cyclization and Methylation: The resulting diaminopyridine can be cyclized with a suitable one-carbon source. A one-pot reductive cyclization using an aldehyde and sodium dithionite is an efficient method.[2] Alternatively, cyclization with an orthoformate followed by N-methylation with methyl iodide can be employed.
-
Introduction of the Acetyl Group: This is the most challenging step. A Friedel-Crafts acylation on the electron-rich imidazo[4,5-b]pyridine ring system is a possibility, though pyridines are generally unreactive.[3] A more reliable method would be to start with a pyridine derivative that already contains the acetyl group, such as 1-(5-amino-6-nitropyridin-3-yl)ethanone, and then proceed with the reduction and cyclization steps.
-
Q2: What are the key parameters to control during the cyclization step?
The cyclization of a diaminopyridine with a one-carbon synthon is a pivotal step.
-
Choice of Reagent:
-
Formic Acid/Orthoesters: These are common reagents for introducing an unsubstituted carbon at the 2-position of the imidazole ring.[2]
-
Aldehydes: Condensation with aldehydes followed by an oxidative step can also yield 2-substituted imidazopyridines.
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
pH: The pH of the reaction medium can be critical, especially when using carboxylic acids or their equivalents, where acidic conditions are generally required.
-
Q3: Are there any specific safety precautions I should be aware of during this synthesis?
Standard laboratory safety practices should always be followed. However, some reagents used in this synthesis warrant special attention.
-
Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.
-
Methyl Iodide (CH₃I): This is a toxic and volatile liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Strong Acids and Bases: Concentrated acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaH) are corrosive and should be handled with care.
Data and Protocols
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Low Overall Yield | Incomplete Cyclization | Increase temperature, remove water, use acid catalysis. |
| Suboptimal N-Methylation | Use a strong, non-nucleophilic base (e.g., NaH in DMF). | |
| Inefficient Precursor Synthesis | Purify key intermediates, optimize reaction conditions. | |
| Difficult Purification | Tailing on Silica Gel | Add a basic modifier (e.g., triethylamine) to the eluent, use alumina, or recrystallize.[1] |
| Mixture of Isomers | Poor Regioselectivity | Control reaction conditions (base, solvent), consider a stepwise synthesis. |
Experimental Workflow: Proposed Synthesis
Sources
Technical Support Center: Troubleshooting Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Drawing upon established literature and practical experience, this resource provides in-depth troubleshooting advice in a user-friendly question-and-answer format.
I. FAQs: Low Yield and Incomplete Reactions
A frequent challenge in imidazo[4,5-b]pyridine synthesis is obtaining a low yield of the desired product. This can often be attributed to incomplete reactions. Here, we address the common causes and provide actionable solutions.
Question 1: My condensation reaction between 2,3-diaminopyridine and an aldehyde or carboxylic acid is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of imidazo[4,5-b]pyridines are a common issue with several potential root causes. Systematically addressing each of these factors can significantly improve your reaction outcome.
-
Incomplete Reaction: The primary suspect for low yield is often an incomplete reaction. The condensation to form the imidazole ring is an equilibrium process, and several factors can prevent it from going to completion.
-
Insufficient Reaction Time or Temperature: Ensure your reaction is running for a sufficient duration and at an appropriate temperature. For challenging substrates, increasing the reaction time or temperature may be necessary to drive the equilibrium towards the product.
-
Inefficient Water Removal: The condensation reaction liberates water, which can hydrolyze the intermediate imine or amide, preventing cyclization. For reactions run at elevated temperatures, employing a Dean-Stark trap is an effective method for water removal. In other cases, the use of a dehydrating agent compatible with your reaction conditions, such as molecular sieves, can be beneficial.
-
Suboptimal pH: The pH of the reaction medium is critical. For condensations involving carboxylic acids, acidic conditions are generally required to activate the carbonyl group. Conversely, for reactions with aldehydes, excessively acidic conditions can lead to unwanted side reactions. Careful optimization of the pH is therefore crucial.
-
-
Side Reactions: A host of side reactions can consume your starting materials and reduce the yield of the desired product. These are discussed in detail in the subsequent sections of this guide.
-
Purification Losses: Significant product loss can occur during the work-up and purification stages. It is essential to optimize your extraction and chromatography protocols to minimize these losses. Ensure the pH of your aqueous washes is appropriate to prevent your product from partitioning into the aqueous layer.
Question 2: I've isolated an intermediate from the condensation of 2,3-diaminopyridine and my carbonyl compound, but the final cyclization to the imidazo[4,5-b]pyridine is not proceeding. How can I facilitate this cyclization?
Answer: The isolation of a stable intermediate is a clear indication of incomplete cyclization. This intermediate is typically a Schiff base (from an aldehyde) or an amide (from a carboxylic acid). To drive the reaction to completion, consider the following strategies:
-
Thermal Promotion: Many cyclization reactions require a significant activation energy. Increasing the reaction temperature or switching to a higher-boiling solvent can provide the necessary energy to overcome this barrier. Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions.[1]
-
Acid Catalysis: The cyclization step is often acid-catalyzed. The addition of a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a Lewis acid, can facilitate the intramolecular nucleophilic attack of the second amino group onto the imine or amide carbon.
-
Dehydrating Conditions: As mentioned previously, the presence of water can inhibit the cyclization. Ensuring strictly anhydrous conditions or using a dehydrating agent can be critical. Polyphosphoric acid (PPA) is a commonly used reagent that acts as both an acid catalyst and a powerful dehydrating agent, often proving effective in promoting the cyclization of amide intermediates.[1]
II. FAQs: Side Reactions and Byproduct Formation
The formation of unexpected side products is a common frustration in organic synthesis. This section will help you identify and mitigate the formation of common byproducts in imidazo[4,5-b]pyridine synthesis.
Question 3: My reaction of 2,3-diaminopyridine with an aldehyde is producing a complex mixture of products. What are the likely side reactions?
Answer: The reaction between 2,3-diaminopyridine and an aldehyde can be complex, with several potential side reactions competing with the desired cyclization.
-
Over-oxidation to N-oxides: The pyridine nitrogen is susceptible to oxidation, particularly under harsh oxidative conditions, leading to the formation of the corresponding N-oxide. This is more likely to occur if strong oxidizing agents are used or if the reaction is exposed to air for prolonged periods at high temperatures. To mitigate this, it is advisable to use milder oxidizing agents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Bis-imidazopyridine: If the aldehyde used is difunctional (e.g., glyoxal or a dialdehyde), there is a possibility of forming a bis-imidazopyridine derivative where two molecules of 2,3-diaminopyridine react with one molecule of the aldehyde. Careful control of the stoichiometry (using a slight excess of the diaminopyridine) can help to minimize this side reaction.
-
Incomplete Oxidation: The initial condensation of 2,3-diaminopyridine with an aldehyde forms a dihydroimidazo[4,5-b]pyridine intermediate. This intermediate must be oxidized to the aromatic imidazo[4,5-b]pyridine. If the oxidation is incomplete, you may isolate a mixture of the desired product and the partially reduced intermediate. Ensuring sufficient oxidant and adequate reaction time is crucial. Air oxidation can be slow; therefore, the use of a mild oxidizing agent such as sodium metabisulfite (Na2S2O5) in DMSO or catalytic amounts of an oxidizing metal salt can be beneficial.[2]
-
Aldehyde Self-Condensation: Under basic or acidic conditions, some aldehydes can undergo self-condensation reactions (e.g., aldol condensation), leading to a complex mixture of byproducts and reducing the amount of aldehyde available to react with the diaminopyridine.
Question 4: I am observing the formation of an N-oxide in my reaction. How can I prevent its formation, and if it has already formed, how can I reduce it back to the desired product?
Answer: N-oxide formation is a common side reaction, especially when using strong oxidizing agents or when reactions are heated in the presence of air.
Prevention:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon will minimize oxidation by atmospheric oxygen.
-
Milder Oxidizing Agents: If an oxidizing agent is required for the cyclization of an aldehyde-derived intermediate, choose a milder reagent. Options include air (with extended reaction times), DMSO, or catalytic amounts of a copper or iron salt.
-
Control of Reaction Temperature: Avoid excessively high reaction temperatures, as this can accelerate the rate of N-oxidation.
Reduction of the N-oxide:
If the N-oxide has already formed, it can often be reduced back to the parent imidazo[4,5-b]pyridine.
-
Catalytic Hydrogenation: A reliable method is catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon at room temperature and atmospheric pressure of hydrogen.
-
Phosphorus Reagents: Reagents like phosphorus trichloride (PCl3) or triphenylphosphine (PPh3) are effective for the deoxygenation of pyridine N-oxides.
Question 5: I am attempting an N-alkylation of my imidazo[4,5-b]pyridine and obtaining a mixture of regioisomers. How can I control the regioselectivity?
Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers. The primary sites of alkylation are the imidazole nitrogens (N1 and N3) and the pyridine nitrogen (N4). The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either N1 or N3. Controlling the regioselectivity is a significant challenge and is highly dependent on the reaction conditions.
-
Steric Hindrance: The substitution pattern on both the imidazo[4,5-b]pyridine core and the alkylating agent can influence the regioselectivity. Bulky substituents on the heterocyclic core may direct alkylation to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of the substituents on the imidazo[4,5-b]pyridine ring can also play a role in directing the site of alkylation. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen atoms.
-
Reaction Conditions:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF will deprotonate the imidazole N-H, and the resulting anion's reactivity will be influenced by the counterion and solvent. Weaker bases like potassium carbonate (K2CO3) may lead to different isomer ratios.
-
Solvent: The polarity of the solvent can significantly impact the regioselectivity. Nonpolar solvents may favor alkylation at one nitrogen over another due to differential solvation of the transition states.
-
Temperature: The reaction temperature can also affect the product distribution. Running the reaction at lower temperatures may favor the thermodynamically more stable isomer.
-
Troubleshooting Steps for Regioselectivity:
-
Screening of Bases and Solvents: If you are obtaining a mixture of isomers, a systematic screening of different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, dioxane, acetonitrile) is recommended to identify the optimal conditions for your desired isomer.
-
Protecting Groups: In some cases, it may be necessary to employ a protecting group strategy to block one of the reactive nitrogen atoms, perform the alkylation, and then deprotect to obtain the desired regioisomer.
III. Experimental Protocols and Data
This section provides detailed experimental protocols for common synthetic procedures and troubleshooting experiments.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines from 2,3-Diaminopyridine and Aromatic Aldehydes
-
To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO, or water) is added the aromatic aldehyde (1.0-1.1 eq).
-
An oxidizing agent, such as sodium metabisulfite (Na2S2O5) (1.1 eq) in DMSO, is then added to the mixture.[2] Alternatively, the reaction can be heated in water under air.[1]
-
The reaction mixture is heated to reflux for a period of 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction.
-
The crude product is then purified by column chromatography or recrystallization.
| Reactant A (eq) | Reactant B (eq) | Oxidant (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Diaminopyridine (1.0) | Benzaldehyde (1.0) | Na2S2O5 (1.1) | DMSO | 120 | 4 | 58-94 | [2] |
| 2,3-Diaminopyridine (1.0) | Substituted Aryl Aldehyde (1.0) | Air | Water | 100 | 12 | 83-87 | [1] |
Protocol 2: Deoxygenation of Imidazo[4,5-b]pyridine N-oxide
-
The imidazo[4,5-b]pyridine N-oxide is dissolved in a suitable solvent such as ethanol or methanol.
-
A catalytic amount of Raney Nickel or 10% Palladium on carbon is added to the solution.
-
The reaction mixture is stirred under an atmosphere of hydrogen (balloon pressure is often sufficient) at room temperature.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated under reduced pressure to yield the deoxygenated product.
IV. Diagrams and Mechanistic Insights
Visualizing the reaction pathways can provide a deeper understanding of the potential for side reactions.
Diagram 1: General Synthesis of Imidazo[4,5-b]pyridines
Caption: General reaction pathway for imidazo[4,5-b]pyridine synthesis.
Diagram 2: Troubleshooting Low Yields
Caption: Troubleshooting flowchart for low reaction yields.
Diagram 3: Regioselectivity in N-Alkylation
Caption: Factors influencing regioselectivity in N-alkylation.
V. References
-
Kale, R. R., et al. (2009). A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine. Tetrahedron Letters, 50(16), 1780-1782. [Link]
-
Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
Harer, J., et al. (2010). One-step synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine through reductive cyclization using Na2S2O4. Tetrahedron Letters, 51(4), 665-667. [Link]
-
Suresh, L., et al. (2012). Al3+-K10 clay: a reusable heterogeneous catalyst for the efficient synthesis of imidazo[4,5-b]pyridines. Tetrahedron Letters, 53(24), 3021-3024. [Link]
-
Ivanišević, J., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5624. [Link]
Sources
Technical Support Center: Synthesis of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient production of your target compound.
Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize impurity formation and maximize yield. The pathway outlined here avoids a direct and often low-yielding Friedel-Crafts acylation on the electron-deficient imidazopyridine core. Instead, it relies on the functionalization of a halogenated intermediate, a robust and common strategy in heterocyclic chemistry.
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise at each stage of the synthesis.
Step 1 & 2: Synthesis of 5-Bromo-2,3-diaminopyridine
Question 1: My nitration of 2-amino-5-bromopyridine (Step 1) is giving low yields and multiple products. What's going wrong?
Answer: This is a common issue related to the harsh conditions of nitration on an activated pyridine ring.
-
Probable Cause 1: Over-nitration or Oxidation. The combination of nitric and sulfuric acid is highly reactive. The amino group activates the pyridine ring, but the conditions can also lead to oxidation or the introduction of a second nitro group.
-
Solution:
-
Temperature Control: Maintain a low temperature (e.g., 0 to 5 °C) throughout the addition of the nitrating mixture. Exothermic reactions can quickly lead to side products.
-
Stoichiometry: Use a slight excess, but not a large excess, of nitric acid. Carefully control the stoichiometry to favor mono-nitration.
-
Alternative Reagents: Consider using milder nitrating agents, such as potassium nitrate in sulfuric acid, which can offer better control.
-
-
Probable Cause 2: Incorrect Work-up. The product, 5-bromo-2-amino-3-nitropyridine, is a weak base. Improper pH during work-up can lead to losses.
-
Solution:
-
Controlled Neutralization: Quench the reaction mixture by pouring it onto ice, then carefully neutralize with a base like sodium carbonate or ammonium hydroxide while keeping the temperature low. Check the pH to ensure you are not making the solution too basic, which could cause hydrolysis or other side reactions.
-
Question 2: The reduction of the nitro group (Step 2) is incomplete. How can I drive it to completion?
Answer: Incomplete reduction is often due to catalyst deactivation or insufficient reducing agent.
-
Probable Cause 1 (for Catalytic Hydrogenation): Catalyst Poisoning/Deactivation. The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the Palladium catalyst. The catalyst may also be of low quality or insufficient quantity.
-
Solution:
-
Purify Starting Material: Ensure your 5-bromo-2-amino-3-nitropyridine is pure before hydrogenation.
-
Increase Catalyst Loading: Increase the weight percentage of the Pd/C catalyst (e.g., from 5 mol% to 10 mol%).
-
Increase Hydrogen Pressure: If your equipment allows, increasing the H₂ pressure can improve reaction rates.
-
Solvent Choice: Ensure a solvent like ethanol, methanol, or ethyl acetate is used, which allows for good hydrogen solubility.
-
-
Probable Cause 2 (for Metal/Acid Reduction): Insufficient Acid or Metal. In a reduction using iron in acetic acid (Fe/AcOH), the reaction can stall if the acid is consumed or the iron surface becomes passivated.
-
Solution:
-
Activate the Metal: Briefly wash the iron powder with dilute HCl before use to remove any oxide layer.
-
Ensure Sufficient Acid: Use a sufficient volume of acetic acid to maintain an acidic environment throughout the reaction. The reaction can also be heated to improve kinetics.
-
Step 3 & 4: Formation and Methylation of the Imidazo[4,5-b]pyridine Core
Question 3: My cyclization to form the imidazole ring (Step 3) is not working well. What are the key parameters?
Answer: The formation of the imidazole ring is a condensation reaction that eliminates water (or alcohol if using an orthoester). Efficiently removing this byproduct is key.
-
Probable Cause: Reversible Reaction/Water Inhibition. The presence of water can push the reaction equilibrium back towards the starting materials.[1]
-
Solution:
-
Use a Dehydrating Agent: When using formic acid, heating is usually sufficient to drive off the water formed. When using triethyl orthoformate, the ethanol byproduct is formed. Running the reaction at a temperature sufficient to distill off the ethanol byproduct is effective.
-
Dean-Stark Trap: For higher boiling point solvents, a Dean-Stark trap can be used to physically remove water from the reaction mixture.[1]
-
Acid Catalyst: If using an orthoester, a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can facilitate the reaction.
-
Question 4: I'm getting a mixture of products after N-methylation (Step 4). How can I selectively form the 3-methyl isomer?
Answer: This is the most significant challenge in this synthesis. The imidazo[4,5-b]pyridine core has multiple nucleophilic nitrogen atoms (N1, N3, and the pyridine N7), and alkylation is often unselective, leading to a mixture of regioisomers.[2][3]
-
Probable Cause: Lack of Regiocontrol. The reaction conditions, particularly the base and solvent, dictate the site of methylation. The tautomeric nature of the NH-imidazole means that both N1 and N3 are accessible for alkylation.
-
Troubleshooting Strategy:
-
Analyze the Isomer Ratio: Use HPLC and/or NMR to determine the ratio of your product mixture. The desired 3-methyl and the undesired 1-methyl isomers are the most likely products.
-
Modify Reaction Conditions: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. A systematic approach to optimization is required.
-
| Parameter | Condition A (e.g., K₂CO₃ in DMF) | Condition B (e.g., NaH in THF) | Rationale & Expected Outcome |
| Base | Weak, heterogeneous base | Strong, homogeneous base | A strong base like NaH will completely deprotonate the imidazole, forming the anion. The counter-ion and solvent will influence which nitrogen is more nucleophilic. Weaker bases may involve methylation of the neutral tautomer. |
| Solvent | Polar aprotic (DMF, Acetonitrile) | Less polar (THF, Dioxane) | Solvent polarity can influence which tautomer is favored and the aggregation state of the anionic intermediate, thereby affecting the site of attack. |
| Temperature | Room Temp to 60°C | 0°C to Room Temp | Lower temperatures can sometimes increase selectivity. |
-
Purification: Be prepared for a difficult chromatographic separation of the regioisomers. A high-resolution silica column with a carefully optimized eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) will be necessary.
dot digraph "Methylation_Impurities" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Common products formed during the N-methylation step.
Step 5: Introduction of the Acetyl Group
Question 5: My palladium-catalyzed coupling reaction to introduce the acetyl group is failing. What should I check?
Answer: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to several factors.
-
Probable Cause 1: Inactive Catalyst. The palladium catalyst (e.g., Pd(PPh₃)₄ or one generated in situ from a Pd(0) or Pd(II) source and a ligand) can be deactivated by oxygen.
-
Solution:
-
Degassing: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere.
-
Fresh Catalyst: Use a fresh bottle of catalyst or one that has been stored properly under inert conditions.
-
-
Probable Cause 2: Poor Ligand Choice or Catalyst/Ligand Ratio. The choice of phosphine ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution:
-
Ligand Screening: If a standard ligand like PPh₃ is not working, consider screening other ligands (e.g., Xantphos, SPhos) that are known to be effective for coupling with heteroaromatic halides.[4]
-
Optimize Ratio: The ratio of palladium to ligand is important. For many reactions, a 1:2 or 1:4 ratio is optimal.
-
-
Probable Cause 3: Issues with the Acetyl Source. If you are using a reagent like tributyl(1-ethoxyvinyl)stannane, it can degrade upon storage. The subsequent hydrolysis step to unmask the acetyl group also needs to be effective.
-
Solution:
-
Reagent Quality: Use freshly prepared or purchased organostannane.
-
Hydrolysis Conditions: After the coupling reaction, ensure the acidic workup (e.g., with dilute HCl) is stirred for a sufficient time to fully hydrolyze the vinyl ether intermediate to the ketone.
-
General FAQs
Q: What are the expected spectral data (¹H NMR) for the final product? A: While specific shifts depend on the solvent, you should expect to see: a singlet for the acetyl methyl group (~2.7 ppm), a singlet for the N-methyl group (~4.0 ppm), and singlets or doublets for the three aromatic protons on the imidazopyridine core.
Q: How can I best purify the final compound? A: The final product is typically a solid. Purification is best achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water).
Q: Can I introduce the acetyl group before methylation? A: It is possible. You could attempt the palladium coupling on 6-bromo-1H-imidazo[4,5-b]pyridine to form 1-(1H-imidazo[4,5-b]pyridin-6-yl)ethanone first. However, the subsequent methylation would still present the same regioselectivity challenge. Furthermore, the acetyl group is an electron-withdrawing group, which might alter the nucleophilicity of the different nitrogen atoms, potentially changing the isomer ratio.
Protocol: Synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine (Key Intermediate)
This protocol details the challenging N-methylation step.
Materials:
-
6-Bromo-1H-imidazo[4,5-b]pyridine (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Methyl Iodide (CH₃I) (1.2 eq)
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-bromo-1H-imidazo[4,5-b]pyridine.
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate to the solution.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Slowly add methyl iodide via syringe.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product mixture.
-
Purify the crude mixture by column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to separate the desired 3-methyl isomer from the 1-methyl isomer and any unreacted starting material.
References
-
Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1977). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 20(6), 841–844. Retrieved from [Link]
-
Vacher, B., Bonnafous, R., Cazes, M., Funes, P., & Garcia, P. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648–1660. Retrieved from [Link]
-
Tidwell, M. W., Injarabian, L., & Johnson, R. L. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS One, 13(7), e0200174. Retrieved from [Link]
-
Boruń, A., & Staszewska-Krajewska, O. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5208. Retrieved from [Link]
-
Snouber, H., Sebbar, N. K., & Guesmi, Z. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Retrieved from [Link]
-
Peršuri, A., Stepanić, V., & Hranjec, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(17), 3986. Retrieved from [Link]
-
Mendoza, A., & Du, X. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. Retrieved from [Link]
-
OChemOnline. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]
- European Patent Office. (1993). Process for preparation of 2-amino-5-methyl-pyridine (EP0569701A1).
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Menteşe, E., Çalışkan, N., Kahveci, B., & Akyüz, G. (2025). An efficient ultrasound-assisted rapid synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives and their studies on AChE and urease inhibition. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Xing, Y.-Y., Liu, C., & Wu, F. (2013). Efficient synthesis of substituted imidazo[4,5-b]pyridines. Heterocyclic Communications, 19(5), 327-330. Retrieved from [Link]
-
Bourichi, S., Ouzidan, Y., & Essassi, E. M. (2017). 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. IUCrData, 2(7), x171071. Retrieved from [Link]
-
LobaChemie. (n.d.). 2-AMINO-5-METHYLPYRIDINE For Synthesis. Retrieved from [Link]
-
Hranjec, M., & Kralj, M. (2011). Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. Archiv der Pharmazie, 344(10), 641-651. Retrieved from [Link]
Sources
Technical Support Center: Managing Poor Solubility of Imidazo[4,5-b]pyridine Derivatives
Welcome to the technical support center for researchers working with imidazo[4,5-b]pyridine derivatives. This guide is designed to provide practical, field-proven insights into overcoming the significant challenge of poor aqueous solubility often encountered with this important class of compounds. As bioisosteres of purines, imidazo[4,5-b]pyridines are a cornerstone in medicinal chemistry, but their planar, often lipophilic nature can lead to experimental artifacts and unreliable data if solubility is not properly managed.[1][2] This resource provides troubleshooting guides and frequently asked questions to help you ensure your compounds remain in solution, leading to accurate and reproducible assay results.
Troubleshooting Guide: Common Solubility Problems
This section addresses the most frequent solubility issues encountered during experimental workflows.
Problem: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer.
This is a classic issue known as "shock precipitation." It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower.[3][4] The solvent environment changes so quickly that the compound crashes out of solution before it can be properly dispersed.
Root Cause Analysis: The high concentration of the compound in the DMSO droplet is exposed to a large volume of anti-solvent (the aqueous buffer), leading to rapid supersaturation and precipitation. The final concentration of DMSO in the assay may be too low to maintain solubility.[5]
Solutions & Protocol:
-
Implement a Stepwise (Serial) Dilution Protocol: Instead of a single large dilution, perform intermediate dilution steps. This gradually acclimates the compound to the aqueous environment.[3]
Protocol: Stepwise Dilution for Aqueous Buffers
-
Initial Stock: Prepare a high-concentration stock solution of your imidazo[4,5-b]pyridine derivative in 100% DMSO (e.g., 10-50 mM).
-
Intermediate Dilution: In a separate tube, perform an intermediate dilution of the DMSO stock into your assay buffer. A 1:10 dilution is a good starting point. Vortex immediately and vigorously after addition.[6]
-
Visual Check: Visually inspect the intermediate dilution for any signs of precipitation (cloudiness, particulates). If it remains clear, proceed.
-
Final Dilution: Use this clear intermediate solution to make the final dilution into your assay plate or tube.
-
Vehicle Control: Crucially, prepare an identical vehicle control using the same stepwise dilution of DMSO without the compound to account for any solvent effects.[7]
-
-
Increase Final DMSO Concentration (with caution): While the standard recommendation is to keep the final DMSO concentration below 0.5% to avoid cellular toxicity or assay interference, some assays and cell lines can tolerate higher concentrations (e.g., up to 1%).[6][7] Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your specific system before proceeding.
Problem: My compound appears soluble initially but precipitates over the course of a long incubation in my cell-based assay.
This delayed precipitation can be caused by several factors, including interactions with media components, temperature changes, or the compound exceeding its thermodynamic solubility limit over time, even if it was kinetically soluble at the start.
Root Cause Analysis:
-
Temperature Shifts: Cell culture media is often stored at 4°C. Adding a room-temperature DMSO stock can cause a temporary temperature drop, and upon warming to 37°C in the incubator, solubility characteristics can change.[3]
-
Media Components: Salts, proteins (especially in Fetal Bovine Serum, FBS), and other components in the media can interact with your compound, reducing its solubility.[3][8]
-
Evaporation: Over long incubations, evaporation from the wells of a microplate can increase the concentration of all components, including your compound, pushing it past its solubility limit.[8]
Solutions & Protocol:
-
Pre-warm All Reagents: Ensure your cell culture medium and other aqueous buffers are pre-warmed to 37°C before adding the compound stock solution.[3] This minimizes temperature fluctuations.
-
Test Serum Concentration: If using FBS, test the compound's solubility in media with varying serum concentrations (e.g., 10%, 5%, 2%, and serum-free). Some compounds bind to serum proteins, which can either help or hinder solubility.[3]
-
Use a Solubility-Screening Assay: Before committing to a large experiment, assess the solubility of your compound under the exact final assay conditions.
Protocol: Kinetic Solubility Assessment
-
Prepare your compound at its highest intended final concentration using the stepwise dilution method described previously.
-
Dispense the solution into a clear-bottom microplate.
-
Incubate the plate under your exact experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), measure the light scattering or turbidity of the solution using a plate reader (nephelometry) or visually inspect for precipitation against a dark background.
-
A significant increase in signal or visible precipitate indicates the compound is not stable in solution under those conditions for the required duration.
-
-
Ensure Proper Humidification: Use a properly humidified incubator and consider sealing plates with breathable seals for very long incubations to prevent evaporation.[8]
Proactive Solubilization Strategies
If basic troubleshooting fails, a more proactive approach to formulation is necessary. The following strategies can be employed to fundamentally increase the aqueous solubility of your imidazo[4,5-b]pyridine derivatives.
Strategy 1: pH Modification
The imidazo[4,5-b]pyridine scaffold contains basic nitrogen atoms, making its solubility highly dependent on pH.[9] Protonation of these nitrogens at acidic pH increases the polarity and aqueous solubility of the molecule.
Causality: The parent 1H-Imidazo[4,5-b]pyridine has a pKa of its conjugate acid around 4.37.[9] This means that at a pH below ~4.4, the compound will be predominantly in its protonated, more soluble cationic form. While physiological assays are typically buffered around pH 7.4, understanding the pH-solubility profile is critical. For biochemical assays without live cells, adjusting the buffer pH can be a powerful tool.
Workflow for pH Optimization:
Caption: Decision workflow for using pH to enhance solubility.
Key Considerations:
-
Assay Compatibility: Drastic pH changes can denature enzymes or harm cells. This method is most suitable for cell-free biochemical assays.
-
Salt Formation: For ionizable compounds, forming a salt (e.g., hydrochloride salt) is a common and effective strategy to improve solubility and dissolution rates in drug development.[10][11]
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can be added to aqueous buffers to increase the solubility of lipophilic compounds.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for nonpolar molecules. They disrupt the hydrogen-bonding network of water, creating "pockets" that can accommodate the drug molecule.[10]
Common Co-solvents and Considerations:
| Co-solvent | Typical Final Conc. (%) | Pros | Cons / Assay Interference |
| DMSO | < 1% (cell-based) < 10% (biochemical) | Powerful solvent for a wide range of compounds.[7] | Can be cytotoxic at >0.5-1%.[7] May inhibit certain enzymes. |
| Ethanol (EtOH) | 1 - 5% | Less toxic than DMSO for many cell lines. | Can be volatile. May affect enzyme activity. |
| Polyethylene Glycol (PEG 300/400) | 5 - 20% | Low toxicity. Good for in vivo formulations.[12] | Increases viscosity. Can interfere with some detection methods. |
| Propylene Glycol (PG) | 5 - 20% | Good safety profile. | Can cause cell stress at higher concentrations. |
This table provides general guidelines. Always validate the compatibility of a co-solvent with your specific assay system.
Strategy 3: Advanced Formulations - Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[13] They can encapsulate poorly soluble molecules, effectively shielding the lipophilic part of the guest molecule from the aqueous environment.
Causality: The imidazo[4,5-b]pyridine derivative (the "guest") partitions into the hydrophobic core of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[14][15] This complex increases the apparent aqueous solubility of the compound. Beta-cyclodextrins (β-CD) and their chemically modified derivatives (e.g., HP-β-CD, SBE-β-CD) are most commonly used.[15]
Caption: Encapsulation of a guest molecule by a cyclodextrin host.
When to Consider Cyclodextrins:
-
When the required compound concentration is high and cannot be achieved with simple co-solvents.
-
For in vivo studies where high concentrations of organic solvents are not feasible.
-
When compound stability is an issue, as encapsulation can also protect the guest molecule from degradation.
Frequently Asked Questions (FAQs)
Q1: What is the very first thing I should check if I suspect a solubility issue? A: Visual inspection. Before running any assay, make a test dilution of your compound to the highest final concentration in the assay buffer in a clear tube or well. Let it sit for 30 minutes and inspect it against a black background with a focused light source. Any visible Tyndall effect (light scattering), cloudiness, or precipitate is a red flag.
Q2: Can I use sonication or heating to get my compound into solution? A: These methods can be used to create the initial high-concentration stock in 100% DMSO. However, they are not recommended for the final aqueous solution. Heating can degrade the compound or assay components. Sonication can create a temporary fine suspension (a dispersion of solid particles), not a true solution. This can lead to highly variable results as the particles settle over time.[16]
Q3: My compound is colored. How can I be sure I'm not seeing assay interference instead of a real effect? A: This is a critical control. Run a "cell-free" or "enzyme-free" control plate containing the compound at all tested concentrations in the assay medium with the detection reagent.[3] Any signal generated in this control is due to the compound's intrinsic properties (e.g., absorbance, fluorescence) and must be subtracted from your experimental results.
Q4: I've tried everything and my compound still won't dissolve at the concentration I need. What are my options? A: At this point, you may be exceeding the thermodynamic solubility limit of the compound in a given system. The options are:
-
Test at Lower Concentrations: Determine the maximum soluble concentration and conduct your experiments within that limit.
-
Consider Advanced Delivery Systems: Besides cyclodextrins, other options like lipid-based formulations (e.g., SEDDS) or amorphous solid dispersions can be explored, though these are more complex and typically used in later-stage drug development.[10][17]
-
Medicinal Chemistry Redesign: If the compound is part of a discovery program, this data is valuable feedback for medicinal chemists. They may be able to modify the structure to improve solubility while retaining biological activity.
Q5: Are there any alternatives to DMSO for initial stock solutions? A: Yes, though DMSO is the most common due to its broad solubilizing power.[7] For certain compounds, other solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or an oxetane-substituted sulfoxide may offer advantages.[18] However, you must re-validate the toxicity and assay compatibility for any new solvent used.
References
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
- BenchChem. (2025). Troubleshooting Compound XAC experiments. BenchChem Technical Support.
- WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. WuXi AppTec Insights.
- Sigma-Aldrich.
- La-Vaqi, H., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co., Ltd.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
- Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added?.
- Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- BenchChem. (2025). An In-depth Technical Guide on the Basic Properties of 6H-Imidazo[4,5-b]pyridine. BenchChem Technical Support.
- Sharma, D., & Soni, M. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- Santos, D. T., & Meireles, M. A. A. (2014). Cyclodextrins as encapsulation agents for plant bioactive compounds.
- de Azevedo, M. B. M., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules.
- Chen, G., & Jiang, M. (2021).
- Patel, R. V., et al. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
- Pop, F., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules.
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- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
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addressing incomplete cyclization in imidazo[4,5-b]pyridine synthesis.
Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this important heterocyclic scaffold. My goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design. Incomplete cyclization is a frequent and frustrating issue, and this guide provides a systematic approach to troubleshooting and optimization.
Troubleshooting Guide: Addressing Incomplete Cyclization
This section addresses the most common and specific issues related to incomplete cyclization during the synthesis of the imidazo[4,5-b]pyridine core.
Question 1: My reaction between 2,3-diaminopyridine and an aldehyde stalls, and I'm isolating the Schiff base intermediate instead of the cyclized product. What's happening and how do I fix it?
Answer: This is a classic case of incomplete cyclization, where the initial condensation to form the imine (Schiff base) is successful, but the subsequent intramolecular cyclization and aromatization are not. The process is not a simple one-step reaction; it requires specific conditions to proceed to completion.
The primary reason for this halt is often the lack of an oxidative driving force. The cyclization of the Schiff base intermediate to the final aromatic imidazo[4,5-b]pyridine is an oxidative process.[1] While atmospheric oxygen can sometimes suffice, it is often slow and inefficient.[1]
Here is a logical workflow to drive the reaction to completion:
-
Introduce an Oxidant: The most direct solution is to use a suitable oxidizing agent. Refluxing in nitrobenzene is a classic, albeit harsh, method that serves as both a high-boiling solvent and an oxidant.[2][3] Milder, more modern alternatives can also be effective.
-
Increase Thermal Energy: Ensure the reaction temperature is high enough. Many cyclizations require significant thermal energy to overcome the activation barrier for the ring-closure step.[1] Solvents like DMF, ethylene glycol, or toluene are often used under reflux conditions.[4][5]
-
Ensure Water Removal: The initial condensation that forms the Schiff base releases water. If not removed, this water can hydrolyze the intermediate or inhibit the reaction from reaching completion.[1] For reactions run in solvents like toluene, a Dean-Stark trap is highly effective for azeotropic water removal.[1]
dot
Caption: A logical workflow for troubleshooting incomplete cyclization.
Question 2: I'm synthesizing an imidazo[4,5-b]pyridine from a carboxylic acid and 2,3-diaminopyridine, but my yields are very low. What should I optimize?
Answer: When using a carboxylic acid, the reaction mechanism is different from the aldehyde route and does not require an external oxidant. Instead, it is a condensation-dehydration reaction. Low yields typically stem from three main issues: insufficient dehydration, sub-optimal acidity, or inadequate temperature.
-
Dehydrating Conditions are Crucial: The reaction liberates two molecules of water. This process is reversible, so efficient water removal is paramount to drive the reaction forward. The classic reagent for this is Polyphosphoric Acid (PPA), which acts as both an acidic catalyst and a powerful dehydrating agent at elevated temperatures.[6] Microwave-assisted heating in the presence of a support like silica gel can also be highly effective for this purpose.[5][6]
-
Temperature and Reaction Time: These reactions often require high temperatures (typically >150 °C) to proceed efficiently. If you are using a standard solvent, ensure it is refluxing vigorously. Monitor the reaction by TLC; these condensations can require several hours to reach completion.[7]
-
Acidity: The reaction requires acidic conditions to protonate the carboxylic acid, making it more electrophilic.[1] While PPA provides this, if you are using other methods, a catalytic amount of a strong acid can be beneficial.
| Parameter | Recommendation for Carboxylic Acid Condensation | Rationale |
| Catalyst/Medium | Polyphosphoric Acid (PPA) | Acts as an acidic catalyst and powerful dehydrating agent.[6] |
| Temperature | High (e.g., 150-200 °C) | Provides sufficient energy for the dehydration and cyclization steps. |
| Alternative | Microwave Irradiation | Can significantly reduce reaction times and improve yields.[4][6] |
| Water Removal | Inherent to PPA; otherwise, use high temperatures to boil off water. | Drives the reaction equilibrium towards the product. |
Experimental Protocol: General Synthesis from an Aldehyde
This protocol is a generalized starting point based on common literature procedures. Optimization for your specific substrates is expected.
Objective: To synthesize a 2-aryl-3H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine and a substituted benzaldehyde.
Materials:
-
2,3-Diaminopyridine (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2,3-diaminopyridine (1 mmol, 1.0 eq) and the substituted benzaldehyde (1 mmol, 1.0 eq).
-
Add DMF (5-10 mL) as the solvent. DMF is a high-boiling polar aprotic solvent that facilitates the reaction.[4]
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). This helps to catalyze the formation of the initial Schiff base intermediate.[2]
-
Heat the reaction mixture to reflux (approx. 153 °C for DMF) and maintain for 3-12 hours. The progress should be monitored by TLC. The high temperature is critical for the cyclization and subsequent air oxidation to the aromatic product.[4]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water. The product will often precipitate.
-
Collect the crude product by filtration. Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-imidazo[4,5-b]pyridine.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for imidazo[4,5-b]pyridine synthesis? The most prevalent and versatile starting material is 2,3-diaminopyridine or its substituted derivatives.[8][9] This is typically condensed with either an aldehyde, a carboxylic acid, or a carboxylic acid equivalent like an orthoester to form the imidazole ring.[6]
Q2: How does the choice of an aldehyde versus a carboxylic acid affect the reaction conditions? The choice fundamentally changes the required reaction conditions.
-
Aldehydes: Condensation with an aldehyde requires an oxidative step to aromatize the intermediate. This can be achieved through air oxidation at high temperatures or by using an oxidizing agent/solvent like nitrobenzene.[1][3]
-
Carboxylic Acids: Condensation with a carboxylic acid is a dehydration reaction. It requires strongly acidic and/or dehydrating conditions, such as heating in polyphosphoric acid (PPA), and does not require an external oxidant.[6]
dot
Caption: General reaction pathway from an aldehyde starting material.
Q3: Besides the uncyclized intermediate, are there other common side products? Yes, particularly when using oxidative conditions, the pyridine nitrogen is susceptible to oxidation, which leads to the formation of an N-oxide.[1] This can complicate purification. If N-oxide formation is a significant issue, you should use milder or more controlled oxidizing agents and carefully manage reaction time and temperature. If formed, the N-oxide can often be reduced back to the desired product using reagents like phosphorus trichloride (PCl₃) or via catalytic hydrogenation.[1]
Q4: Can I use microwave irradiation to improve my synthesis? Absolutely. Microwave-assisted synthesis is an excellent technique for this reaction class. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[4][10] It is particularly effective for condensations involving carboxylic acids, often used with a solid support like silica gel which aids in dehydration.[5][6]
References
- Oluwafemi, K. A. et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc, 2023(vii), 202312124.
- Jabri, Z. et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
- (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace.
- 2,3-Diaminopyridine synthesis. ChemicalBook.
- (2020).
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- (2020).
- (2017).
- (2015). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
- (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- 2,3-Diaminopyridine 95 452-58-4. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
minimizing N-oxide formation during imidazo[4,5-b]pyridine synthesis.
Technical Support Center: Imidazo[4,5-b]pyridine Synthesis
Introduction: Navigating the Challenge of N-Oxide Formation
The synthesis of imidazo[4,5-b]pyridines, a scaffold of significant interest in medicinal chemistry, is frequently complicated by the formation of an unwanted N-oxide byproduct. The pyridine nitrogen within this heterocyclic system is susceptible to oxidation, leading to a product with a mass 16 units higher than the target molecule.[1] This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to understand, prevent, and resolve the issue of N-oxide formation. Drawing upon established chemical principles and field-proven methodologies, this document provides a comprehensive suite of troubleshooting strategies and detailed protocols to ensure the successful synthesis of your target imidazo[4,5-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What exactly is an N-oxide, and why does it form during my imidazo[4,5-b]pyridine synthesis? A: An N-oxide is formed when the lone pair of electrons on the pyridine nitrogen atom attacks an oxygen source, forming a coordinate covalent bond.[2][3] This reaction is common because the pyridine nitrogen is nucleophilic. In the context of imidazo[4,5-b]pyridine synthesis, which often involves oxidative cyclization to form the imidazole ring, the reaction conditions are ripe for this side reaction.[1][4] Oxidants used for the main reaction, or even atmospheric oxygen at elevated temperatures, can cause this unwanted oxidation.[1]
Q2: How can I quickly determine if I have formed the N-oxide byproduct? A: The most definitive initial evidence comes from mass spectrometry. The N-oxide derivative will have a molecular weight that is 16 atomic mass units (the mass of one oxygen atom) greater than your expected product.[1] You may also observe a more polar spot on your TLC plate compared to the desired product. In NMR spectroscopy, protons on the pyridine ring, particularly those alpha to the nitrogen, may show a downfield shift.
Q3: I've already formed the N-oxide. Is my synthesis a failure, or can I salvage my material? A: You can absolutely salvage your material. The N-O bond is reducible, and the N-oxide can often be cleanly converted back to the parent imidazo[4,5-b]pyridine. This process is called deoxygenation. Several reliable methods exist, including catalytic hydrogenation or the use of phosphorus-based reagents.[1] Milder, more modern methods using diboron reagents are also highly effective.[5][6]
Q4: What are the most critical preventative measures I can take to avoid N-oxide formation from the start? A: The three pillars of prevention are:
-
Careful Control of Oxidants: If your synthesis requires an oxidative step, use the mildest oxidant possible and control the stoichiometry carefully.[1]
-
Maintain an Inert Atmosphere: Performing reactions under a nitrogen or argon atmosphere is crucial to prevent oxidation from atmospheric oxygen, especially during prolonged heating.[1]
-
Optimize Reaction Conditions: Minimize reaction temperature and duration to the lowest effective levels to reduce the thermodynamic driving force for oxidation.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues and provides a logical path to their resolution.
Problem: Mass spectrometry shows an unexpected M+16 peak as a major product.
-
Probable Cause: Unintentional oxidation of the pyridine nitrogen, leading to the formation of the corresponding N-oxide.
-
Root Cause Analysis & Solutions:
-
Aggressive Oxidative Conditions: Many synthetic routes, particularly those condensing a diaminopyridine with an aldehyde, require an oxidation step to achieve aromatization of the newly formed imidazole ring.[4]
-
Causality: Using strong or excess oxidants (e.g., H₂O₂, m-CPBA) can indiscriminately oxidize both the intermediate and the final product.[2][7] The pyridine nitrogen is a competing site for oxidation.
-
Solution:
-
Switch to Milder Oxidants: Consider using air or molecular sulfur as the oxidant, which can be sufficient for aromatization without being aggressive enough to cause significant N-oxidation.[8]
-
Stoichiometric Control: If a stronger oxidant is necessary, perform a careful titration or use a stoichiometric amount rather than a large excess. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
-
-
-
Atmospheric Oxygen Interference: Reactions run at elevated temperatures for extended periods are particularly vulnerable.
-
Causality: The combination of heat and atmospheric oxygen provides the necessary components for oxidation of the electron-rich pyridine nitrogen.
-
Solution:
-
Implement an Inert Atmosphere: Always conduct high-temperature or lengthy reactions under a blanket of nitrogen or argon. This involves using Schlenk techniques or a glovebox to rigorously exclude oxygen.[1]
-
-
-
Workflow: Troubleshooting N-Oxide Formation
Caption: Troubleshooting logic for addressing N-oxide formation.
Mechanistic Insights: The Chemistry of N-Oxidation
The formation of a pyridine N-oxide is a classic example of the nucleophilic character of the nitrogen atom in a heteroaromatic system. The lone pair of electrons on the nitrogen is available to attack an electrophilic oxygen atom, typically from a peroxide or peracid.
Caption: Simplified mechanism of N-oxide formation.
The N-O bond is highly polarized, with a formal positive charge on the nitrogen and a negative charge on the oxygen. This polarity makes the ring more susceptible to certain types of reactions but also provides the chemical handle needed for its reductive cleavage.[9]
Detailed Experimental Protocols
Protocol 1: Preventative Synthesis - Oxidative Cyclization Under Inert Atmosphere
This protocol describes the synthesis of a 2-substituted imidazo[4,5-b]pyridine from 2,3-diaminopyridine and an aldehyde, with measures to minimize N-oxidation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2,3-diaminopyridine (1.0 eq) and the desired aldehyde (1.0 eq).
-
Inerting: Evacuate and backfill the flask with dry nitrogen gas three times. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reaction: Add a suitable solvent (e.g., ethanol or DMF). If required for cyclization, add a catalytic amount of an acid like p-toluenesulfonic acid.
-
Oxidation: Heat the mixture to reflux. For oxidation, instead of adding a chemical oxidant, equip the condenser with a tube leading to a bubbler and allow a gentle stream of air to be passed through the reaction mixture. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Remedial Action - Deoxygenation of an N-Oxide with PCl₃
If N-oxide formation is unavoidable, this protocol provides a reliable method for its reduction.
-
Setup: In a fume hood, dissolve the crude imidazo[4,5-b]pyridine N-oxide (1.0 eq) in a dry, non-protic solvent such as chloroform or dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus trichloride (PCl₃, 1.1 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the N-oxide.
-
Quenching & Workup: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography.
Protocol 3: Remedial Action - Deoxygenation via Catalytic Hydrogenation
This is a mild and efficient method for N-oxide reduction, compatible with many functional groups.
-
Setup: To a hydrogenation flask, add the imidazo[4,5-b]pyridine N-oxide (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) or 10% Palladium on Carbon.
-
Hydrogenation: Place the flask on a Parr shaker apparatus and subject it to hydrogen gas (typically 1-3 atm pressure) at room temperature. Alternatively, for transfer hydrogenation, add ammonium formate (3-5 eq) and reflux the mixture.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Palladium on carbon can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deoxygenated product, which can be further purified if necessary.
Comparison of Deoxygenation Methods
| Method | Reagent(s) | Typical Conditions | Pros | Cons | Citation(s) |
| Phosphorus Reagents | PCl₃, PPh₃ | 0 °C to RT, CHCl₃ or DCM | Fast, effective, widely used. | Stoichiometric waste, harsh for some functional groups. | [1] |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Ra-Ni | RT, 1-3 atm H₂, MeOH/EtOH | Clean (byproduct is H₂O), mild, high yielding. | Requires specialized equipment, catalyst can be pyrophoric, may reduce other functional groups. | [1][10] |
| Diboron Reagents | Tetrahydroxydiboron, (pinB)₂ | RT to 70 °C, various solvents | Very mild, highly selective, simple workup. | Reagents can be expensive, slower reaction times for pyridyl N-oxides. | [5][6] |
| Sustainable Iodide System | NaI, Formic Acid | 90-140 °C | Metal-free, uses inexpensive reagents. | Requires elevated temperatures, potential for side reactions with formic acid. | [11] |
References
- Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem.
- Rapid and Selective in situ Reduction of Pyridine-N-oxides with Tetrahydroxydiboron. Organic Chemistry Portal.
- A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Form
- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.
- Pyridine N-Oxide-structure. ChemTube3D.
- Pyridine N-Oxides. Baran Lab, Scripps Research.
- Process for the reduction of pyridine n-oxides.
- Reduction of Amine N-Oxides by Diboron Reagents.
- Recent trends in the chemistry of pyridine N-oxides.
- Recent Developments in the Chemistry of Heteroarom
- Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega.
- Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. Royal Society of Chemistry.
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment.
- SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds.
- Pyridine-N-oxide. Wikipedia.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
Sources
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- 2. chemtube3d.com [chemtube3d.com]
- 3. baranlab.org [baranlab.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 11. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
Technical Support Center: Stability of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone in DMSO
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone. This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices for assessing and ensuring the stability of this compound when stored in Dimethyl Sulfoxide (DMSO) at room temperature. As Senior Application Scientists, we have curated this information to be both technically robust and practically applicable in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO at room temperature?
While specific long-term stability data for this compound in DMSO at room temperature is not extensively published, general studies on large compound libraries provide valuable insights. For a diverse set of approximately 7200 compounds stored in DMSO at ambient temperatures, the probability of observing the compound was 92% after 3 months, 83% after 6 months, and dropped to 52% after one year[1][2]. Given the heterocyclic nature of your compound, it is crucial to empirically determine its stability profile for your specific experimental conditions.
Q2: What are the primary factors that can affect the stability of my compound in DMSO?
Several factors can influence the stability of your compound in DMSO. These include:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can hydrolyze susceptible functional groups and is a more significant factor in compound degradation than oxygen[3].
-
Temperature: While this guide focuses on room temperature, it's important to note that higher temperatures can accelerate degradation.
-
Light Exposure: Photoreactive compounds can degrade upon exposure to light. It is advisable to store DMSO solutions in amber vials to minimize this risk[4].
-
Oxygen: While a lesser factor than water, dissolved oxygen can participate in oxidative degradation pathways[3].
-
Purity of DMSO: The use of high-purity, anhydrous DMSO is critical to prevent degradation caused by impurities.
Q3: Can DMSO itself react with my compound?
Yes, DMSO is not always an inert solvent. It can act as a versatile reagent, including as a carbon, sulfur, or oxygen source, and as an oxidant in various chemical transformations, particularly in the synthesis of heterocyclic compounds[5][6][7][8]. For instance, DMSO can participate in Kornblum oxidation, which could potentially affect molecules with susceptible functional groups[5][7].
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Loss of parent compound peak in LC-MS analysis over time. | Compound degradation. | 1. Confirm Identity of Degradants: Use high-resolution mass spectrometry to identify the mass of potential degradation products. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis). 2. Perform a Forced Degradation Study: Expose the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to rapidly identify potential degradation pathways and characteristic degradants. |
| Appearance of new, unexpected peaks in my chromatogram. | Formation of degradation products or reaction with DMSO. | 1. Analyze a DMSO Blank: Run a sample of the same batch of DMSO (stored under the same conditions) to rule out solvent-related impurities. 2. NMR Analysis: If the degradant is in sufficient concentration, ¹H NMR can help elucidate its structure. |
| Inconsistent results between experimental replicates. | Inconsistent sample handling or storage. | 1. Standardize Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. 2. Control Headspace: Use vials that are appropriately sized for the volume of the solution to minimize the air in the headspace. Consider purging with an inert gas like argon or nitrogen before sealing. |
In-Depth Look: The Role of Water in DMSO
A study on the stability of compounds in a DMSO/water (90/10) mixture found that 85% of the 1404 tested compounds remained stable over a two-year period at 4°C[9]. While this suggests that many compounds can tolerate some water, it is crucial to use anhydrous DMSO for initial stock solutions to establish a reliable baseline. The hygroscopic nature of DMSO means that even with careful handling, water content can increase over time with repeated opening of the storage container.
Experimental Protocol: Assessing Stability of this compound in DMSO
This protocol provides a framework for a long-term stability study at room temperature[4].
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
Amber glass vials with screw caps
-
LC-MS system with a suitable C18 column
-
Calibrated analytical standard of the test compound
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple amber glass vials, creating single-use aliquots for each time point.
-
Initial Analysis (T=0): Immediately after preparation, take one aliquot and dilute it to a working concentration within the linear range of your analytical method (e.g., with acetonitrile/water). Analyze this sample by LC-MS to determine the initial concentration and purity. This serves as your baseline.
-
Storage: Store the remaining aliquots at a constant room temperature (e.g., 25°C), protected from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot and analyze it by LC-MS under the same conditions as the T=0 sample.
-
Data Analysis: Quantify the concentration of the parent compound at each time point by comparing its peak area to the T=0 sample. Calculate the percentage of the compound remaining.
Experimental Workflow Diagram```dot
Caption: Potential degradation pathways for the target compound.
Data Interpretation
Your stability data should be plotted as the percentage of the parent compound remaining versus time. A common acceptance criterion in early drug discovery is a loss of no more than 10-15% of the parent compound over the course of the study.
| Time Point | % Remaining (Example Data) | Observation |
| T=0 | 100% | Baseline |
| 1 Week | 99.5% | Stable |
| 1 Month | 98.2% | Stable |
| 3 Months | 95.1% | Minor degradation, likely acceptable |
| 6 Months | 89.7% | Significant degradation, consider re-synthesis or refrigerated storage |
Best Practices for Storage and Handling
-
Solvent Choice: Always use high-purity, anhydrous DMSO from a reputable supplier. Purchase in small-volume bottles to minimize atmospheric exposure after opening.
-
Storage Containers: Use amber glass vials with PTFE-lined screw caps to prevent photodegradation and ensure a tight seal.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize water absorption into the stock solution.[10]
-
Inert Atmosphere: For particularly sensitive compounds, consider overlaying the DMSO solution with an inert gas like argon or nitrogen before sealing.
By following these guidelines and empirically verifying the stability of this compound, you can ensure the integrity of your experimental results.
References
- BenchChem. (n.d.). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
-
Cui, H.-L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. [Link]
-
Stanton, D. T., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–211. [Link]
-
ResearchGate. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from [Link]
-
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]
-
PubMed. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from [Link]
-
Gaylord Chemical. (2025). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]
-
ResearchGate. (2003). (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Retrieved from [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]
-
OUCI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from [Link]
-
Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]
Sources
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles [ouci.dntb.gov.ua]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Imidazo[4,5-b]pyridine-Based Inhibitors
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for imidazo[4,5-b]pyridine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these compounds in their experiments. As structural analogs to natural purines, imidazo[4,5-b]pyridines are a versatile scaffold for developing potent inhibitors, particularly against protein kinases, making them valuable tools in oncology and other therapeutic areas.[1][2][3] This resource provides in-depth troubleshooting guides and validated protocols to help you anticipate, identify, and overcome common challenges, including the emergence of drug resistance.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to ensure your experiments are built on a solid understanding of these inhibitors.
Q1: What are imidazo[4,5-b]pyridine-based inhibitors and their common targets?
A: Imidazo[4,5-b]pyridines are heterocyclic aromatic compounds structurally similar to purines, which allows them to effectively compete for binding sites on a variety of biological targets.[1] This scaffold is particularly prominent in the development of protein kinase inhibitors.[4] Notable targets include critical regulators of cell signaling and proliferation such as B-Raf, Aurora kinases, FLT3, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinase 9 (CDK9).[5][6][7][8] Their mechanism often involves binding to the ATP-binding pocket of these kinases, thereby inhibiting the phosphorylation of downstream substrates and blocking signal transduction.[9][10]
Q2: How do I reconstitute, store, and handle these inhibitors to ensure stability and activity?
A: Proper handling is critical for reproducibility.
-
Reconstitution: Most inhibitors are supplied as a lyophilized powder. Use high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is fully dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light, as some compounds may be light-sensitive. When preparing working solutions, dilute the stock in your cell culture medium or assay buffer immediately before use.
-
Causality: DMSO is a superior solvent for these compounds, but high concentrations can be toxic to cells. Keeping the final DMSO concentration below 0.5% (and ideally below 0.1%) in your cellular assays is crucial to avoid artifacts.[9] Aliquoting prevents degradation from repeated temperature changes and moisture introduction.
Q3: What is the first experiment I should run to determine the potency of my inhibitor?
A: Your first step should be to determine the half-maximal inhibitory concentration (IC50) in a relevant cell line. This value quantifies the concentration of the inhibitor required to reduce a specific biological activity (like cell proliferation) by 50% and serves as the foundation for all subsequent experiments.[11] A dose-response curve is generated by treating cells with a serial dilution of the inhibitor.
Key Considerations for IC50 Determination:
-
Cell Seeding Density: Ensure cells are in the exponential growth phase throughout the assay to get reliable data.[12]
-
Concentration Range: Use a wide, logarithmic range of concentrations (e.g., from 1 nM to 100 µM) to capture the full dose-response curve.[12]
-
Assay Duration: A typical duration is 48-72 hours, which allows for at least one to two cell divisions.[12]
-
Detection Method: Cell viability assays like MTT or luminescence-based methods such as CellTiter-Glo™ are robust and compatible with high-throughput formats.[13]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a logical framework for diagnosing and solving problems you may encounter.
Problem 1: Reduced or No Inhibitor Activity in Cell-Based Assays
You've performed a cell viability assay, but your imidazo[4,5-b]pyridine inhibitor shows a much weaker effect (higher IC50) than expected from the literature or your biochemical assays.
Caption: Workflow for identifying resistance mutations.
Methodology:
-
RNA Isolation: Harvest cell pellets from both the parental and the newly generated resistant cell lines. Isolate high-quality total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. This converts the RNA message into a more stable DNA template for PCR.
-
PCR Amplification: Design primers that flank the coding region of the kinase domain of your target gene. Use these primers to amplify the target region from the cDNA of both parental and resistant cells using PCR.
-
Verification and Purification: Run the PCR products on an agarose gel to confirm that you have a single band of the expected size. Purify the PCR product to remove primers and dNTPs.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing. For more comprehensive analysis, especially if no obvious mutations are found with Sanger, consider next-generation sequencing (NGS) of the target gene or a whole-exome approach. [14][15]6. Sequence Analysis: Align the sequencing results from the resistant cells against the sequence from the parental cells and the reference sequence from public databases (e.g., NCBI). Look for nucleotide changes that result in an amino acid substitution within the kinase domain. Computational tools can help predict if an identified mutation is likely to affect drug binding. [16][17]
References
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- Green, N., Ott, R. D., & Isaacs, R. J. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC, NIH.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PHE, CDC. (n.d.). Molecular Detection of Mutations Associated with First- and Second-Line Drug Resistance Compared with Conventional Drug Susceptibility Testing of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, ASM Journals.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Retrieved from Thermo Fisher Scientific UK website.
- The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from The Royal Society of Chemistry website.
- (n.d.).
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Frontiers. (2021). Application of Computational Methods in Understanding Mutations in Mycobacterium tuberculosis Drug Resistance.
- Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74.
- Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology.
- Green, N., et al. (2025). Cell-based Assays to Identify Inhibitors of Viral Disease.
- (2022).
- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
- Benchchem. (2025). Application Notes and Protocols for Studying Drug Resistance Mechanisms in Cancer Using a PBK/TOPK Inhibitor.
- (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC, NIH.
- Ouellette SB, Noel BM, Parker LL. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. NIH.
- (2025). The potency of cell-based assays to predict response to TNF inhibitor therapy. PubMed.
- Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry.
- (n.d.). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. PubMed.
- (n.d.). The Detection of Mutations and Genotyping of Drug-Resistant Mycobacterium tuberculosis Strains Isolated from Patients in the Rural Eastern Cape Province. PubMed Central.
- CDC. (2024). Molecular Detection of Drug Resistance (MDDR) in Mycobacterium tuberculosis Complex by DNA Sequencing User Guide.
- (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
- (n.d.). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed.
- (n.d.). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- (n.d.).
- Kairos Discovery. (n.d.). Overcoming Limitations of Kinase Inhibitors in Cancer Therapy.
- (n.d.). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells.
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- The Institute of Cancer Research. (n.d.). Kinase inhibitors: the science behind a revolution. Retrieved from The Institute of Cancer Research website.
- (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
- (n.d.).
- (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
- (n.d.). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
- (n.d.). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
- (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC, PubMed Central.
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Validation & Comparative
A Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridine Isomers
Introduction: The Privileged Scaffold of Imidazo[4,5-b]pyridine
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads us to privileged scaffolds—molecular frameworks that can interact with multiple biological targets. The imidazopyridine nucleus is one such scaffold. Its various isomeric forms, including imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines, have garnered significant attention.[1] The imidazo[4,5-b]pyridine isomer, in particular, bears a strong structural resemblance to naturally occurring purines, allowing it to interact with a wide array of biomolecules.[2][3] This structural mimicry is a key reason for the diverse biological activities associated with its derivatives, including potent anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][4]
However, the therapeutic potential of this scaffold is not monolithic. The specific biological activity and potency of an imidazo[4,5-b]pyridine derivative are critically dependent on the nature and position of its substituents.[5] This guide provides a comparative analysis of the biological activities of imidazo[4,5-b]pyridine isomers, grounded in experimental data, to assist researchers in navigating the structure-activity relationships of this versatile heterocyclic system.
Caption: Key isomeric forms of the imidazopyridine scaffold.
Comparative Analysis of Biological Activities
Anticancer Activity: A Multi-Pronged Attack
The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the development of novel anticancer agents, acting through various mechanisms of action.[6][7][8]
A. Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
Protein kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of several key kinases.
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases A, B, and C.[9][10] The design of selective inhibitors has been achieved by exploiting the three amino acid differences in the ATP-binding pocket between Aurora-A and Aurora-B/C.[9][11][12] For instance, appropriate derivatization at the C7 position of the imidazo[4,5-b]pyridine core led to compounds with high selectivity for Aurora-A over Aurora-B.[11]
-
FLT3 Kinase: FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in Acute Myeloid Leukemia (AML). Certain imidazo[4,5-b]pyridine derivatives exhibit potent dual inhibition of both Aurora and FLT3 kinases, making them promising candidates for AML treatment.[10][12]
-
Cyclin-Dependent Kinase 9 (CDK9): A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines demonstrated potent CDK9 inhibitory and anti-proliferative activities.[13] Inhibition of CDK9, a key transcriptional regulator, leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing cancer cell apoptosis.[13]
-
Bruton's Tyrosine Kinase (BTK): Novel noncovalent, reversible BTK inhibitors have been developed using the imidazo[4,5-b]pyridine scaffold.[14] These are particularly relevant for B-cell malignancies. Molecular docking studies revealed that hydroxyl groups on these inhibitors form critical hydrogen bonds with the Thr474 gatekeeper and Met477 hinge region residues of the kinase.[14]
Caption: Mechanism of kinase inhibition by imidazo[4,5-b]pyridines.
B. Cytotoxic Activity & Structure-Activity Relationship (SAR)
Numerous studies have documented the cytotoxic effects of imidazo[4,5-b]pyridine derivatives across a panel of human cancer cell lines. The antiproliferative activity is profoundly influenced by the substitution pattern.
-
Substitution Effects: For instance, p-hydroxy substituted N-unsubstituted and N-methyl derivatives have shown strong activity against multiple cell lines, with IC50 values in the low micromolar range.[5] In another series, compounds bearing an unsubstituted amidino group or a 2-imidazolinyl amidino group displayed potent and selective activity against colon carcinoma.[2]
-
Positional Isomerism: The position of the nitrogen atom within the pyridine ring is a critical determinant of activity. Regioisomers with nitrogen at different positions can exhibit significant variations in antiproliferation, with some showing nanomolar efficacy.[3]
Table 1: Selected Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | Potency (IC₅₀/GI₅₀) | Reference |
| C7-derivatized Imidazo[4,5-b]pyridine | Aurora-A Kinase | HCT116 (Colon) | 2.30 µM | [11] |
| Dual FLT3/Aurora Inhibitor | FLT3/Aurora Kinases | MV4-11 (AML) | 0.299 µM | [12] |
| N-phenyl-imidazo[4,5-b]pyridin-2-amine | CDK9 | HCT-116, MCF-7 | Potent activity | [13] |
| Amidino-substituted derivative | Cytotoxic | Colon Carcinoma | 0.4 µM | [2] |
| 2,6-diphenyl substituted derivative | Cytotoxic | Capan-1, HL-60 | 1.50–1.87 µM | [5] |
Antiviral Activity: A More Selective Profile
The antiviral potential of imidazo[4,5-b]pyridines has been explored, though their activity appears to be more selective rather than broad-spectrum.[2]
-
Selective Activity: Certain bromo-substituted and para-cyano-substituted derivatives have demonstrated selective, albeit moderate, activity against Respiratory Syncytial Virus (RSV).[2]
-
Isomeric Comparison: While broad-spectrum activity is not a common feature for this class, related isomers like imidazo[4,5-c]pyridines have been developed as highly active and selective agents against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus.[1] This highlights how subtle changes in the core scaffold can redirect antiviral specificity.
Antibacterial and Anti-inflammatory Properties
-
Antibacterial Activity: In general, imidazo[4,5-b]pyridine derivatives have shown little to no significant antibacterial activity against common Gram-positive and Gram-negative strains.[2] However, there are exceptions, such as a derivative substituted with bromine and a 2-imidazolinyl group that showed moderate activity against E. coli.[2]
-
Anti-inflammatory Activity: The diaryl pharmacophore, a key feature in many anti-inflammatory drugs, has been incorporated into the 3H-imidazo[4,5-b]pyridine system.[8] This has led to the development of derivatives with selective cyclooxygenase-2 (COX-2) inhibitory activity.[8] Furthermore, other derivatives have been identified as selective inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.[1]
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. Below are representative methodologies for assessing the key biological activities discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for Aurora-A)
-
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, providing a direct measure of target engagement. The use of a radiometric format with ³³P-ATP is a highly sensitive and robust method.
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 20 mM MOPS, pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA). Prepare serial dilutions of the test imidazo[4,5-b]pyridine isomer in 100% DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound, 20 µL of a solution containing the substrate (e.g., Kemptide) and Mg/ATP mix (10 mM Mg-acetate and ATP, with [γ-³³P-ATP] spiked in).
-
Initiation: Initiate the reaction by adding 25 µL of the Aurora-A kinase solution.
-
Incubation: Incubate the plate for 40 minutes at room temperature.
-
Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid solution.
-
Detection: Spot 10 µL of the reaction mixture onto a P30 filtermat. Wash the filtermat three times in 75 mM phosphoric acid and once in methanol.
-
Quantification: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay for Antiproliferative Activity
-
Causality: This assay assesses the metabolic activity of cells, which is a proxy for cell viability and proliferation. A reduction in the conversion of MTT to formazan indicates cytotoxicity or cytostatic effects of the compound.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[4,5-b]pyridine isomers (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Caption: General workflow for biological evaluation of novel compounds.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold is a validated and highly versatile platform for the development of targeted therapeutics. Its structural similarity to purines provides a foundation for broad biological activity, while the potential for derivatization at multiple positions allows for the fine-tuning of potency and selectivity. The most pronounced activities have been observed in the anticancer field, particularly as inhibitors of key protein kinases like Aurora, FLT3, and CDK9. While broad-spectrum antiviral and antibacterial activities are less common, selective agents against specific pathogens and inflammatory targets have been successfully identified.
Future research should continue to explore the vast chemical space around this scaffold. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical screening, will be crucial. Comparing isomeric scaffolds, such as imidazo[4,5-b]pyridine versus imidazo[4,5-c]pyridine, will continue to yield valuable insights into how the fundamental arrangement of atoms dictates target specificity and biological outcomes.
References
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]
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A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). PubMed. Retrieved January 19, 2026, from [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). ACS Publications. Retrieved January 19, 2026, from [Link]
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Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. (2015). PubMed. Retrieved January 19, 2026, from [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
A Review on the Biological Activity of Imidazo (4,5-b) Pyridines and Related Compounds. (2002). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). PubMed. Retrieved January 19, 2026, from [Link]
-
Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. (2023). PubMed. Retrieved January 19, 2026, from [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). PubMed Central. Retrieved January 19, 2026, from [Link]
-
3-[(3′-Hydroxymethyl)-4′-hydroxybutyl]imidazo[4,5-b]pyridines—novel antiviral agents. (1997). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. (2017). PubMed. Retrieved January 19, 2026, from [Link]
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Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. (n.d.). FULIR. Retrieved January 19, 2026, from [Link]
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Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). PubMed. Retrieved January 19, 2026, from [Link]
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Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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The Evolving Landscape of Imidazo[4,5-b]pyridine-Based Therapeutics: A Comparative Guide to Structure-Activity Relationships
The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities.[1] Its structural similarity to endogenous purines allows for interaction with a multitude of enzymes and receptors, making it a fertile ground for the development of novel therapeutics.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the core molecule, 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone. We will explore how subtle and significant chemical modifications to this scaffold influence biological activity, with a particular focus on kinase inhibition and cytotoxic effects. This analysis is supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive resource for informed lead optimization.
The Core Scaffold: this compound
The parent molecule, this compound, presents several key features for chemical modification. The imidazo[4,5-b]pyridine core provides a rigid framework amenable to substitution at multiple positions. The methyl group at the N3 position of the imidazole ring and the ethanone moiety at the C6 position of the pyridine ring are primary handles for derivatization. Understanding the impact of modifications at these sites is crucial for tuning the potency, selectivity, and pharmacokinetic properties of the analogs.
Comparative Analysis of Analog Activity: A Journey Through Chemical Space
Our comparative analysis focuses on key regions of the core scaffold and the impact of their modification on biological activity.
Modifications at the C2 Position: A Gateway to Potency
The C2 position of the imidazo[4,5-b]pyridine ring has been extensively explored, often involving the introduction of aryl or heteroaryl groups. These modifications significantly influence the interaction of the molecule with the target protein, particularly in the context of kinase inhibition.
A study on imidazo[4,5-b]pyridine derivatives as noncovalent, reversible Bruton's tyrosine kinase (BTK) inhibitors highlights the importance of substituents at this position.[3] While not directly analogs of our core ethanone structure, the SAR principles are highly relevant. The introduction of a 2,4-dihydroxyphenyl group at the C2 position was found to be critical for potent BTK inhibition.[3] This is attributed to the ability of the hydroxyl groups to form key hydrogen bond interactions with the hinge region of the kinase domain, specifically with residues Thr474 and Met477.[3]
Table 1: Impact of C2-Substitutions on BTK Inhibition [3]
| Compound ID | C2-Substituent | IC50 (μM) |
| 6b | 2,4-dihydroxyphenyl | 1.14 |
| 6o | 2,4-dihydroxyphenyl with morpholinomethyl on B-ring | 1.54 |
| 6p | 2,4-dihydroxyphenyl with 4-acetamido on B-ring | 2.46 |
The data clearly indicates that the 2,4-dihydroxyphenyl moiety is a key pharmacophore for BTK inhibition within this scaffold. Further extending functionalities from a secondary phenyl ring (B-ring) attached at the C2-position also modulates potency.[3]
The Significance of the N3-Methyl Group
The methylation at the N3 position of the imidazole ring plays a crucial role in directing the regioselectivity of further substitutions and can influence the overall conformation of the molecule, thereby affecting its binding to target proteins. In the synthesis of 4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile, the presence of the N3-methyl group is a key feature of the final product.[4] While the direct impact on activity compared to an N1-methyl or an unsubstituted NH is not detailed in this specific synthesis, it is a common strategy in medicinal chemistry to block or introduce metabolic sites and to fine-tune the electronic properties of the heterocyclic system.
Exploring the Pyridine Ring: Substitutions at C6 and C7
Modifications on the pyridine ring, particularly at the C6 and C7 positions, have been shown to be critical for modulating the activity and selectivity of imidazo[4,5-b]pyridine-based inhibitors.
In a study focused on the development of dual FLT3/Aurora kinase inhibitors, the substitution pattern on the pyridine ring was a key area of optimization.[5] The introduction of a piperazinyl group at the C7 position was a common feature in a series of potent inhibitors.[5] For instance, the compound 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) emerged as a potent dual inhibitor of FLT3 and Aurora kinases.[5]
Table 2: Activity Profile of a C7-Substituted Imidazo[4,5-b]pyridine Analog [5]
| Compound ID | Target Kinase | Kd (nM) |
| 27e | Aurora-A | 7.5 |
| Aurora-B | 48 | |
| FLT3 | 6.2 | |
| FLT3-ITD | 38 | |
| FLT3(D835Y) | 14 |
This highlights that while our core molecule has an ethanone at C6, exploring substitutions at the adjacent C7 position can lead to highly potent compounds. The nature of the substituent at C7 can significantly impact the molecule's ability to interact with the solvent front of the kinase active site.
The Role of the Ethanone Moiety and its Analogs
The ethanone group at the C6 position of our core structure provides a handle for a variety of chemical transformations. While specific SAR data on modifications of this group for the this compound scaffold is limited in the provided search results, we can infer potential strategies from related studies. For example, in the development of PIM kinase inhibitors based on an imidazo[1,2-b]pyridazine core, a similar phenyl ethanone moiety was present in the lead compound K00135 (1-(3-{6-[(cyclopropylmethyl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethanone).[6] This suggests that the acetylphenyl group is a tolerated and potentially beneficial feature for kinase inhibition.
Potential modifications to the ethanone group could include:
-
Reduction to an alcohol: This would introduce a hydrogen bond donor/acceptor.
-
Conversion to an oxime or other derivatives: This would alter the electronic and steric properties.
-
Replacement with other functional groups: Amides, sulfonamides, or small heterocyclic rings could be explored to probe different interactions with the target protein.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of imidazo[4,5-b]pyridine analogs generally follows established chemical routes. Below are representative protocols based on the literature.
General Synthesis of the Imidazo[4,5-b]pyridine Core
A common method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde or carboxylic acid derivative.[7]
Step-by-step protocol:
-
Preparation of the Diaminopyridine: Start with a commercially available aminopyridine, which is then nitrated and subsequently reduced to afford the corresponding 2,3-diaminopyridine.
-
Cyclization: The diaminopyridine is then reacted with an appropriate aldehyde in the presence of an oxidizing agent (e.g., sodium metabisulfite) or with a carboxylic acid under dehydrating conditions to form the imidazole ring.[4]
-
N-Alkylation: The imidazole nitrogen can be alkylated, for instance with methyl iodide, to introduce the N3-methyl group.[4]
Kinase Inhibition Assay Protocol
To evaluate the inhibitory activity of the synthesized analogs, in vitro kinase assays are essential. A common method is a radiometric assay or a fluorescence-based assay.
Step-by-step protocol:
-
Reagents and Buffers: Prepare the kinase reaction buffer, substrate (e.g., a specific peptide), ATP (spiked with [γ-³³P]ATP for radiometric assays), and the test compounds at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding the ATP solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration.
-
Reaction Termination and Detection: For radiometric assays, stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the change in fluorescence intensity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality and Experimental Rationale
The choice of specific synthetic routes and assays is guided by the overarching goal of understanding the SAR.
-
Synthetic Strategy: The selection of building blocks for the synthesis of analogs is driven by the desire to probe specific interactions with the target protein. For instance, introducing hydrogen bond donors and acceptors, altering lipophilicity, and modifying the steric bulk of substituents are all rational design choices aimed at improving potency and selectivity. The use of palladium-catalyzed cross-coupling reactions, for example, allows for the efficient introduction of a wide variety of aryl and heteroaryl groups at specific positions.[7]
-
Assay Selection: The choice of biological assays is dictated by the therapeutic hypothesis. If the aim is to develop a kinase inhibitor, then a panel of kinase inhibition assays against the target kinase and related kinases (for selectivity profiling) is essential. Cell-based assays, such as proliferation or apoptosis assays, are then used to confirm that the enzymatic inhibition translates into a desired cellular effect.[8]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The available data demonstrates that modifications at the C2, C6, and C7 positions of the imidazo[4,5-b]pyridine ring are critical for determining biological activity.
Future research in this area should focus on a more systematic exploration of the SAR around the ethanone moiety at the C6 position. Furthermore, expanding the diversity of substituents at the C2 and C7 positions, guided by structural biology insights where available, will be crucial for identifying next-generation analogs with improved potency, selectivity, and drug-like properties. The integration of computational modeling and experimental synthesis and testing will undoubtedly accelerate the journey of these promising compounds from the laboratory to the clinic.
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8343–8359. [Link]
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Butković, K., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(21), 5035. [Link]
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Wang, Y., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311–322. [Link]
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Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497. [Link]
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Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6917–6925. [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8343–8359. [Link]
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Kaieda, Y., et al. (2022). Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. Chemical and Pharmaceutical Bulletin, 70(1), 47-60. [Link]
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Smaill, J. B., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213–5228. [Link]
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Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]
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Shah, P., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 101, 129652. [Link]
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Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6917–6925. [Link]
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Wang, X., et al. (2010). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 45(12), 5785–5795. [Link]
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Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8343–8359. [Link]
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The Kinase Inhibitory Potential of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone: A Comparative Guide
For researchers and professionals in the field of drug discovery, the identification of novel kinase inhibitors is a critical endeavor in the development of targeted therapies for a multitude of diseases, particularly cancer. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comparative analysis of the potential kinase inhibitory potency of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone by examining the well-documented activities of structurally related imidazo[4,5-b]pyridine derivatives against key kinase targets. We will compare this class of compounds to established, well-characterized kinase inhibitors, offering insights into their potential efficacy and selectivity.
Introduction to this compound and the Imidazo[4,5-b]pyridine Scaffold
While specific kinase inhibition data for this compound is not extensively available in the public domain, its core structure, the imidazo[4,5-b]pyridine ring system, is a well-established pharmacophore in a multitude of potent and selective kinase inhibitors. This heterocyclic scaffold is structurally analogous to purines, the building blocks of DNA and RNA, which allows it to effectively compete for the ATP-binding site of various kinases.
The strategic placement of substituents on the imidazo[4,5-b]pyridine core allows for the fine-tuning of potency and selectivity towards specific kinase targets. The methyl group at the 3-position of the imidazole ring and the ethanone group at the 6-position of the pyridine ring in the compound of interest are key modifications that would influence its binding affinity and pharmacokinetic properties. This guide will, therefore, extrapolate the potential of this compound by comparing the performance of its parent scaffold against several clinically relevant kinases.
Comparative Kinase Inhibition Profile
To contextualize the potential potency of the imidazo[4,5-b]pyridine scaffold, we will compare the inhibitory activities of representative derivatives against a panel of well-known kinase inhibitors with diverse selectivity profiles: Staurosporine (a broad-spectrum inhibitor), Dasatinib (a multi-targeted inhibitor), and Gefitinib (a selective inhibitor). The primary kinase targets for this comparison are mTOR, CDK9, Aurora Kinases, and MLK3, all of which are implicated in cancer pathogenesis and are known to be targeted by imidazo[4,5-b]pyridine derivatives.
| Kinase Target | Imidazo[4,5-b]pyridine Derivative (Example) | IC50 (µM) | Known Kinase Inhibitor | IC50 (µM) | Reference |
| mTOR | NVP-BEZ235 (an imidazoquinoline) | 0.0207 | Staurosporine | ~0.2-0.4 | [1][2] |
| Dasatinib | - | ||||
| Gefitinib | 0.39 | [1] | |||
| CDK9 | Compound IX (imidazo[4,5-b]pyridine derivative) | 0.63 | Staurosporine | - | |
| Aurora A | Compound 31 (imidazo[4,5-b]pyridine derivative) | 0.042 | Dasatinib | 0.048 | [3] |
| Gefitinib | - | ||||
| Aurora B | Compound 31 (imidazo[4,5-b]pyridine derivative) | 0.198 | Dasatinib | - | [4] |
| Gefitinib | - | ||||
| MLK3 | CEP-1347 (a staurosporine analogue) | - | Staurosporine | - | [5] |
Note: Direct IC50 values for all known inhibitors against all listed kinases were not uniformly available in the reviewed literature. The table presents the available comparative data. The potency of imidazo[4,5-b]pyridine derivatives highlights their potential as effective kinase inhibitors.
Understanding the Kinase Targets and Their Signaling Pathways
The selection of mTOR, CDK9, Aurora Kinases, and MLK3 as targets for this comparison is based on their critical roles in cell growth, proliferation, and survival, and the documented activity of imidazo[4,5-b]pyridine derivatives against them.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation. It integrates signals from nutrients, growth factors, and cellular energy status. Dysregulation of the mTOR pathway is a common feature in many cancers.
Caption: Simplified mTOR signaling pathway.
CDK9 Signaling Pathway
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb). It plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II, thereby promoting the elongation of transcription. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it an attractive target for cancer therapy.
Caption: Role of CDK9 in transcriptional elongation.
Aurora Kinase Signaling Pathway
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases is frequently observed in human cancers and is associated with genomic instability.
Caption: Simplified MLK3 signaling cascade.
Experimental Methodologies for Kinase Inhibition Assays
The determination of a compound's inhibitory potency (typically expressed as the IC50 value) is a cornerstone of kinase inhibitor profiling. The following protocols outline the general principles and steps involved in both in vitro and cell-based kinase assays. The choice of assay is critical and is dictated by the specific research question, whether it is to determine direct enzymatic inhibition or to assess the compound's effect in a more physiologically relevant cellular context.
In Vitro Kinase Assay (Biochemical Assay)
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The activity is typically monitored by quantifying the phosphorylation of a substrate.
Workflow:
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in a suitable solvent, typically DMSO.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and ATP. The concentrations of kinase, substrate, and ATP should be optimized for each specific assay. The choice of a substrate that is specifically and efficiently phosphorylated by the target kinase is crucial for assay sensitivity and accuracy.
-
Initiation of Reaction: Add the diluted compound to the reaction mixture. The reaction is typically initiated by the addition of ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate. This is a highly sensitive and direct method but requires handling of radioactive materials.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP consumed during the reaction.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Kinase Assay
Principle: This assay measures the inhibitory effect of a compound on a specific kinase within a living cell. This provides a more physiologically relevant assessment of the compound's potency, as it accounts for cell permeability, off-target effects, and metabolism.
Workflow:
Caption: Workflow for a typical cellular kinase assay.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cell line that expresses the target kinase. The choice of cell line is critical and should ideally be one where the target kinase is known to be active and drive a particular phenotype, such as proliferation.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration.
-
Cell Lysis: After treatment, lyse the cells to release the cellular proteins.
-
Analysis of Target Phosphorylation: Measure the phosphorylation status of the target kinase or its downstream substrates using methods such as:
-
Western Blotting: Use phospho-specific antibodies to detect the phosphorylated form of the target protein. This method provides a direct measure of the kinase's activity within the cell.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure the amount of a specific phosphorylated protein in the cell lysate.
-
Flow Cytometry: Can be used to measure intracellular protein phosphorylation on a single-cell level.
-
-
Data Analysis: Quantify the levels of the phosphorylated protein at different inhibitor concentrations. Determine the IC50 value by plotting the phosphorylation level against the inhibitor concentration.
Conclusion and Future Directions
The imidazo[4,5-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. While direct experimental data for this compound is currently limited, the extensive body of research on related derivatives strongly suggests its potential as a valuable research tool and a candidate for further drug development.
The comparative analysis presented in this guide indicates that imidazo[4,5-b]pyridine-based compounds can achieve nanomolar to low micromolar potency against key cancer-related kinases, rivaling or even exceeding the efficacy of some established inhibitors. The versatility of this scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the direct evaluation of this compound in a panel of in vitro and cellular kinase assays to definitively characterize its inhibitory profile. Further structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing next-generation imidazo[4,5-b]pyridine derivatives with enhanced therapeutic potential.
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The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. Available at: [Link]
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Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PubMed Central. Available at: [Link]
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Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC - NIH. Available at: [Link]
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Staurosporine inhibits phosphorylation of translational regulators linked to mTOR - PubMed. Available at: [Link]
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Marine Staurosporine Analogues: Activity and Target Identification in Triple-Negative Breast Cancer - PMC - PubMed Central. Available at: [Link]
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Inhibition of Aurora Kinase B Is Important for Biologic Activity of the Dual Inhibitors of BCR-ABL and Aurora Kinases R763/AS703569 and PHA-739358 in BCR-ABL Transformed Cells - NIH. Available at: [Link]
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Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - NIH. Available at: [Link]
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Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed. Available at: [Link]
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DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC - NIH. Available at: [Link]
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Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - NIH. Available at: [Link]
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[Protein kinase inhibitor staurosporine enhances cytotoxicity of antitumor drugs to cancer cells] - PubMed. Available at: [Link]
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Rapamycin and mTOR kinase inhibitors - PMC - PubMed Central. Available at: [Link]
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Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed. Available at: [Link]
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Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - NIH. Available at: [Link]
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Dasatinib Treatment Increases Sensitivity to c-Met Inhibition in Triple-Negative Breast Cancer Cells - PMC - NIH. Available at: [Link]
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Bridging the Divide: A Guide to Validating In Vitro Discoveries of Imidazo[4,5-b]pyridine Compounds in Preclinical In Vivo Models
The imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, establishing it as a "privileged structure" in drug discovery.[1][2] This has led to the development of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] However, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. A high potency in a cell-free assay or even in a cancer cell line does not guarantee success in a complex biological system.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating in vitro findings for imidazo[4,5-b]pyridine compounds with robust in vivo models. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a logical and scientifically sound progression from the benchtop to preclinical validation.
Part 1: The Foundation of Discovery - Rigorous In Vitro Profiling
The initial phase of discovery relies on a cascade of in vitro assays to identify compounds with the desired biological activity and to understand their mechanism of action. The choice of assays is dictated by the therapeutic target.
The Rationale for a Tiered In Vitro Approach
A tiered screening funnel is the most efficient method for identifying high-quality lead candidates. We begin with broad, high-throughput assays to assess potency and gradually move to more complex, lower-throughput assays to evaluate cellular activity and specificity. This approach conserves resources and ensures that only the most promising compounds advance.
Caption: A tiered approach for in vitro screening of imidazo[4,5-b]pyridine compounds.
Key In Vitro Assays for Imidazo[4,5-b]pyridine Compounds
-
Anticancer Activity: This is the most widely explored application for this scaffold.
-
Target-Based Assays: For kinase inhibitors, initial screens involve cell-free enzymatic assays to determine the IC₅₀ against specific kinases like Aurora, CDK9, BTK, or FLT3.[4][5][6][7] This provides a direct measure of a compound's potency against its intended molecular target.
-
Cell-Based Proliferation/Cytotoxicity Assays: The MTT or similar colorimetric assays are workhorses for assessing a compound's ability to inhibit the growth of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[7][8] It is crucial to test against a panel of cell lines to understand the spectrum of activity.
-
Mechanism of Action (MoA) Studies: Once cellular activity is confirmed, assays are needed to verify the MoA. For example, imidazo[4,5-b]pyridine-derived acrylonitriles were shown to inhibit tubulin polymerization, a finding confirmed via immunofluorescence and tubulin polymerization assays.[9] For kinase inhibitors, Western blotting can be used to measure the phosphorylation status of downstream proteins, confirming target engagement within the cell.[6]
-
-
Antimicrobial Activity:
-
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism. It is the standard for evaluating activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi.[10][11]
-
Antiviral Assays: These are specific to the virus being targeted. For instance, compounds have been tested against Respiratory Syncytial Virus (RSV) and Human Immunodeficiency Virus (HIV) using cell-based assays that measure the reduction in viral replication.[1][8]
-
| Compound Class | In Vitro Assay | Typical Target/Organism | Key Endpoint | Reference Example(s) |
| Kinase Inhibitors | Enzyme Inhibition Assay | Aurora-A, Aurora-B, FLT3 | IC₅₀ (nM to µM) | CCT137690, Compound 27e[4][6] |
| Anticancer | Cell Proliferation (MTT) | MCF-7, HCT116, SW620 | IC₅₀ (µM) | Amidino-substituted derivatives[8][12] |
| Antitubulin Agents | Tubulin Polymerization | Cancer Cell Lines | Inhibition of polymerization | Acrylonitrile derivatives[9] |
| Antiviral | CPE Reduction Assay | Respiratory Syncytial Virus (RSV) | EC₅₀ (µM) | Bromo-substituted derivatives[8] |
| Antibacterial | MIC Determination | S. aureus, E. coli | MIC (µg/mL or µM) | Imidazopyridinylethoxypiperidones[11] |
Part 2: From Potency to "Druggability" - The ADMET Bridge
A potent compound is useless if it cannot reach its target in the body. This is where ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling becomes indispensable. These in vitro assays predict a compound's pharmacokinetic behavior and potential liabilities, guiding the selection of candidates for the resource-intensive in vivo phase.
Causality: Why Early ADMET Matters
Poor pharmacokinetic properties are a leading cause of failure in drug development. By evaluating ADMET properties in vitro, we can either select compounds with favorable profiles or initiate medicinal chemistry efforts to mitigate liabilities (e.g., improving solubility or reducing metabolic degradation) before committing to animal studies. This "fail fast, fail cheap" philosophy is central to modern drug discovery.
Caption: Decision workflow integrating in vitro potency and ADMET profiling.
Essential In Vitro ADMET Assays
-
Aqueous Solubility: Poor solubility can lead to poor absorption. This is a fundamental property to assess early.
-
Metabolic Stability: The liver is the primary site of drug metabolism. Incubating a compound with liver microsomes (from mice, rats, and humans) predicts its metabolic fate. Good stability is often required for achieving sufficient drug exposure in vivo.[1]
-
Plasma Protein Binding: Highly bound drugs have less free concentration available to exert their effect. This is typically measured via equilibrium dialysis.
-
Cell Permeability: Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) predict a compound's ability to cross the intestinal wall, a prerequisite for oral absorption.
-
hERG Inhibition: Inhibition of the hERG potassium channel is linked to cardiac toxicity. This is a critical safety screen.[6]
| ADMET Parameter | In Vitro Assay | Desired Outcome | Rationale |
| Metabolism | Liver Microsomal Stability | >50% remaining after 30 min | Predicts in vivo clearance; low stability leads to poor exposure. |
| Absorption | PAMPA / Caco-2 | High Permeability | Predicts potential for oral absorption. |
| Toxicity | hERG Channel Assay | IC₅₀ > 10 µM | Reduces risk of drug-induced cardiac arrhythmia. |
| Solubility | Kinetic Solubility Assay | >50 µM | Ensures compound can be formulated and absorbed. |
Part 3: The Ultimate Test - In Vivo Validation
After a compound has demonstrated potent in vitro activity and a promising ADMET profile, it graduates to in vivo testing. This stage aims to answer three fundamental questions: Does the drug reach its target? Does it produce the desired therapeutic effect? Is it safe at a therapeutic dose?
Pharmacokinetics (PK): The Exposure Profile
The first step in animal models is typically a PK study. A single dose of the compound is administered to animals (usually mice or rats) via intravenous (IV) and oral (PO) routes.[13] Blood samples are taken at various time points to determine key parameters like maximum concentration (Cmax), half-life (t₁/₂), and total exposure (AUC). The ratio of oral AUC to IV AUC determines the compound's oral bioavailability, a critical factor for convenient dosing. For example, the Aurora kinase inhibitor CCT137690 was specifically optimized to be highly orally bioavailable before proceeding to efficacy studies.[4]
Efficacy Models: Demonstrating a Therapeutic Effect
The choice of efficacy model must be tailored to the disease indication.
-
Oncology - Human Tumor Xenografts: This is the most common model for validating anticancer agents.
-
Cell Implantation: Human cancer cells (e.g., SW620 colon, MDA-MB-231 breast) are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[4][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. The compound is administered on a defined schedule (e.g., once daily, orally).
-
Endpoints: Key measurements are tumor volume and mouse body weight. Significant tumor growth inhibition (TGI) in the absence of major body weight loss (an indicator of toxicity) signifies a positive outcome.[4][6]
-
Caption: Standard workflow for an in vivo human tumor xenograft model.
-
Inflammation Models: For anti-inflammatory indications, models like collagen-induced arthritis in mice are used to assess a compound's ability to reduce disease symptoms.[15]
Toxicology: Establishing a Safety Profile
Early assessment of toxicity is crucial. Acute oral toxicity studies, often following OECD guidelines, are performed in rodents.[16][17] Animals are given single high doses of the compound, and monitored for signs of distress, weight loss, and mortality. At the end of the study, histopathological analysis of key organs (liver, kidney, spleen) can reveal organ-specific toxicities. Studies have shown that some imidazo-based derivatives can cause hepatic damage at high doses (≥ 1000 mg/kg), highlighting the importance of these evaluations.[16][17]
| In Vivo Study | Animal Model | Administration Route | Key Parameters Measured | Purpose |
| Pharmacokinetics | Mice, Rats | Oral (PO), Intravenous (IV) | Cmax, AUC, t₁/₂, Bioavailability | To determine drug exposure and oral absorption. |
| Efficacy (Oncology) | Nude Mice (Xenograft) | Oral (PO) | Tumor Growth Inhibition (TGI), Body Weight | To demonstrate anti-tumor activity. |
| Acute Toxicity | Wistar Rats | Oral (PO) | Mortality, Clinical Signs, Histopathology | To identify dose-limiting toxicities and establish a preliminary safety window. |
Part 4: A Case Study in Successful Translation - Aurora/FLT3 Kinase Inhibitors
The development of imidazo[4,5-b]pyridine-based inhibitors of Aurora and FLT3 kinases provides an excellent real-world example of successful in vitro to in vivo translation.[4][6]
-
In Vitro Discovery: Researchers identified a series of imidazo[4,5-b]pyridines that potently inhibited Aurora kinases with IC₅₀ values in the low nanomolar range.[4] Further profiling revealed that some compounds also potently inhibited FLT3, a key target in Acute Myeloid Leukemia (AML).[6]
-
Lead Optimization and ADMET: Initial hits had suboptimal properties. Medicinal chemistry efforts focused on incorporating solubilizing groups to improve physicochemical properties and reduce off-target effects like hERG inhibition. This led to compounds like CCT137690 and 27e .[4][6]
-
In Vivo Validation:
-
Pharmacokinetics: CCT137690 was shown to be highly orally bioavailable.[4]
-
Efficacy: When administered orally to mice bearing SW620 (colon) or MV4-11 (AML) human tumor xenografts, the compounds caused significant, dose-dependent tumor growth inhibition.[4][6]
-
Pharmacodynamics: Crucially, analysis of plasma from treated animals showed that the free drug concentrations achieved in vivo were significantly higher than the IC₅₀ values required for kinase inhibition in vitro.[6] This confirmed that the observed anti-tumor effect was consistent with the intended mechanism of action.
-
Safety: The effective doses were well-tolerated, with no significant body weight loss observed in the treated mice.[4]
-
This case study perfectly illustrates the guide's core principles: a potent in vitro starting point, iterative optimization based on ADMET data, and finally, a clear and positive validation of efficacy and safety in a relevant in vivo model.
Conclusion
The validation of in vitro findings for imidazo[4,5-b]pyridine compounds requires a disciplined, multi-parameter approach. Success hinges on viewing the process not as a linear checklist, but as an integrated cycle of design, testing, and analysis. By establishing a strong in vitro foundation, using ADMET data to build a bridge to in vivo studies, and selecting appropriate and well-executed animal models, researchers can significantly increase the probability of translating a promising molecule into a developmental candidate. The imidazo[4,5-b]pyridine scaffold continues to yield compounds of significant therapeutic potential, and by adhering to these principles, the scientific community can more effectively unlock that potential.
Appendix: Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Mouse Liver Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing mouse liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t₁/₂) is determined from the slope of the natural log of the percent remaining versus time.
Protocol 3: Human Tumor Xenograft Efficacy Study
-
Animal Acclimatization: Female athymic nude mice (6-8 weeks old) are acclimatized for one week.
-
Cell Inoculation: A suspension of 5 x 10⁶ human cancer cells (e.g., SW620) in 100 µL of Matrigel/PBS is injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into groups (n=8-10 per group), including a vehicle control group and one or more treatment groups.
-
Treatment Administration: The imidazo[4,5-b]pyridine compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose), is administered orally once daily at a predetermined dose (e.g., 50 mg/kg). The vehicle group receives the formulation without the drug.
-
Data Collection: Tumor volumes and body weights are measured 2-3 times weekly for the duration of the study (typically 21-28 days).
-
Endpoint: At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated. Tumors may be excised for biomarker analysis (e.g., Western blot). The study is terminated if tumors exceed a certain size or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
References
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Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-28. [Link]
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Lee, H. J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130497. [Link]
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Faisal, A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9416-33. [Link]
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Dymińska, L., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4983. [Link]
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Various Authors. (2008). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
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Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]
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El-Sayed, N. F., et al. (2021). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 115, 105220. [Link]
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Dyckman, A. J., et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 383-6. [Link]
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Müller, B., et al. (1979). Investigation of the pharmacodynamics and pharmacokinetics of 2-(2,4-dimethoxyphenyl)-Imidazo-(4,5-b)-pyridine hydrochloride (AR-L 57 CL) in man. European Journal of Clinical Pharmacology, 16(5), 321-7. [Link]
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Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
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Perković, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]
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Perković, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. PMC - NIH. [Link]
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Perković, I., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. [Link]
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Temple Jr, C., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-51. [Link]
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Kumar, S., et al. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. [Link]
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Sedić, M., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic Chemistry, 127, 106032. [Link]
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Kamal, A., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
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Jarmoni, K., et al. (2018). In Vitro Evaluation of the Multidrug Resistance Reversing Activity of Novel Imidazo[4,5-b]pyridine Derivatives. Anticancer Research, 38(7), 3999-4003. [Link]
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Kumar, S., et al. (2025). Toxicological Evaluation of Imidazo-Based Heterocyclic Derivatives: In-vitro and In-Vivo Acute Toxicity Studies. AMiner. [Link]
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El-Faham, A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3196. [Link]
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Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
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El-Faham, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Arridos, D., et al. (2014). Synthesis and in vitro microbiological evaluation of imidazo(4,5-b)pyridinylethoxypiperidones. Bioorganic & Medicinal Chemistry Letters, 24(15), 3350-3. [Link]
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A Head-to-Head Comparison of Imidazo[4,5-b]pyridine Scaffolds: A Guide for Drug Discovery Professionals
The imidazo[4,5-b]pyridine core, a structural bioisostere of natural purines, represents a privileged scaffold in medicinal chemistry.[1][2] Its inherent ability to mimic purine bases allows it to interact with a wide array of biological targets, leading to the development of compounds with diverse therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4][5] This guide provides a head-to-head comparison of distinct imidazo[4,5-b]pyridine scaffolds, offering field-proven insights and experimental data to inform rational drug design and development.
We will dissect the structure-activity relationships (SAR) of key scaffolds, detailing how specific substitutions on the core ring system dictate biological outcomes. This analysis is grounded in validated experimental protocols, providing a practical framework for researchers in the field.
The Core Scaffold: A Tale of Two Rings
The fusion of an imidazole and a pyridine ring creates the imidazo[4,5-b]pyridine system. This arrangement is not merely a synthetic curiosity; it's a strategic design element. The nitrogen atoms within the bicyclic structure act as key hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites and other biological macromolecules.[6] The versatility of this scaffold lies in its amenability to substitution at multiple positions, primarily at the 2-, 3-, and 6-positions, each modification tuning the compound's electronic, steric, and physicochemical properties.
Caption: Key substitution points on the imidazo[4,5-b]pyridine scaffold.
Head-to-Head Scaffold Comparison
Scaffold A: 2-Aryl Substituted Imidazo[4,5-b]pyridines
This class is arguably one of the most explored, demonstrating potent antiproliferative and antiviral activities. The synthetic route is typically a direct condensation of a substituted 2,3-diaminopyridine with an appropriate benzaldehyde derivative.[3]
Causality of Experimental Design: The choice of substituents on both the pyridine ring (R6) and the 2-phenyl ring is critical. Halogenation at the R6 position, for instance, is a common strategy to enhance binding affinity through halogen bonding or by altering the electronic nature of the scaffold. Substitutions on the 2-phenyl ring, particularly basic moieties like amidines, are introduced to facilitate interactions with negatively charged biological targets such as DNA or the microtubule network.
Structure-Activity Relationship Insights:
-
Impact of 6-Bromo Substitution: The introduction of a bromine atom at the 6-position of the pyridine ring consistently enhances antiproliferative activity. For example, compound 10 (6-Bromo, 2-(4-amidinophenyl)) shows a potent and selective IC50 of 0.4 µM against the SW620 colon carcinoma cell line.[3] This enhancement is likely due to favorable electronic effects and potential halogen bonding interactions within the target's active site.
-
Impact of 2-Phenyl Substitution:
-
Amidino Groups: The presence of an amidino group, especially a cyclic 2-imidazolinyl moiety, at the para-position of the phenyl ring is a strong determinant of antiproliferative action.[3] Compound 14 , bearing this group, is highly active against SW620 cells (IC50 = 0.7 µM).[3] This activity is often attributed to mechanisms like DNA intercalation or inhibition of tubulin polymerization.[3]
-
Antiviral Activity: While potent in anticancer assays, these derivatives show more moderate antiviral effects. Bromo-substituted derivative 7 showed selective activity against respiratory syncytial virus (RSV) with an EC50 of 21 µM.[3]
-
Comparative Performance Data: Scaffold A
| Compound ID | R6 Substitution | 2-Phenyl Substitution | Biological Activity | IC50/EC50/MIC (µM) | Target Cell Line/Virus | Reference |
| 10 | Br | 4-Amidinophenyl | Antiproliferative | 0.4 | SW620 (Colon Carcinoma) | [3] |
| 14 | Br | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl | Antiproliferative | 0.7 | SW620 (Colon Carcinoma) | [3] |
| 14 | Br | 4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl | Antibacterial | 32 | E. coli | [3] |
| 7 | Br | Phenyl | Antiviral | 21 | Respiratory Syncytial Virus (RSV) | [3] |
| 17 | H | 4-Cyanophenyl (N3-methylated) | Antiviral | 58 | Respiratory Syncytial Virus (RSV) | [3] |
Scaffold B: Imidazo[4,5-b]pyridin-2-one Derivatives
By transforming the imidazole ring into an imidazolone, a new class of inhibitors targeting protein kinases has been developed. This scaffold modification was successfully employed to design potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[7]
Causality of Experimental Design: The design strategy involves a scaffold transformation that maintains crucial hydrogen bond interactions with the hinge region of the kinase. The pyridin-2-one moiety is specifically designed to mimic the binding mode of known kinase inhibitors, acting as a hinge-binding motif.
Structure-Activity Relationship Insights:
-
Kinase Inhibition: The imidazo[4,5-b]pyridin-2-one core serves as an effective scaffold for p38 MAP kinase inhibition. Compound 21 from this series proved to be a potent inhibitor of the kinase and also suppressed the downstream production of inflammatory cytokines like TNF-α and IL-8 in cellular assays.[7]
-
Anti-Inflammatory Activity: The inhibition of p38 MAP kinase translates directly to anti-inflammatory effects. This is demonstrated by the reduction of lipopolysaccharide-induced TNF-α production in human monocytic leukemia cells.[7] Other imidazo[4,5-b]pyridine derivatives have also shown anti-inflammatory potential by modulating transcription factors like Nrf2 and NF-κB, which are crucial in regulating oxidative stress and inflammation.[4]
Caption: Inhibition of the p38 MAP kinase pathway by imidazo[4,5-b]pyridin-2-ones.
Experimental Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on robust and reproducible experimental design. The following protocols are detailed to be self-validating, explaining the rationale behind each critical step.
Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Scaffold A Exemplar)
This protocol is adapted from Benci et al., Molecules, 2023.[3]
Rationale: This procedure employs a classical condensation reaction. Sodium metabisulfite (Na₂S₂O₅) in DMSO serves as a mild oxidizing agent to facilitate the cyclization of the intermediate Schiff base formed between the diamine and the aldehyde.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine equimolar amounts of 5-bromo-2,3-diaminopyridine (e.g., 1.00 g, 5.31 mmol) and benzaldehyde (e.g., 0.56 g, 5.31 mmol).
-
Solvent and Catalyst Addition: Add dimethyl sulfoxide (DMSO, 5 mL) to the flask. Then, add sodium metabisulfite (0.55 equivalents, e.g., 0.55 g, 2.92 mmol).
-
Reaction: Heat the mixture in an oil bath at 165 °C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Add an excess of water to precipitate the product.
-
Isolation: Stir for 10 minutes, then collect the resulting precipitate by filtration. Wash the solid with water and dry under vacuum.
-
Purification (if necessary): The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure compound. The structure should be confirmed by NMR and Mass Spectrometry.
Protocol 2: In Vitro Antiproliferative MTS Assay
Rationale: The MTS assay is a colorimetric method to determine cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC50 value (the concentration of a drug that inhibits cell growth by 50%).
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., SW620) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test imidazo[4,5-b]pyridine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (typically 48-72 hours).
-
MTS Reagent Addition: Add the MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plates for 1-4 hours at 37 °C.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.
Caption: General workflow from synthesis to in vitro antiproliferative evaluation.
Concluding Remarks and Future Directions
The imidazo[4,5-b]pyridine scaffold is a remarkably versatile platform for drug discovery. This comparative guide illustrates a clear divergence in biological activity based on specific substitution patterns:
-
2-Aryl scaffolds bearing basic amidino groups are potent antiproliferative agents, with activity strongly enhanced by 6-bromo substitution. These are prime candidates for further development as anticancer therapeutics, particularly targeting colon cancer.[3]
-
Imidazo[4,5-b]pyridin-2-one scaffolds are well-suited for targeting the ATP-binding pocket of kinases, demonstrating significant potential as anti-inflammatory agents through the inhibition of pathways like p38 MAP kinase.[7]
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds. For the 2-aryl series, modifications to the amidino group could enhance cell permeability and reduce potential toxicity while retaining target engagement. For the pyridin-2-one series, exploring substitutions that extend into other pockets of the kinase active site could improve both potency and selectivity. The continued exploration of this privileged scaffold is certain to yield novel therapeutic agents for a range of human diseases.
References
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Benci, K. et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules. Available at: [Link]
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Muthusamy, A. et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link]
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A Comparative Guide to Assessing Off-Target Effects of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and autoimmune diseases.[1][2] 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone is a member of this class, and while its specific biological targets are not extensively characterized in publicly available literature, its structural similarity to known kinase inhibitors necessitates a thorough evaluation of its on- and off-target effects.[3][4][5][6] The journey from a hit compound to a clinical candidate is fraught with challenges, a primary one being the mitigation of off-target effects that can lead to unforeseen toxicities.[7][8] This guide provides a comprehensive framework for assessing the selectivity profile of this compound, comparing its potential performance with other imidazo[4,5-b]pyridine derivatives, and offering detailed experimental protocols for key assays.
The central hypothesis for a compound like this compound, given its heritage, is its potential interaction with the ATP-binding site of various kinases.[3][9] Therefore, a primary focus of this guide will be on kinase selectivity profiling. However, a complete understanding of off-target effects requires a multi-pronged approach, encompassing target engagement in a cellular context and broader safety pharmacology assessments.[10][11]
Comparative Landscape: The Imidazo[4,5-b]pyridine Kinase Inhibitor Family
To contextualize the assessment of this compound, it is instructive to consider the selectivity profiles of more extensively studied analogues.
| Compound/Series | Primary Target(s) | Key Off-Targets | Reference |
| Imidazo[4,5-b]pyridine Derivatives | Aurora Kinases, FLT3 | VEGFR, JAK2, RET, PDGFRB | [4][6] |
| Selective Aurora-A Inhibitors | Aurora-A | Aurora-B (with selectivity), VEGFR1 | [5] |
| Noncovalent BTK Inhibitors | Bruton's Tyrosine Kinase (BTK) | c-Src | [3] |
| DNA-PK Inhibitors | DNA-Dependent Protein Kinase | PI3Kα, mTOR (with selectivity) | [12] |
This table illustrates that while imidazo[4,5-b]pyridines can be potent inhibitors of their intended targets, cross-reactivity with other kinases is a common feature. The nature and extent of this polypharmacology dictate the therapeutic window and potential side effects of a given compound. For this compound, a systematic assessment is crucial to determine its place within this landscape.
Experimental Strategies for Off-Target Profiling
A robust assessment of off-target effects integrates biochemical, cellular, and in vivo approaches. The following sections detail the key experimental workflows.
Biochemical Kinase Profiling
The most direct method to assess kinase inhibitor selectivity is through large-panel biochemical screening.[9][13] This approach provides IC50 values against hundreds of kinases, offering a broad view of the compound's activity across the kinome.
Experimental Protocol: High-Throughput Kinase Panel Screening
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Format: Utilize a reputable contract research organization (CRO) offering a large kinase panel (e.g., Eurofins Discovery's SAFETYscan®, Reaction Biology's Kinase Panels).[11][14] Assays are typically run using radiometric (e.g., 33P-ATP) or fluorescence-based detection methods.[14][15]
-
Initial Single-Point Screen: Screen the compound at a single high concentration (e.g., 1 or 10 µM) against the full kinase panel to identify initial "hits."[9][13]
-
IC50 Determination: For kinases showing significant inhibition (e.g., >70% at the screening concentration), perform a 10-point dose-response curve to determine the IC50 value.[13]
-
Data Analysis: Analyze the data to generate a selectivity profile. This can be visualized as a "kinome map" to highlight the on- and off-target interactions.
Logical Workflow for Kinase Profiling
Caption: Workflow for biochemical kinase selectivity profiling.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are invaluable, they do not account for cell permeability, target accessibility, or intracellular competition with ATP. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells.[16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18][19]
Experimental Protocol: CETSA® for Target Validation
Objective: To confirm the engagement of this compound with its putative targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the putative kinase targets). Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).[20]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[20]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19][20]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble, stabilized proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting or other quantitative methods like ELISA or mass spectrometry.[19]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
CETSA® Experimental Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay.
Phenotypic Screening and Safety Pharmacology
Beyond specific kinase interactions, it is crucial to assess the broader physiological effects of a compound. This is achieved through phenotypic screening and safety pharmacology studies, which are often required by regulatory agencies before first-in-human trials.[10][21][22]
Key Safety Pharmacology Assays
-
hERG Assay: An in vitro assay to assess the potential for a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[21][23]
-
Central Nervous System (CNS) Safety: A battery of in vivo tests in rodents (e.g., Irwin screen or Functional Observational Battery) to evaluate potential effects on behavior, motor coordination, and autonomic function.[21][23]
-
Cardiovascular Safety: In vivo studies, often using telemetered animals, to monitor blood pressure, heart rate, and ECG parameters.[23]
-
Respiratory Safety: Evaluation of respiratory rate, tidal volume, and minute volume, often using whole-body plethysmography.[21][23]
These studies provide a systemic view of potential off-target liabilities that may not be apparent from kinase screening alone.[10]
Data Interpretation and Path Forward
The data generated from these assays will allow for a comprehensive assessment of this compound.
-
High Selectivity: If the compound shows high selectivity for a single kinase or a small number of related kinases, with minimal off-target effects in safety pharmacology studies, it would be a strong candidate for further development.
-
Polypharmacology: If the compound inhibits multiple kinases, the profile must be carefully evaluated.[13] This "dirty" profile may be therapeutically beneficial in some contexts (e.g., cancer, where multiple pathways are often dysregulated), but it also increases the risk of toxicity.
-
Safety Liabilities: Any significant findings in the safety pharmacology assays (e.g., hERG inhibition, CNS effects) would be major red flags requiring further investigation or chemical modification of the compound to mitigate these effects.
Conclusion
Assessing the off-target effects of a novel compound like this compound is a critical step in the drug discovery process. By employing a tiered approach that combines broad biochemical screening, cellular target engagement validation, and systemic safety pharmacology, researchers can build a comprehensive selectivity profile. Comparing this profile to that of other well-characterized imidazo[4,5-b]pyridine derivatives provides essential context and helps to guide the optimization of lead compounds. This rigorous, multi-faceted evaluation is paramount to identifying safe and effective therapeutic candidates.
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Bridging the Gap: A Guide to Correlating In Vitro IC50 Values with Cellular Potency for Imidazo[4,5-b]pyridine Kinase Inhibitors
For researchers and drug development professionals in oncology and beyond, the imidazo[4,5-b]pyridine scaffold represents a privileged chemical structure. Its resemblance to endogenous purines allows it to effectively compete for the ATP-binding site of numerous protein kinases, making it a fertile ground for the development of targeted therapies. However, the journey from a potent molecule in a test tube to an effective agent in a cellular context is fraught with complexity. A low nanomolar IC50 in a biochemical assay does not always translate to potent anti-proliferative activity in cancer cell lines. This guide provides an in-depth analysis of the critical factors that govern the correlation between in vitro enzymatic inhibition and cellular potency for this important class of compounds. We will delve into the causality behind experimental choices, present comparative data for representative imidazo[4,5-b]pyridine kinase inhibitors, and offer insights to navigate the intricate path of drug discovery.
The Imidazo[4,5-b]pyridine Scaffold: A Versatile Kinase Inhibitor
The imidazo[4,5-b]pyridine core is a heterocyclic aromatic compound structurally analogous to purine. This mimicry allows it to interact with the ATP-binding pocket of a wide range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. Imidazo[4,5-b]pyridine derivatives have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, Tropomyosin receptor kinases (Trk), and Bruton's tyrosine kinase (BTK), demonstrating their broad therapeutic potential.[1][2][3]
Measuring Potency: From the Purified Enzyme to the Living Cell
To understand the therapeutic potential of an imidazo[4,5-b]pyridine derivative, we employ a tiered approach to assess its inhibitory activity. This begins with a simplified, controlled in vitro system and progresses to a more complex and physiologically relevant cellular environment.
In Vitro IC50 Determination: A Measure of Direct Target Engagement
The initial assessment of a compound's potency is typically performed in a biochemical assay using purified, often recombinant, kinase. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value signifies a more potent inhibitor of the target enzyme.
One of the gold-standard methods for determining the IC50 of kinase inhibitors is the radiometric kinase assay .[4][5] This assay directly measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a substrate (either a generic substrate like myelin basic protein or a specific peptide). The amount of radioactivity incorporated into the substrate is then quantified, providing a direct and sensitive measure of kinase activity.
Experimental Protocol: Radiometric Protein Kinase Assay
-
Reaction Setup: A master mix is prepared containing the kinase buffer, the purified kinase, and the specific substrate.
-
Inhibitor Addition: The imidazo[4,5-b]pyridine compound, at varying concentrations, is added to the reaction wells.
-
Initiation: The reaction is initiated by the addition of a solution containing a mixture of unlabeled ATP and [γ-³²P]ATP. The concentration of ATP is a critical parameter and is often set near the Michaelis constant (Km) of the kinase for ATP to ensure a competitive binding environment.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, typically by the addition of a strong acid like phosphoric acid. The reaction mixture is then spotted onto a phosphocellulose paper (e.g., P81), which binds the phosphorylated substrate.
-
Washing: The paper is washed multiple times to remove unreacted [γ-³²P]ATP.
-
Quantification: The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Potency: Assessing Activity in a Biological Context
While in vitro assays are essential for determining direct target engagement, they do not capture the complexities of a cellular environment. Cellular potency assays measure the ability of a compound to exert its effect within a living cell, which is a more accurate predictor of potential therapeutic efficacy. For kinase inhibitors, cellular potency is often assessed in two ways:
-
Target Engagement/Inhibition Assays: These assays measure the direct inhibition of the kinase within the cell by quantifying the phosphorylation of its downstream substrates. Methods like Western blotting, ELISA, or intracellular flow cytometry with phospho-specific antibodies are commonly used.[6][7][8]
-
Phenotypic Assays: These assays measure the overall cellular response to the inhibitor, such as inhibition of cell proliferation or induction of cell death (apoptosis). The half-maximal growth inhibition (GI50) or the half-maximal effective concentration (EC50) for inducing a particular phenotype is determined.
Commonly used phenotypic assays include the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay .
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product.[2][9][10][11] The amount of formazan produced is proportional to the number of viable cells.
-
CellTiter-Glo® Assay: This is a homogeneous, luminescent assay that quantifies the amount of ATP present in a cell culture, which is an indicator of metabolically active cells.[1][12][13][14][15] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The imidazo[4,5-b]pyridine compound is added to the wells at various concentrations, and the cells are incubated for a specific period (e.g., 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a plate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 value is determined from the dose-response curve.
Comparative Analysis: In Vitro vs. Cellular Potency of Imidazo[4,5-b]pyridines
The following table presents a curated set of data for several imidazo[4,5-b]pyridine kinase inhibitors, highlighting the relationship between their in vitro and cellular potencies.
| Compound | Target Kinase(s) | In Vitro Potency (IC50/Kd, nM) | Cell Line | Cellular Potency (GI50/IC50, µM) | Reference |
| Compound 28c | Aurora-A | IC50: 15 | HCT116 (colon) | GI50: 2.30 | [3][16][17][18][19] |
| Compound 27e | Aurora-A, FLT3 | Kd: 7.5 (Aurora-A), 6.2 (FLT3) | HCT116 (colon) | GI50: 0.300 | [20][21] |
| MV4-11 (AML) | GI50: 0.291 | [20][21] | |||
| HeLa (cervical) | IC50 (p-Aurora-A): 0.030 | [20][21] | |||
| CDK9 Inhibitor I | CDK9 | IC50: 630 | HCT116 (colon) | IC50: Not specified, but showed activity | [22] |
| CDK9 Inhibitor IX | CDK9 | IC50: 710 | HCT116 (colon) | IC50: Not specified, but showed activity | [22] |
| TrkA Inhibitor 2d | TrkA | Not specified | Not specified | Subnanomolar potency | [23][24] |
| TAM Inhibitor 28 | AXL | IC50: 0.77 | A549 (lung) | Not specified | [25] |
| TAM Inhibitor 25 | MER | IC50: 9 | A549 (lung) | Not specified | [25] |
Decoding the Discrepancy: Why In Vitro and Cellular Potencies Differ
As the data illustrates, a direct one-to-one correlation between in vitro and cellular potency is not always observed. A compound with a potent in vitro IC50 may exhibit significantly weaker activity in cells, or in some cases, even greater potency. Understanding the factors that contribute to this discrepancy is paramount for successful drug development.[26][27][28]
Key Factors Contributing to Discrepancies:
-
Cell Membrane Permeability: For an inhibitor to reach its intracellular kinase target, it must first cross the cell membrane. Compounds with poor membrane permeability will have a low intracellular concentration, resulting in reduced cellular potency despite a strong in vitro IC50.
-
Efflux Pumps: Cells possess active transport proteins, such as P-glycoprotein (P-gp), that can pump foreign substances, including drugs, out of the cell. If an imidazo[4,5-b]pyridine is a substrate for these efflux pumps, its intracellular concentration will be kept low, diminishing its cellular activity.
-
Intracellular Metabolism: Once inside the cell, a compound can be metabolized by various enzymes into inactive or less active forms. This metabolic inactivation reduces the effective concentration of the inhibitor at its target.
-
High Intracellular ATP Concentration: In vitro kinase assays are often performed at ATP concentrations close to the Km of the enzyme. However, the intracellular concentration of ATP is significantly higher (in the millimolar range). For ATP-competitive inhibitors like the imidazo[4,5-b]pyridines, this high concentration of the natural substrate can outcompete the inhibitor for binding to the kinase, leading to a decrease in apparent potency in the cellular environment.
-
Off-Target Effects: A compound may inhibit other kinases or cellular proteins in addition to its primary target. These off-target effects can contribute to the observed cellular phenotype (e.g., anti-proliferative activity), sometimes making the compound appear more potent in a cellular assay than its in vitro IC50 against the primary target would suggest. Conversely, off-target effects can also lead to cellular toxicity that masks the specific on-target activity.
-
Protein Scaffolding and Post-Translational Modifications (PTMs): In a cellular context, kinases often exist in complex with other proteins and are subject to various PTMs that can alter their conformation and activity. These factors are absent in a simplified in vitro assay with a recombinant enzyme. An inhibitor's affinity for the kinase can be different when the kinase is in its native, complexed state.[28]
Conclusion and Recommendations for Drug Development Professionals
The correlation between in vitro IC50 values and cellular potency for imidazo[4,5-b]pyridine kinase inhibitors is a multifaceted issue that requires careful consideration throughout the drug discovery process. While a potent in vitro IC50 is a crucial starting point, it is by no means a guarantee of cellular efficacy.
Key Takeaways:
-
Embrace a Multi-parametric Approach: Relying solely on in vitro IC50 values can be misleading. It is essential to integrate cellular assays early in the screening cascade to obtain a more holistic understanding of a compound's potential.
-
Prioritize Cellular Target Engagement: Whenever possible, measure the direct inhibition of the kinase in a cellular context by assessing the phosphorylation of its downstream targets. This provides a more direct link between target inhibition and cellular phenotype than general cell viability assays.
-
Investigate the "Delta": When a significant discrepancy between in vitro and cellular potency is observed, it is crucial to investigate the underlying reasons. Assays to assess cell permeability (e.g., PAMPA), interaction with efflux pumps, and metabolic stability can provide valuable insights.
-
Consider the Physiological Context: Be mindful of the limitations of in vitro assays. The high intracellular ATP concentration and the complex nature of cellular signaling pathways can significantly impact a compound's activity.
By understanding the principles behind the various potency assays and the factors that can influence their outcomes, researchers can make more informed decisions in the hit-to-lead and lead optimization phases of drug discovery. This knowledge will ultimately facilitate the development of more effective and clinically successful imidazo[4,5-b]pyridine-based therapeutics.
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A Researcher's Guide to Elucidating the Mode of Action of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone: A Comparative Mechanistic Workflow
For drug discovery and development professionals, the identification of a novel bioactive compound is only the beginning of a long and intricate journey. Understanding the precise mechanism by which a molecule exerts its effects is paramount to its eventual success as a therapeutic agent. This guide provides a comprehensive, technically detailed framework for elucidating the mode of action of a novel imidazo[4,5-b]pyridine derivative, 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone. The imidazo[4,5-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of protein targets, most notably protein kinases.[1] Therefore, our investigative approach will be centered on the hypothesis that this compound is a kinase inhibitor, while also considering alternative mechanisms.
This guide is structured to provide not just protocols, but the underlying scientific rationale for each experimental step. We will compare and contrast different methodologies, enabling researchers to make informed decisions based on their specific experimental context and available resources.
Initial Target Hypothesis Generation: Leveraging the Imidazo[4,5-b]pyridine Scaffold's Legacy
The imidazo[4,5-b]pyridine core is a bioisostere of purine, a fundamental component of ATP, the universal phosphate donor for kinases. This structural mimicry is a strong indicator that our compound of interest may function as an ATP-competitive kinase inhibitor. Numerous imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of various kinases, including:
-
Aurora Kinases: Crucial regulators of mitosis, their inhibition is a key strategy in oncology.[2][3]
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, targeted in B-cell malignancies and autoimmune disorders.[4][5]
-
Mixed Lineage Kinase 3 (MLK3): Implicated in neuronal apoptosis and neurodegenerative diseases.[6][7]
-
p21-Activated Kinase 4 (PAK4): Involved in cytoskeletal dynamics and cell motility, and a target in cancer.[8]
Given this precedent, a logical first step is to screen this compound against a panel of kinases, with a particular focus on those for which the imidazo[4,5-b]pyridine scaffold has shown a predilection.
Phase 1: In Vitro Target Identification and Validation
The initial phase of our investigation will focus on identifying a direct molecular target for our compound using in vitro biochemical assays. This approach isolates the compound with its potential protein target, providing the cleanest initial assessment of interaction.
A broad, commercially available kinase panel (e.g., Eurofins DiscoverX, Promega Kinase-Glo®) is the most efficient starting point. These services typically screen a compound against hundreds of kinases at a fixed concentration (e.g., 1 or 10 µM).
Experimental Rationale: This initial screen will provide a global view of the compound's kinase selectivity. A "hit" is typically defined as a significant percentage of inhibition of a kinase's activity. The results will guide our subsequent, more focused efforts.
Once putative kinase targets are identified from the broad screen, the next step is to determine the compound's potency for each "hit" by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Comparative Methodologies:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assay | Measures the incorporation of 32P or 33P from ATP into a substrate.[9] | Gold standard, highly sensitive, works with any substrate. | Requires handling of radioactive materials, low throughput. |
| Fluorescence-Based Assay | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. | High throughput, non-radioactive. | Potential for compound interference with fluorescence. |
| Luminescence-Based Assay (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction. | High throughput, sensitive, homogenous format. | Indirect measurement of kinase activity. |
Step-by-Step Protocol: In Vitro Kinase Assay (Luminescence-Based) [10][11]
-
Reagents: Recombinant kinase, appropriate substrate, kinase buffer, ATP, and the test compound (this compound).
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and buffer.
-
Compound Addition: Add the serially diluted compound to the wells. Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle).
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at the optimal temperature for the kinase (typically 30°C or 37°C).
-
Detection: After the incubation period, add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Phase 2: Cellular Target Engagement
Demonstrating that the compound binds to its intended target in a cellular context is a critical step to ensure that the in vitro findings are relevant in a more complex biological system.
CETSA® is a powerful technique to verify target engagement in intact cells or cell lysates. The principle is that a protein's thermal stability is altered upon ligand binding.[12][13][14][15]
Experimental Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[16][17][18][19] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.
Experimental Rationale: A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the quantitative measurement of intracellular affinity.
Comparison of Target Engagement Assays:
| Assay | Principle | Advantages | Disadvantages |
| CETSA® | Ligand-induced thermal stabilization.[20] | Label-free, can be used in tissues. | Lower throughput, requires a good antibody for detection. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer.[21] | High throughput, real-time measurements in live cells. | Requires genetic modification of cells to express the fusion protein. |
Phase 3: Downstream Pathway Analysis and Cellular Phenotype
Once the direct target is confirmed, the next logical step is to investigate the compound's effect on the downstream signaling pathway and its ultimate impact on cellular phenotype.
Western blotting is a cornerstone technique to assess the phosphorylation status of downstream substrates of the target kinase.[22][23][24]
Step-by-Step Protocol: Western Blotting [25]
-
Cell Treatment: Treat cells with a dose range of this compound for a specified time. Include positive and negative controls.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase. Subsequently, strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Signaling Pathway Visualization
Caption: Hypothesized signaling pathway inhibition.
The final piece of the puzzle is to link the molecular mechanism to a cellular phenotype. The choice of assay will depend on the known function of the target kinase.
| Target Kinase Family | Associated Cellular Process | Recommended Phenotypic Assay |
| Aurora Kinases | Mitosis, cell cycle control[26][27][28] | Cell cycle analysis (flow cytometry), cell proliferation assay (e.g., MTT, CellTiter-Glo®) |
| BTK | B-cell activation and proliferation[29][30][31][32] | B-cell proliferation assay, calcium flux assay |
| MLK3 | Neuronal apoptosis[33][34][35] | Neuronal viability assay (e.g., using a neurotoxin challenge) |
Comparator Compound Analysis
Throughout these studies, it is essential to benchmark the activity of this compound against well-characterized inhibitors of the hypothesized target kinase(s).
| Target Kinase | Comparator Compound | Rationale |
| Aurora A | Alisertib (MLN8237)[36] | A well-characterized, selective Aurora A inhibitor that has been in numerous clinical trials.[26] |
| Aurora B | Barasertib (AZD1152)[36] | A selective Aurora B inhibitor.[37] |
| BTK (non-covalent) | Pirtobrutinib[31][32] | A clinically approved non-covalent BTK inhibitor, relevant for comparison with a novel reversible inhibitor.[29][30] |
| MLK3 | CEP-1347[6][7] | A well-studied MLK inhibitor that has reached clinical trials for neurodegenerative diseases.[33][34] |
Conclusion
This guide provides a systematic and comparative framework for the mechanistic elucidation of this compound. By progressing from broad, in vitro screening to specific, cell-based target validation and phenotypic analysis, researchers can build a comprehensive understanding of their compound's mode of action. The inclusion of comparator compounds at each stage will provide crucial context for the compound's potency and selectivity. This rigorous, evidence-based approach is fundamental to advancing novel chemical entities from the laboratory to the clinic.
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A Comparative Benchmarking Guide to Novel Heterocyclic Kinase Inhibitors: Evaluating 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone Against Established Aurora Kinase Inhibitors
Introduction: The Critical Role of Aurora Kinases in Mitosis and Oncology
In the intricate orchestration of cell division, the Aurora kinase family of serine/threonine kinases stands as a cohort of master conductors.[1][2] These enzymes are essential for the faithful execution of mitosis, ensuring proper centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[1][3][4] The three principal mammalian isoforms—Aurora A, B, and C—exhibit distinct subcellular localizations and functions, making them critical checkpoints for genomic integrity.[4][5][6]
Given their fundamental role in cell proliferation, it is unsurprising that the dysregulation of Aurora kinases is a common feature in a multitude of human cancers.[2][5][6] Their overexpression often correlates with aneuploidy, tumorigenesis, and poor patient prognosis, rendering them highly attractive targets for therapeutic intervention.[4][6] This has spurred the development of a diverse arsenal of small molecule inhibitors, each with unique properties and potential clinical applications.
This guide provides a comprehensive benchmarking analysis of a novel imidazo[4,5-b]pyridine derivative, 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone (hereafter referred to as IMP-6E) , a representative of a promising class of heterocyclic compounds. As specific preclinical data for IMP-6E is not yet publicly available, we will present a hypothesized performance profile based on the known activities of the imidazo[4,5-b]pyridine scaffold against Aurora kinases. This profile will be objectively compared against three well-characterized, clinically evaluated Aurora kinase inhibitors from distinct heterocyclic classes: Alisertib (MLN8237) , Barasertib (AZD1152-HQPA) , and Danusertib (PHA-739358) .
Our objective is to provide researchers, scientists, and drug development professionals with a detailed framework for evaluating novel kinase inhibitors, grounded in rigorous experimental methodologies and a deep understanding of the underlying biological pathways.
The Inhibitors: A Comparative Overview
The selection of comparators is crucial for a meaningful benchmark. We have chosen inhibitors that represent different selectivity profiles and chemical scaffolds, providing a robust context for evaluating our novel compound, IMP-6E.
-
IMP-6E (Hypothetical Profile): As a member of the imidazo[4,5-b]pyridine class, which has demonstrated potent inhibition of Aurora kinases, we hypothesize that IMP-6E is a pan-Aurora kinase inhibitor with potential for good oral bioavailability. Its specific selectivity profile against Aurora A versus Aurora B will be a key point of investigation in our benchmarking assays.
-
Alisertib (MLN8237): A selective Aurora A inhibitor, Alisertib has an IC50 of 1.2 nM in cell-free assays and exhibits over 200-fold selectivity for Aurora A over Aurora B.[7] Its mechanism of action involves the disruption of mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis.[8][9]
-
Barasertib (AZD1152-HQPA): This compound is the active metabolite of the prodrug AZD1152 and is a highly potent and selective inhibitor of Aurora B, with a Ki of 0.36 nM.[10][11][12] Its high selectivity for Aurora B over Aurora A (approximately 3700-fold) makes it an excellent tool for dissecting the specific functions of Aurora B.[11] Inhibition of Aurora B by Barasertib leads to failures in chromosome alignment and cytokinesis, resulting in polyploidy and apoptosis.[10][13]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, Danusertib is a pyrrolo-pyrazole derivative that potently inhibits Aurora A, B, and C with IC50 values of 13 nM, 79 nM, and 61 nM, respectively.[14][15] It also exhibits activity against other kinases such as ABL and RET.[15][16] Its broader target profile may offer a different spectrum of anti-cancer activity.
Experimental Design for Comparative Benchmarking
A multi-faceted approach is required to comprehensively benchmark a novel kinase inhibitor. Our experimental workflow is designed to assess biochemical potency, cellular activity, and target engagement.
Caption: Experimental workflow for benchmarking kinase inhibitors.
Part 1: Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the compounds on the purified kinase enzymes.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[17]
-
Reaction Setup: In a 384-well plate, set up the kinase reaction containing recombinant human Aurora A or Aurora B enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP at a concentration close to its Km value.
-
Inhibitor Titration: Add the test compounds (IMP-6E, Alisertib, Barasertib, Danusertib) in a series of 10-point dilutions, typically ranging from 1 µM to 0.1 nM. Include a DMSO control (vehicle).
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.
Part 2: Cellular Potency and Phenotypic Effects
Following the biochemical characterization, it is essential to assess the inhibitor's activity in a cellular context.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying ATP, which is indicative of metabolically active cells.[18][19]
-
Cell Seeding: Seed a human cancer cell line known to overexpress Aurora kinases (e.g., HCT116 colon carcinoma) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with the same 10-point dilution series of the inhibitors as used in the biochemical assay.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
Lysis and ATP Measurement: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Detection: After a brief incubation to stabilize the signal, measure luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) for each compound.
Experimental Protocol: Western Blot for Phospho-Histone H3 (Ser10)
Phosphorylation of Histone H3 at Serine 10 is a direct downstream substrate of Aurora B.[4] Measuring the levels of phospho-H3 (p-H3) serves as a robust biomarker for Aurora B inhibition in cells.
-
Cell Treatment: Treat HCT116 cells with the inhibitors at concentrations around their GI50 values for a short duration (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of p-H3, normalized to total H3. A significant reduction in p-H3 indicates cellular inhibition of Aurora B.
Comparative Data Summary (Hypothetical)
The following tables summarize the expected outcomes from our benchmarking experiments, positioning IMP-6E as a potent pan-Aurora kinase inhibitor.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Selectivity (B/A ratio) |
| IMP-6E (Hypothesized) | 15 | 25 | 1.7 |
| Alisertib (MLN8237) | 1.2[7] | 396.5[7] | >200 |
| Barasertib (AZD1152-HQPA) | 1369[10] | 0.36[10] | 0.00026 |
| Danusertib (PHA-739358) | 13[14][15] | 79[14][15] | 6.1 |
Table 2: Cellular Activity
| Inhibitor | HCT116 GI50 (nM) | p-H3 Inhibition (at GI50) | Primary Phenotype |
| IMP-6E (Hypothesized) | 45 | Strong | Mitotic Arrest & Polyploidy |
| Alisertib (MLN8237) | ~20 | Weak | Mitotic Arrest |
| Barasertib (AZD1152-HQPA) | ~5 | Strong | Polyploidy & Cytokinesis Failure |
| Danusertib (PHA-739358) | ~60 | Strong | Mitotic Arrest & Polyploidy |
Discussion and Mechanistic Insights
Our hypothetical data positions IMP-6E as a potent, dual inhibitor of Aurora A and B, akin to Danusertib but with potentially greater potency against Aurora A. The low B/A selectivity ratio suggests a pan-inhibitor profile. This is corroborated by the strong inhibition of p-H3 in the cellular assay, a hallmark of Aurora B engagement, and a phenotype that combines mitotic arrest (an Aurora A inhibition effect) with polyploidy (an Aurora B inhibition effect).
In contrast, Alisertib demonstrates a clear preference for Aurora A, as evidenced by its high selectivity ratio and weak inhibition of p-H3 at its GI50 concentration. Its primary cellular phenotype is mitotic arrest due to defective spindle formation, consistent with its selective mechanism.[9]
Barasertib serves as the archetypal Aurora B selective inhibitor. Its sub-nanomolar potency against Aurora B and profound selectivity are reflected in its strong suppression of p-H3 and the induction of endoreduplication and polyploidy, a direct consequence of failed cytokinesis.[10]
Danusertib , with its pan-Aurora profile, shows a mixed phenotype similar to our hypothesized IMP-6E. Its broader kinase activity might contribute to its overall cellular effects.[15]
The Aurora kinase signaling pathway is a complex network of interactions. The distinct phenotypes observed with these inhibitors underscore the differential roles of Aurora A and B in mitosis.
Caption: Simplified Aurora kinase signaling pathway and points of inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking a novel heterocyclic inhibitor, IMP-6E, against established drugs. By integrating biochemical and cell-based assays, we can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action. Our hypothetical analysis suggests that IMP-6E, as a representative of the imidazo[4,5-b]pyridine class, holds promise as a potent pan-Aurora kinase inhibitor.
Further studies would be required to validate this hypothesis and to explore the full therapeutic potential of IMP-6E. These would include broader kinase panel screening to assess off-target effects, pharmacokinetic studies to determine its drug-like properties, and in vivo efficacy studies in relevant cancer models. The methodologies detailed herein provide a robust foundation for these future investigations, ensuring a scientifically rigorous evaluation of this and other novel kinase inhibitors.
References
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AstraZeneca. (n.d.). AZD1152 (Baracertib). AstraZeneca Open Innovation. Retrieved from [Link]
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Ecsedy, J., et al. (2011). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. PubMed Central. Retrieved from [Link]
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Acs, B., et al. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Antibodies and Chemical Biology. Retrieved from [Link]
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Aster, J. C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed Central. Retrieved from [Link]
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Shang, K., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PubMed Central. Retrieved from [Link]
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Malumbres, M., & Pérez de Castro, I. (2014). Aurora kinases: novel therapy targets in cancers. PubMed Central. Retrieved from [Link]
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Kumar, S., et al. (2017). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Retrieved from [Link]
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Bonet, C., et al. (2012). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. National Institutes of Health. Retrieved from [Link]
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Li, J. P., et al. (2018). The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells. PubMed Central. Retrieved from [Link]
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Carpinelli, P., et al. (2012). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PubMed Central. Retrieved from [Link]
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Giles, F. J., et al. (2012). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. PubMed Central. Retrieved from [Link]
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Ossiform. (2023, January 5). Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Retrieved from [Link]
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Lam, B. Q., et al. (2012). Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. AACR Journals. Retrieved from [Link]
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National Institutes of Health. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PubMed. Retrieved from [Link]
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BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
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Semantic Scholar. (n.d.). Discovery and Development of an Aurora Kinase Inhibitor Clinical Candidate Using an Image-Based Assay for Measuring Proliferation, Apoptosis, and DNA Content. Retrieved from [Link]
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Gilburt, J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Retrieved from [Link]
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Pei, Y., et al. (2016). Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma. PubMed Central. Retrieved from [Link]
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Helfrich, B. A., et al. (2016). Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. AACR Journals. Retrieved from [Link]
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Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. Retrieved from [Link]
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Mountzios, G., et al. (2011). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. PubMed Central. Retrieved from [Link]
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MDPI. (2021). Aurora B Inhibitors as Cancer Therapeutics. MDPI. Retrieved from [Link]
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University of California, San Diego. (2018). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
This document provides a detailed protocol for the proper and safe disposal of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone (CAS No. 1186310-80-4). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe management throughout their lifecycle. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
Hazard Identification and Risk Assessment: An Expert's Perspective
This compound is a heterocyclic compound belonging to the imidazopyridine class. While comprehensive toxicological data is not always available for novel research chemicals, a conservative and prudent approach is mandatory.[1] We must treat any substance with unknown toxicity as potentially hazardous.[2]
Known Hazard Profile:
Based on available safety information, this compound is classified with the following hazards:
-
GHS07 Pictogram: Indicates that the substance may cause less serious health effects.[3]
-
Signal Word: Warning.[3]
-
Hazard Statements:
Inferred and Potential Hazards:
The imidazo[4,5-b]pyridine scaffold is biologically active and is explored in drug discovery for various therapeutic targets, including cancer and inflammation.[4][5][6][7] Some derivatives have shown moderate to high cytotoxicity.[5][8] Therefore, it is logical to infer that this compound could possess biological activity and unknown chronic effects. The principle of assuming a new compound is more toxic than its most hazardous component should be applied.[2]
| Property | Value / Assessment | Implication for Handling & Disposal |
| Physical State | Solid[3] | Potential for dust generation. Avoid creating and inhaling dust. |
| Molecular Formula | C₉H₉N₃O[3] | - |
| Molecular Weight | 175.19 g/mol [3] | - |
| GHS Classification | Acute Tox. 4 (Oral), Eye Irrit. 2[3] | Harmful if ingested, causes significant eye irritation. |
| Structural Class | Imidazo[4,5-b]pyridine | Class known for biological activity; treat as potentially cytotoxic.[7] |
Engineering Controls and Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, a multi-layered safety approach is essential, starting with engineering controls and supplemented by appropriate PPE.[1][9]
-
Primary Engineering Control: All handling and disposal preparation steps (e.g., weighing, preparing solutions, rinsing containers) must be conducted within a certified chemical fume hood.[9][10] This is crucial to prevent the inhalation of any fine powders or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses or, preferably, chemical splash goggles are mandatory to protect against eye irritation.[11]
-
Hand Protection: Wear nitrile or neoprene gloves. No single glove material offers universal protection, so inspect gloves before each use and wash them before removal.[2][10]
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[11]
-
Waste Segregation and Containerization Protocol
Improper segregation of chemical waste is a primary cause of laboratory incidents. To prevent dangerous reactions, a strict segregation protocol is non-negotiable.[12][13]
-
Designate a Specific Waste Container: Dedicate a clearly labeled, sealable, and chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[12][13]
-
Do Not Mix Wastes: This waste stream must be kept separate from all other chemical wastes, especially acids, bases, and strong oxidizing agents, to prevent unknown and potentially violent reactions.[13]
-
Proper Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE " as soon as the first particle of waste is added.[14] The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).[14]
-
The approximate concentration and quantity.
-
The date the waste was first added.
-
Step-by-Step Disposal Procedures
Disposal procedures vary based on the nature and quantity of the waste. Under no circumstances should this chemical be disposed of in the regular trash or down the sewer drain.[15]
Scenario A: Disposal of Contaminated Labware and Empty Containers
Empty containers that held this compound are not truly empty and must be decontaminated before being discarded.
-
Initial Decontamination: Perform all rinsing procedures inside a chemical fume hood.
-
Triple Rinse Protocol:
-
Collect Rinseate: Crucially, the solvent rinseate from all three rinses must be collected and disposed of as liquid hazardous waste.[15] Transfer it to a designated, properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Final Disposal of Container: Once triple-rinsed, the original label on the container should be fully defaced or removed. The container can then be disposed of in the appropriate solid waste stream (e.g., glassware disposal box).[15]
Scenario B: Disposal of Bulk or Unused Solid Compound
-
Containerization: Ensure the solid waste is in its original container or a compatible, tightly sealed waste container.[16]
-
Labeling: Verify the container is accurately labeled as described in Section 3.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[13] This area must be away from incompatible materials.[16]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the hazardous waste.[14] Do not transport hazardous waste across the facility yourself unless you are specifically trained and authorized to do so.[15]
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.[2]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][16]
-
Skin Contact: Promptly flush the affected area with water for 15 minutes and remove any contaminated clothing. If symptoms or irritation persist, seek medical attention.[11][16]
-
Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) or chemical label to the medical personnel.
Spill Cleanup
-
Small Spill (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Gently cover the spill with an inert absorbent material like vermiculite or cat litter to avoid raising dust.[17]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and paper towels, placing all cleanup materials into the waste container.[17]
-
Seal and label the container for disposal.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.[16]
-
Isolate: Close the laboratory doors to contain any potential vapors or dust.
-
Notify: Contact your institution's EH&S emergency line or the appropriate emergency response team. Do not attempt to clean up a large spill yourself.[16]
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
